molecular formula C43H65N11O13S2 B15604211 [Asp5]-Oxytocin

[Asp5]-Oxytocin

Cat. No.: B15604211
M. Wt: 1008.2 g/mol
InChI Key: BKQNCZBCEMVEEP-DSZYJQQASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Asp5]-Oxytocin is a useful research compound. Its molecular formula is C43H65N11O13S2 and its molecular weight is 1008.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C43H65N11O13S2

Molecular Weight

1008.2 g/mol

IUPAC Name

2-[(4R,7S,10S,13S,16S,19R)-19-amino-4-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-7-yl]acetic acid

InChI

InChI=1S/C43H65N11O13S2/c1-5-22(4)35-42(66)48-26(12-13-32(45)56)38(62)50-29(17-34(58)59)39(63)52-30(20-69-68-19-25(44)36(60)49-28(40(64)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-31(54)41(65)51-27(15-21(2)3)37(61)47-18-33(46)57/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,61)(H,48,66)(H,49,60)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59)/t22-,25-,26-,27-,28-,29-,30-,31-,35-/m0/s1

InChI Key

BKQNCZBCEMVEEP-DSZYJQQASA-N

Origin of Product

United States

Foundational & Exploratory

[Asp5]-Oxytocin: A Comprehensive Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of [Asp5]-Oxytocin, a significant analog of the neurohypophyseal hormone oxytocin (B344502). It details the initial discovery, outlining its importance as the first biologically active 5-position analog. A comprehensive protocol for its chemical synthesis via solid-phase peptide synthesis (SPPS) is presented, including considerations for the protection of the aspartic acid residue. The guide further elaborates on the key biological assays used to characterize its activity — the rat uterotonic, avian vasodepressor, and rat antidiuretic assays — with detailed experimental protocols. Quantitative data on the potency of this compound in these assays are summarized and compared with native oxytocin. Finally, the guide illustrates the established signaling pathway of the oxytocin receptor through which this compound exerts its effects. This document serves as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development interested in oxytocin analogs.

Discovery and Significance

This compound, where the asparagine residue at position 5 is replaced by aspartic acid, was the first neurohypophyseal hormone analog with a substitution at the 5-position to exhibit significant biological activity. Its discovery was a notable advancement in the structure-activity relationship studies of oxytocin, demonstrating that the amide group of asparagine at this position was not an absolute requirement for receptor interaction and signal transduction. This finding opened avenues for the development of a wide range of oxytocin analogs with modified properties.

The initial report by Walter R, et al. in 1978 highlighted that this compound not only retained a high affinity for the uterotonic receptor but also possessed an intrinsic activity identical to that of native oxytocin. This discovery was crucial in understanding the molecular requirements for oxytocin receptor activation.

Quantitative Biological Activity

This compound has been characterized by its potent effects on uterine contraction, blood pressure modulation in avian species, and antidiuretic activity in rats. The biological potencies of this compound are summarized in the table below and compared to the standard potencies of native oxytocin.

Biological Activity AssayThis compound Potency (units/mg)Native Oxytocin Potency (units/mg)
Rat Uterotonic Activity20.3~500
Avian Vasodepressor Activity41~500
Rat Antidiuretic Activity0.14~5

Synthesis of this compound

The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The following is a detailed protocol based on the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.

Materials and Reagents
  • Fmoc-protected amino acids (including Fmoc-Asp(OtBu)-OH)

  • Rink Amide resin

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

  • Oxidation reagent for disulfide bridge formation (e.g., iodine or potassium ferricyanide)

  • HPLC purification system

  • Mass spectrometer

Experimental Protocol: Solid-Phase Peptide Synthesis
  • Resin Preparation: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially to the resin. For each coupling step, dissolve the Fmoc-amino acid, HBTU, HOBt, and DIPEA in DMF and add to the resin. Allow the reaction to proceed for 2 hours.

  • Washing: After each coupling and deprotection step, wash the resin thoroughly with DMF and DCM.

  • Peptide Cleavage and Deprotection: Once the peptide chain is fully assembled, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether and collect by centrifugation.

  • Disulfide Bridge Formation: Dissolve the linear peptide in an aqueous buffer and add an oxidizing agent to facilitate the formation of the disulfide bridge between the two cysteine residues.

  • Purification: Purify the crude cyclic peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final this compound product by mass spectrometry and analytical HPLC.

Synthesis Workflow Diagram

Synthesis_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling_Gly Couple Fmoc-Gly-OH Deprotection1->Coupling_Gly Wash1 Wash Coupling_Gly->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling_Leu Couple Fmoc-Leu-OH Deprotection2->Coupling_Leu Wash2 Wash Coupling_Leu->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling_Pro Couple Fmoc-Pro-OH Deprotection3->Coupling_Pro Wash3 Wash Coupling_Pro->Wash3 Deprotection4 Fmoc Deprotection Wash3->Deprotection4 Coupling_Cys Couple Fmoc-Cys(Trt)-OH Deprotection4->Coupling_Cys Wash4 Wash Coupling_Cys->Wash4 Deprotection5 Fmoc Deprotection Wash4->Deprotection5 Coupling_Asp Couple Fmoc-Asp(OtBu)-OH Deprotection5->Coupling_Asp Wash5 Wash Coupling_Asp->Wash5 Deprotection6 Fmoc Deprotection Wash5->Deprotection6 Coupling_Gln Couple Fmoc-Gln(Trt)-OH Deprotection6->Coupling_Gln Wash6 Wash Coupling_Gln->Wash6 Deprotection7 Fmoc Deprotection Wash6->Deprotection7 Coupling_Ile Couple Fmoc-Ile-OH Deprotection7->Coupling_Ile Wash7 Wash Coupling_Ile->Wash7 Deprotection8 Fmoc Deprotection Wash7->Deprotection8 Coupling_Tyr Couple Fmoc-Tyr(tBu)-OH Deprotection8->Coupling_Tyr Wash8 Wash Coupling_Tyr->Wash8 Deprotection9 Fmoc Deprotection Wash8->Deprotection9 Coupling_Cys2 Couple Fmoc-Cys(Trt)-OH Deprotection9->Coupling_Cys2 Wash9 Wash Coupling_Cys2->Wash9 Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash9->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Oxidation Disulfide Bridge Formation Precipitation->Oxidation Purification HPLC Purification Oxidation->Purification Characterization Mass Spec & Analytical HPLC Purification->Characterization

Caption: Solid-phase peptide synthesis workflow for this compound.

Biological Assay Protocols

The biological activity of this compound is determined by a set of standardized bioassays.

Rat Uterotonic Assay

This assay measures the ability of this compound to induce contractions in isolated rat uterine tissue.

  • Animal Preparation: Use a female rat in proestrus or estrus, or one pre-treated with estrogen to sensitize the uterus.

  • Tissue Preparation: Euthanize the rat and isolate the uterine horns. Suspend a segment of the uterine horn in an organ bath containing a physiological salt solution (e.g., De Jalon's solution) maintained at 32-37°C and aerated with a gas mixture (95% O2, 5% CO2).

  • Data Recording: Attach one end of the uterine strip to a fixed point and the other to an isometric force transducer connected to a data acquisition system.

  • Assay Procedure: After an equilibration period, add graded doses of a standard oxytocin solution and the this compound test solution to the organ bath and record the resulting contractions.

  • Data Analysis: Construct dose-response curves for both the standard and test compounds and determine the relative potency of this compound.

Avian Vasodepressor Assay

This assay assesses the effect of this compound on the blood pressure of a chicken.

  • Animal Preparation: Anesthetize a chicken and cannulate the carotid artery to measure blood pressure and the brachial vein for drug administration.

  • Data Recording: Connect the arterial cannula to a pressure transducer to continuously monitor blood pressure.

  • Assay Procedure: Inject known doses of a standard oxytocin solution and the this compound test solution intravenously and record the resulting decrease in blood pressure.

  • Data Analysis: Compare the hypotensive responses produced by the standard and test solutions to determine the potency of this compound.

Rat Antidiuretic Assay

This assay evaluates the ability of this compound to reduce urine output in rats.

  • Animal Preparation: Water-load male rats by oral administration of a volume of water equivalent to a set percentage of their body weight.

  • Drug Administration: Administer the standard vasopressin (or oxytocin) and this compound test solutions subcutaneously or intravenously.

  • Urine Collection: Place the rats in individual metabolism cages and collect urine over a defined period.

  • Data Analysis: Measure the total urine volume for each rat. Compare the reduction in urine output in the test group to the control and standard groups to determine the antidiuretic potency of this compound.

Signaling Pathway

This compound, like native oxytocin, exerts its biological effects by binding to and activating the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by OTR activation is through the Gq/11 pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gq/11 Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Contributes to Asp5_Oxy This compound Asp5_Oxy->OTR Binds to

Caption: this compound signaling pathway via the oxytocin receptor.

Upon binding of this compound to the OTR, the associated Gq/11 protein is activated. This, in turn, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a cascade of downstream events culminating in the final cellular response, such as smooth muscle contraction.

Conclusion

This compound remains a cornerstone in the study of oxytocin analogs. Its discovery was pivotal in elucidating the structure-activity relationships of neurohypophyseal hormones. The methodologies for its synthesis and biological characterization are well-established and continue to be relevant in the field of peptide drug discovery. This technical guide provides a comprehensive resource for professionals seeking to understand and work with this important oxytocin analog.

The Structure-Activity Relationship of [Asp5]-Oxytocin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Asp5]-Oxytocin, an analogue of the neurohypophyseal hormone oxytocin (B344502), represents a significant early exploration into the structure-activity relationships (SAR) of this important peptide. In this analogue, the asparagine residue at position 5 is replaced by aspartic acid. This substitution, while seemingly conservative, provides valuable insights into the chemical and structural requirements for oxytocin receptor (OTR) binding and activation. This technical guide provides a comprehensive overview of the synthesis, biological activity, and signaling pathways associated with this compound, with a focus on quantitative data and detailed experimental methodologies.

Chemical Synthesis of this compound

The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS), a widely adopted methodology for the production of peptides and their analogues. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

1. Resin Preparation:

  • A suitable solid support, such as a Rink Amide resin, is utilized to generate a C-terminal amide upon cleavage.

  • The resin is swelled in a suitable solvent, typically dimethylformamide (DMF).

2. Amino Acid Coupling:

  • The synthesis proceeds from the C-terminus to the N-terminus. The first amino acid, Fmoc-Gly-OH, is coupled to the resin.

  • The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group is removed using a solution of piperidine (B6355638) in DMF.

  • The subsequent protected amino acids (Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, and Fmoc-Cys(Trt)-OH) are sequentially coupled using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA).

  • Each coupling and deprotection step is followed by thorough washing of the resin with DMF and other solvents to remove excess reagents and by-products.

3. Cleavage and Deprotection:

  • Once the linear peptide chain is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

  • This is achieved by treating the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water, which act as scavengers to prevent side reactions.

4. Disulfide Bond Formation (Cyclization):

  • The linear, deprotected peptide is dissolved in a dilute aqueous solution at a slightly alkaline pH.

  • Oxidative cyclization to form the disulfide bridge between the two cysteine residues is achieved by gentle stirring in the presence of an oxidizing agent, such as air, or more controlled methods like the use of potassium ferricyanide.

5. Purification and Analysis:

  • The crude cyclic peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The purity and identity of the final this compound product are confirmed by analytical RP-HPLC and mass spectrometry.

Biological Activity and Quantitative Data

This compound was the first analogue with a substitution at the 5-position to demonstrate significant biological activity, retaining a high affinity for the uterotonic receptor and an intrinsic activity identical to that of native oxytocin[1][2]. The biological activities of this compound have been characterized in several classical bioassays.

Biological ActivitySpeciesPotency (units/mg)Reference
Uterotonic (Uterine Contraction)Rat20.3[1][2]
Vasodepressor (Blood Pressure Lowering)Avian (Chicken)41[1][2]
AntidiureticRat0.14[1][2]

Note on Potency Units: The potencies are reported in international units (IU) per milligram. The conversion of these units to molar concentrations (e.g., EC50) is complex and depends on the specific international standard and bioassay conditions used at the time of the original experiments. For a precise comparison with modern pharmacological data, re-evaluation of the compound using current standardized assays would be necessary.

Experimental Protocols for Biological Assays

Rat Uterotonic Assay (In Vitro)

This assay measures the ability of a substance to induce contractions in isolated uterine tissue from a rat.

1. Animal Preparation:

  • A non-pregnant female rat (typically in the proestrus or estrus stage of the reproductive cycle, or pre-treated with estrogen to sensitize the uterus) is euthanized.

  • The uterine horns are excised and placed in a bath containing a physiological salt solution (e.g., De Jalon's solution) maintained at 32-37°C and aerated with a mixture of 95% O2 and 5% CO2.

2. Tissue Mounting:

  • A segment of the uterine horn is suspended in an organ bath under a slight tension (e.g., 1 gram).

  • One end of the tissue is attached to a fixed point, and the other is connected to an isometric force transducer to record contractions.

3. Data Acquisition:

  • The tissue is allowed to equilibrate and establish regular spontaneous contractions.

  • A cumulative concentration-response curve is generated by adding increasing concentrations of a standard oxytocin solution to the organ bath and recording the resulting increase in contractile force.

  • The tissue is then washed, and after a recovery period, the same procedure is repeated with this compound.

4. Data Analysis:

  • The magnitude of the contractions is measured, and the potency of this compound is determined by comparing its dose-response curve to that of the standard oxytocin preparation.

Avian Vasodepressor Assay (In Vivo)

This assay measures the hypotensive (blood pressure lowering) effect of a substance in an anesthetized bird, typically a chicken.

1. Animal Preparation:

  • A young chicken is anesthetized.

  • A cannula is inserted into a brachial or femoral artery to monitor blood pressure continuously using a pressure transducer.

  • A cannula is inserted into a brachial or femoral vein for the intravenous administration of test substances.

2. Data Acquisition:

  • After a stabilization period, a standard dose of oxytocin is injected, and the resulting fall in blood pressure is recorded.

  • Different doses of this compound are then administered to establish a dose-response relationship.

3. Data Analysis:

  • The potency of this compound is calculated by comparing the magnitude of the blood pressure drop it induces to that caused by the standard oxytocin.

Rat Antidiuretic Assay (In Vivo)

This assay assesses the ability of a substance to reduce urine output in a water-loaded rat.

1. Animal Preparation:

  • Male rats are typically used. To suppress the release of endogenous antidiuretic hormone (vasopressin), the rats can be anesthetized with ethanol.

  • A constant water load is administered orally or via a stomach tube.

  • A cannula is inserted into the bladder to collect urine and measure its volume.

2. Data Acquisition:

  • Once a stable urine flow is established, a standard dose of an antidiuretic substance (like vasopressin or a high dose of oxytocin) is administered, and the reduction in urine output is recorded.

  • This compound is then administered at various doses to determine its effect on urine flow.

3. Data Analysis:

  • The antidiuretic potency of this compound is quantified by comparing its ability to reduce urine output with that of the standard.

Signaling Pathways of the Oxytocin Receptor

Upon binding of an agonist like this compound, the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαq/11 proteins.

Gq_PLC_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Asp5_Oxytocin Asp5_Oxytocin OTR OTR Asp5_Oxytocin->OTR Binding Gq Gq OTR->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activation Ca2_release Ca2+ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Primary signaling pathway of the Oxytocin Receptor via Gq/PLC activation.

In addition to the canonical Gq/PLC pathway, OTR activation can also lead to the activation of other signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell growth and proliferation.

MAPK_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Asp5_Oxytocin Asp5_Oxytocin OTR OTR Asp5_Oxytocin->OTR Binding Ras Ras OTR->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription_Factors ERK->Transcription_Factors Translocation & Activation Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression

Caption: Oxytocin Receptor-mediated activation of the MAPK/ERK pathway.

Structure-Activity Relationship Insights

The substitution of the neutral, polar asparagine at position 5 with the acidic aspartic acid in this compound provides key insights into the SAR of oxytocin:

  • Tolerance for Charge at Position 5: The fact that this compound retains significant biological activity indicates that the oxytocin receptor can accommodate a negatively charged residue at this position. This suggests that this region of the ligand-binding pocket of the OTR is likely solvent-exposed or contains positively charged residues that can interact favorably with the aspartic acid side chain.

  • Importance of the Backbone Conformation: The retained activity of this compound suggests that the substitution does not drastically alter the overall backbone conformation of the peptide, which is crucial for receptor recognition and activation. The tocin ring structure, constrained by the disulfide bond, is a key determinant of activity.

  • Modulation by Divalent Cations: The observation that the activity of this compound is enhanced by Mg2+ ions is consistent with the known pharmacology of the oxytocin receptor. Divalent cations are thought to act as allosteric modulators, stabilizing a high-affinity state of the receptor for agonists. The presence of the additional carboxylate group in this compound might influence the coordination of these cations.

Conclusion

This compound serves as a foundational analogue in the study of the structure-activity relationship of oxytocin. Its synthesis and pharmacological characterization have demonstrated the tolerance of the oxytocin receptor for an acidic residue at position 5, providing valuable information for the design of subsequent oxytocin analogues with modified properties. The detailed experimental protocols and an understanding of the downstream signaling pathways are essential for researchers in the field of peptide pharmacology and drug development aimed at targeting the oxytocinergic system. Further studies employing modern techniques such as radioligand binding assays with [3H]-oxytocin to determine Ki values and functional assays to obtain EC50 values would provide a more precise quantitative comparison of this compound with native oxytocin and other analogues.

References

[Asp5]-Oxytocin: A Technical Guide to its Mechanism of Action on Uterine Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Asp5]-Oxytocin is a synthetic analog of the neurohypophyseal hormone oxytocin (B344502), a critical mediator of uterine contractions during parturition. This technical guide provides a comprehensive overview of the mechanism of action of this compound on uterine tissue, with a focus on its signaling pathways, quantitative biological activity, and the experimental protocols used for its characterization. As a potent uterotonic agent, understanding its molecular interactions is paramount for research and development in obstetrics and gynecology.

Core Mechanism of Action: Oxytocin Receptor Activation

This compound exerts its effects by binding to and activating the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily.[1] It is reported to possess an intrinsic activity identical to that of native oxytocin, suggesting a shared mechanism of action.[2] The primary signaling cascade initiated by this compound in myometrial cells is the Gq/11 pathway.

Signaling Pathway

Upon binding of this compound to the OTR, a conformational change in the receptor activates the associated heterotrimeric G protein, specifically the Gαq/11 subunit. This activation leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular calcium is a pivotal event leading to muscle contraction. Calcium ions bind to calmodulin, and this complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.

Simultaneously, DAG activates protein kinase C (PKC), which can further potentiate the contractile response through various mechanisms, including the phosphorylation of proteins involved in the calcium sensitization of the contractile apparatus. The activity of this compound, like oxytocin, is enhanced in the presence of magnesium ions (Mg2+).[2]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Asp5_OT This compound OTR Oxytocin Receptor (OTR) Asp5_OT->OTR Binds Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto ↑ [Ca2+] SR->Ca2_cyto Releases Ca2+ Ca2_store Ca2+ Calmodulin Calmodulin Ca2_cyto->Calmodulin Binds CaM_complex Ca2+-Calmodulin Complex Calmodulin->CaM_complex MLCK MLCK CaM_complex->MLCK Activates MLCK_active Active MLCK MLCK->MLCK_active Myosin Myosin Light Chain MLCK_active->Myosin Phosphorylates pMyosin Phosphorylated Myosin Light Chain Myosin->pMyosin Contraction Uterine Contraction pMyosin->Contraction PKC->Contraction Potentiates

Figure 1: this compound Gq-PLC Signaling Pathway in Myometrial Cells.

Quantitative Data

While extensive comparative data for this compound is limited, its uterotonic potency has been quantified. The following table summarizes the available data and provides a comparison with standard oxytocin values where possible.

ParameterThis compoundOxytocin (for comparison)Species/TissueReference
Uterotonic Potency 20.3 units/mg~500 units/mgRat Uterus[2]

Note: The uterotonic potency of oxytocin can vary depending on the specific bioassay conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of uterotonic agents like this compound. These protocols are based on standard methods for oxytocin and are applicable for the study of its analogs.

Isolated Rat Uterine Horn Contraction Assay (Organ Bath)

This ex vivo method is a cornerstone for assessing the uterotonic activity of compounds.

Objective: To measure the contractile response of isolated uterine smooth muscle to this compound.

Materials:

  • Female Wistar rats (150-200g), brought into estrus with estradiol (B170435) benzoate (B1203000) (0.1 mg/kg, s.c.) 24 hours prior to the experiment.

  • De Jalon's physiological salt solution (Composition per liter: NaCl 9.0g, KCl 0.42g, CaCl2 0.06g, NaHCO3 0.5g, Glucose 0.5g).

  • Student Organ Bath system with a thermoregulator (32°C), aeration tube, and isotonic force transducer.

  • Kymograph or digital data acquisition system.

  • This compound and standard Oxytocin solutions of known concentrations.

Procedure:

  • Humanely euthanize the rat and dissect out the uterine horns.

  • Clean the uterine horns of surrounding fatty tissue and place them in a petri dish containing aerated De Jalon's solution.

  • Cut a 2-3 cm segment of one uterine horn.

  • Suspend the uterine strip in the organ bath chamber containing De Jalon's solution, maintained at 32°C and continuously aerated.

  • Attach one end of the strip to the organ bath hook and the other end to the isotonic force transducer.

  • Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for 30-45 minutes, with solution changes every 15 minutes.

  • Record a stable baseline of spontaneous contractions.

  • Add increasing concentrations of this compound to the organ bath in a cumulative or non-cumulative manner, allowing the response to stabilize at each concentration.

  • Record the amplitude and frequency of contractions at each concentration to generate a dose-response curve.

  • At the end of the experiment, wash the tissue and add a high concentration of KCl (e.g., 80 mM) to elicit a maximal contraction to normalize the data.

Uterine_Strip_Workflow cluster_preparation Tissue Preparation cluster_experiment Organ Bath Experiment cluster_analysis Data Analysis Rat Estrus-primed Rat Dissection Uterine Horn Dissection Rat->Dissection Strip Uterine Strip (2-3 cm) Dissection->Strip Mount Mount in Organ Bath (De Jalon's, 32°C) Strip->Mount Equilibrate Equilibrate (30-45 min) Mount->Equilibrate Dose Add this compound (Cumulative Doses) Equilibrate->Dose Record Record Contractions Dose->Record DR_Curve Generate Dose-Response Curve Record->DR_Curve EC50 Calculate EC50 & Emax DR_Curve->EC50

Figure 2: Experimental Workflow for Isolated Uterine Strip Assay.

Intracellular Calcium Mobilization Assay

This assay directly measures the increase in intracellular calcium, a key step in the signaling cascade.

Objective: To quantify the this compound-induced increase in intracellular calcium in cultured myometrial cells.

Materials:

  • Human myometrial smooth muscle cells (hMSMCs).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Black-walled, clear-bottom 96-well plates.

  • Fura-2 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.

  • This compound solutions.

Procedure:

  • Seed hMSMCs into black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.

  • Prepare the Fura-2 AM loading solution: Dissolve Fura-2 AM in anhydrous DMSO to make a stock solution. Dilute the stock solution in HBSS containing Pluronic F-127 to a final concentration of 2-5 µM Fura-2 AM.

  • Remove the culture medium from the cells and wash once with HBSS.

  • Add the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS to remove extracellular dye.

  • Add fresh HBSS to each well and allow the cells to de-esterify the dye for 30 minutes at room temperature.

  • Place the plate in the fluorescence plate reader.

  • Measure the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and recording emission at 510 nm.

  • Add this compound at various concentrations to the wells.

  • Immediately begin recording the fluorescence ratio over time to measure the calcium transient.

  • The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

Calcium_Assay_Workflow Start Seed Myometrial Cells in 96-well Plate Grow Grow to Confluency Start->Grow Wash1 Wash with HBSS Grow->Wash1 Load Load with Fura-2 AM (45-60 min, 37°C) Wash1->Load Wash2 Wash to Remove Excess Dye Load->Wash2 Deesterify De-esterification (30 min, RT) Wash2->Deesterify Baseline Measure Baseline Fluorescence Ratio (340/380 nm) Deesterify->Baseline Add_Agonist Add this compound Baseline->Add_Agonist Record Record Fluorescence Ratio Over Time Add_Agonist->Record Analyze Analyze Calcium Transients Record->Analyze End Determine Dose-Response Analyze->End

Figure 3: Workflow for Intracellular Calcium Mobilization Assay.

Conclusion

This compound is a potent oxytocin analog that acts on uterine tissue through the well-characterized oxytocin receptor-Gq/11-PLC signaling pathway, leading to an increase in intracellular calcium and subsequent myometrial contraction. Its identical intrinsic activity to oxytocin makes it a valuable tool for studying uterine physiology and for the potential development of new uterotonic agents. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and other novel compounds targeting the oxytocin system. Further research is warranted to provide a more detailed comparative analysis of the binding kinetics and dose-response relationship between this compound and oxytocin on human uterine tissue.

References

Conformational Analysis of [Asp5]-Oxytocin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Asp5]-Oxytocin, an analogue of the neurohypophyseal hormone oxytocin (B344502), has demonstrated significant biological activity, positioning it as a molecule of interest for therapeutic development. Understanding its three-dimensional structure and dynamic conformational landscape is paramount for elucidating its mechanism of action and for the rational design of novel, more potent, and selective analogues. This technical guide provides a comprehensive overview of the conformational analysis of this compound, synthesizing available biological data and outlining the key experimental and computational methodologies required for its in-depth structural characterization. While specific high-resolution conformational data for this compound is not extensively available in the public domain, this document serves as a foundational resource, detailing the established protocols for nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD) spectroscopy, and molecular dynamics (MD) simulations as they apply to oxytocin and its analogues. Furthermore, this guide describes the known signaling pathways of the oxytocin receptor and the critical role of magnesium ions in modulating ligand-receptor interactions.

Introduction to this compound

This compound is a synthetic analogue of oxytocin where the asparagine residue at position 5 is substituted with aspartic acid. This substitution has been shown to yield a potent analogue with significant biological activities, including uterotonic, vasodilator, and antidiuretic effects.[1][2][3][4] The biological potency of this compound is notably enhanced in the presence of magnesium ions (Mg²⁺), a characteristic that underscores the importance of the local ionic environment in its interaction with the oxytocin receptor.[1][3][4] A thorough understanding of the conformational implications of the Asp5 substitution is crucial for explaining these biological properties.

Quantitative Biological Data

The biological activity of this compound has been quantified in various assays, providing a basis for structure-activity relationship (SAR) studies. A summary of the available quantitative data is presented in Table 1.

Biological Activity Assay Potency/Parameter Reference
Uterotonic ActivityRat Uterus20.3 units/mg[1][3]
Vasodepressor ActivityAvian41 units/mg[1][3]
Antidiuretic ActivityRat0.14 units/mg[1][3]
Antagonist ActivityIn vitro rat uterine assaypA₂ = 7.21[2]

Table 1: Summary of Quantitative Biological Data for this compound

Methodologies for Conformational Analysis

The conformational analysis of peptides like this compound relies on a combination of spectroscopic techniques and computational modeling. The following sections detail the standard experimental protocols for NMR spectroscopy, CD spectroscopy, and molecular dynamics simulations, which are central to defining the conformational ensemble of this peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. It provides information on through-bond and through-space atomic interactions, allowing for the elucidation of secondary structure, side-chain orientations, and overall molecular flexibility.

  • Sample Preparation:

    • Dissolve lyophilized this compound in a suitable solvent, typically H₂O/D₂O (9:1 v/v) or a buffered solution (e.g., phosphate (B84403) buffer) to a final concentration of 1-5 mM.[5]

    • For experiments requiring the suppression of the water signal, deuterated solvents such as DMSO-d₆ can be used.[6]

    • Add a known concentration of an internal standard, such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate), for chemical shift referencing.

  • Data Acquisition:

    • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).[1]

    • 1D ¹H NMR: Provides an initial overview of the sample and can be used to assess sample purity and folding.

    • 2D TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a given amino acid spin system.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the tertiary structure. A mixing time of 200-400 ms (B15284909) is commonly used for peptides of this size.

    • 2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): Used to measure ³J(HNα) coupling constants, which can be related to the backbone dihedral angle φ via the Karplus equation.

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopically labeled samples are available, this experiment provides a fingerprint of the molecule, with one peak for each N-H bond. It is highly sensitive to changes in the chemical environment.[5]

  • Data Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton resonances using the TOCSY and NOESY spectra.

    • Integrate the cross-peaks in the NOESY spectra to derive interproton distance restraints.

    • Measure the ³J(HNα) coupling constants from the DQF-COSY spectrum to obtain dihedral angle restraints.

    • Use the assigned chemical shifts, NOE-derived distance restraints, and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should be transparent in the far-UV region.[7]

    • Dilute the stock solution to a final concentration of approximately 10-50 µM for far-UV CD measurements (190-250 nm).[7]

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm) to minimize solvent absorption.

  • Data Acquisition:

    • Record the CD spectrum at a controlled temperature (e.g., 25 °C) using a CD spectropolarimeter.

    • Set the scanning parameters: wavelength range (e.g., 190-260 nm), data pitch (e.g., 0.5 nm), scanning speed (e.g., 50 nm/min), and bandwidth (e.g., 1 nm).[3]

    • Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

    • Record a baseline spectrum of the buffer alone and subtract it from the sample spectrum.

  • Data Analysis:

    • Convert the raw CD data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ_obs × 100) / (c × n × l) where θ_obs is the observed ellipticity in degrees, c is the molar concentration, n is the number of amino acid residues, and l is the path length in centimeters.

    • Analyze the resulting CD spectrum to estimate the secondary structural content (α-helix, β-sheet, β-turn, random coil) using deconvolution algorithms such as K2D2 or DichroWeb. The characteristic spectral features of oxytocin and its analogues often indicate the presence of β-turns.[8][9][10]

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to explore the conformational landscape and dynamics of peptides over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the flexibility of different regions of the molecule and the stability of specific conformations.

  • System Setup:

    • Generate an initial 3D structure of this compound. This can be done using peptide building tools or based on the known structure of native oxytocin.

    • Choose a suitable force field (e.g., AMBER, GROMOS, CHARMM) to describe the interatomic interactions.[11][12]

    • Solvate the peptide in a periodic box of explicit water molecules (e.g., TIP3P).[13]

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system.

  • Simulation Protocol:

    • Energy Minimization: Perform an initial energy minimization of the system to remove any steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure while restraining the peptide coordinates. This allows the solvent to relax around the peptide.

    • Production Run: Run the simulation for a sufficient length of time (e.g., hundreds of nanoseconds) without restraints to sample the conformational space. The trajectory of atomic coordinates is saved at regular intervals.[11]

  • Data Analysis:

    • Analyze the simulation trajectory to calculate various structural and dynamic properties, including:

      • Root Mean Square Deviation (RMSD) to assess the stability of the simulation.

      • Root Mean Square Fluctuation (RMSF) to identify flexible regions of the peptide.

      • Radius of gyration to monitor the compactness of the structure.

      • Secondary structure evolution over time.

      • Hydrogen bond analysis.

      • Principal Component Analysis (PCA) to identify the dominant modes of motion.

Signaling Pathways and Workflow Diagrams

The biological effects of this compound are mediated through its interaction with the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily.

Oxytocin Receptor Signaling Pathway

Upon binding of an agonist like this compound, the OTR undergoes a conformational change that activates heterotrimeric G proteins, primarily of the Gq/11 family.[14][15] This initiates a downstream signaling cascade:

  • Gq Activation: The activated α-subunit of Gq (Gαq) stimulates phospholipase C (PLC).

  • IP₃ and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[16]

  • PKC Activation: DAG and elevated intracellular Ca²⁺ activate protein kinase C (PKC).

  • Cellular Response: The increase in intracellular Ca²⁺ and the activation of PKC lead to various cellular responses, such as smooth muscle contraction.[14]

The crucial role of Mg²⁺ in potentiating the activity of oxytocin analogues like this compound is likely due to its ability to modulate the affinity of the OTR for its agonists, possibly by inducing a more favorable receptor conformation for agonist binding.[17][18][19][20][21]

G_protein_signaling Oxytocin Receptor Signaling Pathway Asp5_Oxytocin This compound OTR Oxytocin Receptor (OTR) Asp5_Oxytocin->OTR Binds G_protein Gq/11 Protein OTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response Directly Modulates PKC->Cellular_Response Phosphorylates Targets

Caption: Oxytocin Receptor Signaling Pathway.

Experimental Workflow for Conformational Analysis

The integrated approach to conformational analysis combines experimental and computational methods to build a comprehensive model of the peptide's structure and dynamics.

experimental_workflow Workflow for Conformational Analysis cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_analysis Data Integration and Model Building Peptide_Synthesis This compound Synthesis & Purification NMR NMR Spectroscopy (TOCSY, NOESY, DQF-COSY) Peptide_Synthesis->NMR CD Circular Dichroism (Far-UV) Peptide_Synthesis->CD Structure_Calc Structure Calculation (e.g., CYANA, XPLOR-NIH) NMR->Structure_Calc Distance & Dihedral Restraints Conformational_Ensemble Conformational Ensemble of this compound CD->Conformational_Ensemble Secondary Structure Estimation MD Molecular Dynamics Simulation MD->Conformational_Ensemble Dynamic Properties Structure_Calc->Conformational_Ensemble SAR Structure-Activity Relationship (SAR) Analysis Conformational_Ensemble->SAR

Caption: Integrated Experimental and Computational Workflow.

Conclusion

The conformational analysis of this compound is a critical step in understanding its biological function and in the development of new oxytocic agents. While specific high-resolution structural data for this analogue remains to be fully elucidated and published, the methodologies outlined in this guide provide a robust framework for its investigation. By integrating NMR spectroscopy, CD spectroscopy, and molecular dynamics simulations, researchers can build a detailed model of the conformational ensemble of this compound. This knowledge, combined with an understanding of the oxytocin receptor signaling pathway, will be instrumental in designing future analogues with improved therapeutic profiles.

References

[Asp5]-Oxytocin: A Technical Guide to a Pioneering Neurohypophyseal Hormone Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Asp5]-Oxytocin, in which the asparagine residue at position 5 is replaced by aspartic acid, holds the distinction of being the first synthetic analogue of a neurohypophyseal hormone with a modification at this position to exhibit significant biological activity. This technical guide provides a comprehensive overview of this compound, consolidating available data on its biochemical properties, physiological effects, and the experimental methodologies used for its characterization. The document details its known uterotonic, vasodepressor, and antidiuretic activities. Furthermore, it outlines the presumed signal transduction pathways initiated upon its binding to the oxytocin (B344502) receptor. This guide is intended to serve as a foundational resource for researchers engaged in the study of oxytocin analogues and the development of novel therapeutics targeting the oxytocinergic system.

Introduction

Oxytocin, a nonapeptide hormone synthesized in the hypothalamus and released from the posterior pituitary, plays a crucial role in a variety of physiological processes, most notably uterine contraction during parturition and lactation. The structure-activity relationship of oxytocin has been the subject of extensive research, leading to the synthesis of numerous analogues with modified biological profiles. This compound, with the chemical formula C43H65N11O13S2 and a molecular weight of 1008.17 g/mol , was a pioneering achievement in this field. It demonstrated that modifications at the 5th position of the oxytocin molecule could retain significant biological function, thereby opening new avenues for the design of novel oxytocinergic compounds.

Biochemical and Physiological Profile

This compound has been characterized through a series of in vitro and in vivo assays, revealing a distinct profile of biological activities.

Quantitative Data
Biological ActivitySpecies/ModelPotency (units/mg)Key Observations
Uterotonic (Uterine Contraction)Rat (in vitro)20.3Activity is enhanced in the presence of Mg2+ ions.[1]
Avian VasodepressorAvian models41Demonstrates vasorelaxant properties.[1]
AntidiureticRat (in vivo)0.14Shows weak antidiuretic effects.[1]

Table 1: Summary of the Biological Potencies of this compound.

Experimental Protocols

The characterization of this compound and similar neurohypophyseal hormone analogues relies on a set of established bioassays. The following sections provide detailed methodologies for the key experiments used to determine its biological activity.

In Vitro Rat Uterotonic Assay

This assay assesses the ability of a compound to induce contractions in isolated uterine tissue.

Objective: To quantify the uterotonic potency of this compound.

Methodology:

  • Tissue Preparation:

    • Uterine horns are isolated from female rats in proestrus, a stage where the uterus is highly sensitive to oxytocin.

    • The tissue is immediately placed in a cold, oxygenated physiological salt solution (e.g., de Jalon's or Krebs-Henseleit solution).

    • Longitudinal strips of myometrium (approximately 2 mm x 10 mm) are carefully dissected.

  • Apparatus Setup:

    • The myometrial strips are mounted in an organ bath containing the physiological salt solution, maintained at 37°C, and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2).

    • One end of the tissue strip is attached to a fixed point, and the other is connected to an isometric force transducer to record contractions.

  • Experimental Procedure:

    • The tissue is allowed to equilibrate under a slight tension (e.g., 0.5-1.0 g) until regular, spontaneous contractions are observed.

    • A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath at fixed intervals.

    • The amplitude and frequency of contractions are recorded at each concentration.

    • To investigate the influence of magnesium, parallel experiments can be conducted with the physiological salt solution supplemented with 1 mM MgCl2.

  • Data Analysis:

    • The contractile response (e.g., increase in force or area under the curve) is plotted against the logarithm of the agonist concentration.

    • The potency is typically expressed relative to a standard oxytocin preparation.

Avian Vasodepressor Assay

This in vivo assay measures the effect of a substance on the blood pressure of an anesthetized bird, typically a chicken or a rooster.

Objective: To determine the vasodepressor (blood pressure lowering) activity of this compound.

Methodology:

  • Animal Preparation:

    • An adult chicken or rooster is anesthetized.

    • The carotid artery is cannulated for direct blood pressure measurement using a pressure transducer.

    • The femoral or brachial vein is cannulated for the intravenous administration of test substances.

  • Experimental Procedure:

    • A baseline blood pressure reading is established.

    • A known dose of this compound is injected intravenously, and the resulting change in blood pressure is recorded.

    • The depressor response (fall in blood pressure) is measured.

    • A standard preparation of oxytocin is used to calibrate the response and allow for the calculation of potency in units per milligram.

In Vivo Rat Antidiuretic Assay

This assay evaluates the ability of a substance to inhibit diuresis (urine production) in hydrated rats.

Objective: To quantify the antidiuretic potency of this compound.

Methodology:

  • Animal Preparation:

    • Male rats are hydrated by oral administration of a water load (e.g., 2.5% of body weight).

    • The rats are placed in individual metabolism cages that allow for the collection of urine.

  • Experimental Procedure:

    • A baseline urine flow rate is established.

    • This compound is administered, typically by subcutaneous or intravenous injection.

    • Urine output is measured at regular intervals for a defined period.

    • The antidiuretic response is quantified as the percentage reduction in urine output compared to control animals receiving a vehicle injection.

  • Data Analysis:

    • The duration and magnitude of the antidiuretic effect are determined.

    • The potency is calculated by comparing the response to that of a standard vasopressin or oxytocin preparation.

Signaling Pathways and Experimental Workflows

Presumed Signaling Pathway of this compound

This compound is an agonist at the oxytocin receptor, which is a member of the G-protein coupled receptor (GPCR) superfamily. The primary signaling cascade initiated by oxytocin receptor activation is through the Gq alpha subunit.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Asp5_Oxy This compound OTR Oxytocin Receptor (GPCR) Asp5_Oxy->OTR Binds to Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca2->Cellular_Response Directly contributes to PKC->Cellular_Response Phosphorylates targets leading to Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Synthesis Peptide Synthesis (e.g., Solid-Phase) Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (e.g., Mass Spectrometry) Purification->Characterization Binding_Assay Receptor Binding Assays (Ki determination) Characterization->Binding_Assay Functional_Assay Functional Assays (e.g., Uterotonic Assay) (EC50 determination) Characterization->Functional_Assay Binding_Assay->Functional_Assay Signaling_Assay Signaling Pathway Analysis (e.g., Calcium mobilization) Functional_Assay->Signaling_Assay Vasodepressor_Assay Avian Vasodepressor Assay Functional_Assay->Vasodepressor_Assay Antidiuretic_Assay Rat Antidiuretic Assay Functional_Assay->Antidiuretic_Assay

References

The Pivotal Role of Aspartic Acid at Position 5 in Oxytocin Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship of the oxytocin (B344502) receptor (OTR), with a specific focus on the functional significance of the amino acid residue at position 5. Synthesizing data from foundational and contemporary research, this document offers researchers, scientists, and drug development professionals a comprehensive overview of how substitutions at this position, particularly with aspartic acid, influence receptor binding and subsequent signaling.

Core Tenets of Oxytocin Receptor Interaction

Oxytocin, a nonapeptide hormone, exerts its diverse physiological effects through its interaction with the oxytocin receptor, a member of the G-protein coupled receptor (GPCR) family. The binding of oxytocin to its receptor initiates a cascade of intracellular signaling events, primarily through the Gq/11 protein, leading to the activation of phospholipase C (PLC). This, in turn, results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively. These pathways are central to the physiological responses mediated by oxytocin, such as uterine contractions and lactation.

The Significance of Position 5: Aspartic Acid Substitution

The native oxytocin peptide contains an asparagine (Asn) residue at position 5. Structure-activity relationship studies have revealed that this position is critical for the biological activity of the hormone. The substitution of asparagine with aspartic acid (Asp) results in the analog [Asp5]-Oxytocin. This modification, the replacement of a carboxamide group with a carboxylic acid group, has been shown to produce a potent agonist with significant biological activity.

Quantitative Analysis of this compound Activity
LigandAssaySpeciesPotency/ActivityReference
This compound Rat Uterotonic ActivityRat20.3 units/mg[1]
Avian Vasodepressor ActivityAvian41 units/mg[1]
Rat Antidiuretic ActivityRat0.14 units/mg[1]
Oxytocin Receptor Binding (Ki)Human0.75 ± 0.08 nM[2]
Hyperplasia (EC50)Human5.47 nM[2]

Note: The biological activity of this compound is expressed in units/mg, a functional measure of potency, as reported in the foundational study by Walter et al. (1978)[1].

The data clearly indicates that this compound is a potent oxytocin receptor agonist. Research has shown that it "retains not only a high affinity for the uterotonic receptor, but also an intrinsic activity identical with that of oxytocin"[1].

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for Oxytocin Receptor

This protocol is designed to determine the binding affinity of a test compound for the human oxytocin receptor by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

  • Culture human uterine smooth muscle cells (USMC) to confluence.

  • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2).

  • Centrifuge the homogenate at 2,000 x g for 10 minutes at 4°C.

  • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

  • Resuspend the final pellet in the binding buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, combine the cell membrane preparation, [3H]-oxytocin (as the radioligand), and varying concentrations of the unlabeled test compound (e.g., this compound) or native oxytocin.

  • To determine non-specific binding, include wells with a high concentration of unlabeled oxytocin.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the competition binding data using non-linear regression to determine the IC50 value of the test compound.

  • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Rat Uterotonic Bioassay

This functional assay measures the ability of a compound to induce contractions in isolated rat uterine tissue.

1. Tissue Preparation:

  • Use a female rat in proestrus or estrus, or one pre-treated with estrogen to sensitize the uterus.

  • Euthanize the rat and dissect out the uterine horns.

  • Suspend a segment of the uterine horn in an organ bath containing a physiological salt solution (e.g., De Jalon's solution) maintained at a constant temperature and aerated with an appropriate gas mixture.

2. Contraction Measurement:

  • Connect the uterine strip to an isometric force transducer to record contractions.

  • Allow the tissue to equilibrate and establish a baseline of spontaneous contractions.

  • Add cumulative concentrations of the test compound (e.g., this compound) or a standard oxytocin solution to the organ bath.

  • Record the contractile response at each concentration until a maximal response is achieved.

3. Data Analysis:

  • Measure the amplitude and frequency of uterine contractions.

  • Plot the concentration-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).

  • The potency of the test compound can be expressed relative to the standard oxytocin solution.

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in oxytocin receptor activation and the experimental procedures used to study them, the following diagrams are provided in the DOT language for Graphviz.

Oxytocin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor (OTR) Gq Gq/11 OTR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca2+ (Endoplasmic Reticulum) IP3->Ca2_ER Mobilization PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_cyto [Ca2+]i Ca2_ER->Ca2_cyto Physiological_Response Physiological Response (e.g., Uterine Contraction) Ca2_cyto->Physiological_Response PKC->Physiological_Response OXT Oxytocin or This compound OXT->OTR Binding Experimental_Workflow cluster_radioligand Radioligand Binding Assay cluster_functional Functional Assay (e.g., Uterotonic) Membrane_Prep Membrane Preparation Incubation Incubation with Radioligand & Competitor Membrane_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis_Ki Data Analysis (Ki) Counting->Data_Analysis_Ki Tissue_Prep Tissue Preparation Equilibration Equilibration Tissue_Prep->Equilibration Stimulation Cumulative Drug Addition Equilibration->Stimulation Recording Contraction Recording Stimulation->Recording Data_Analysis_EC50 Data Analysis (EC50) Recording->Data_Analysis_EC50

References

avian vasodilator and rat antidiuretic effects of [Asp5]-Oxytocin

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Avian Vasodilator and Rat Antidiuretic Effects of [Asp5]-Oxytocin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a synthetic analogue of the neurohypophyseal hormone oxytocin (B344502), substitutes the asparagine residue at position 5 with aspartic acid. This modification results in a peptide with notable biological activity, including avian vasodilator and rat antidiuretic effects. This technical guide provides a comprehensive overview of the quantitative data available for these activities, detailed experimental protocols for their assessment, and a review of the likely signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, endocrinology, and drug development.

Quantitative Data

The biological activities of this compound have been quantified, demonstrating its potency in eliciting specific physiological responses. The available data for its avian vasodilator and rat antidiuretic effects are summarized below.

Biological ActivitySpeciesPotency (units/mg)
Avian Vasodilator (Vasodepressor) EffectAvian41
Rat Antidiuretic EffectRat0.14

Table 1: Biological Potencies of this compound. The data indicates that this compound is a potent avian vasodepressor and exhibits weak antidiuretic activity in rats.

Experimental Protocols

Detailed methodologies are critical for the accurate assessment of the biological activities of this compound. The following sections outline established protocols for determining avian vasodilator and rat antidiuretic effects, which are applicable to the study of this and other oxytocin analogues.

Avian Vasodepressor Assay

This assay quantifies the ability of a substance to lower blood pressure in an avian model.

2.1.1. Animal Model:

  • Species: Adult chickens (Gallus gallus domesticus) or pigeons (Columba livia) are commonly used.

  • Housing: Animals should be housed in a controlled environment with a regular light-dark cycle and free access to food and water.

  • Anesthesia: Urethane or a similar long-acting anesthetic is administered to maintain a stable level of anesthesia throughout the experiment.

2.1.2. Surgical Preparation:

  • The bird is anesthetized and placed in a supine position.

  • The carotid artery is cannulated for direct measurement of arterial blood pressure using a pressure transducer.

  • The jugular vein is cannulated for the intravenous administration of test substances.

2.1.3. Experimental Procedure:

  • A baseline blood pressure reading is established.

  • A standard preparation of a known vasodepressor agent (e.g., histamine (B1213489) or acetylcholine) is administered to confirm the responsiveness of the preparation.

  • This compound is dissolved in a suitable vehicle (e.g., 0.9% saline) and administered intravenously as a bolus injection or a short infusion.

  • The fall in blood pressure is recorded and measured.

  • The potency of this compound is determined by comparing its effect to that of a standard oxytocin preparation.

2.1.4. Data Analysis:

  • The vasodepressor response is typically quantified as the maximum decrease in mean arterial pressure.

  • A dose-response curve is constructed to determine the dose required to produce a 50% of the maximal response (ED50).

  • The potency is expressed in international units (IU) per milligram of the peptide.

Rat Antidiuretic Assay

This assay measures the ability of a substance to reduce urine output in a rat model.

2.2.1. Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats are commonly used. Brattleboro rats, which have a genetic deficiency in vasopressin, are an excellent model to study the direct antidiuretic effects of oxytocin analogues without the confounding influence of endogenous vasopressin.

  • Hydration: Rats are typically water-loaded by oral gavage to induce a state of diuresis.

2.2.2. Experimental Procedure:

  • Rats are placed in individual metabolism cages that allow for the collection of urine.

  • Following water loading, a baseline urine output is measured over a set period.

  • This compound is administered, typically via subcutaneous or intravenous injection.

  • Urine is collected at timed intervals post-injection.

  • Urine volume, osmolality, and electrolyte concentrations (sodium, potassium) are measured.

2.2.3. Data Analysis:

  • The antidiuretic effect is quantified as the percentage reduction in urine volume compared to the baseline or a vehicle-treated control group.

  • Changes in urine osmolality and electrolyte excretion are also analyzed to characterize the renal effects of the peptide.

  • The duration of the antidiuretic effect is also noted.

Signaling Pathways

While the specific signaling pathways for this compound have not been fully elucidated, they are likely to be similar to those of oxytocin and its avian homologue, vasotocin (B1584283).

Avian Vasodilator Effect

In birds, the cardiovascular effects of vasotocin (the avian equivalent of vasopressin and oxytocin) are mediated by vasotocin receptors. The vasodilator effect is likely mediated through the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a potent vasodilator.

Avian_Vasodilator_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Asp5_OT This compound VTR Vasotocin Receptor (V1a-like) Asp5_OT->VTR PLC Phospholipase C (PLC) VTR->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular eNOS Endothelial Nitric Oxide Synthase (eNOS) Ca2->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Diffuses and Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation Leads to

Caption: Proposed signaling pathway for the vasodilator effect of this compound in avian species.

Rat Antidiuretic Effect

The antidiuretic effect of oxytocin and its analogues in rats is primarily mediated by the vasopressin V2 receptor (V2R) in the kidney's collecting ducts. Activation of the V2R initiates a signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells, increasing water reabsorption.

Rat_Antidiuretic_Pathway cluster_collecting_duct Kidney Collecting Duct Cell Asp5_OT This compound V2R Vasopressin V2 Receptor (V2R) Asp5_OT->V2R Gs Gαs V2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicles AQP2-containing Vesicles PKA->AQP2_vesicles Phosphorylates AQP2_insertion AQP2 Insertion into Apical Membrane AQP2_vesicles->AQP2_insertion Promotes Water_Reabsorption Increased Water Reabsorption AQP2_insertion->Water_Reabsorption

Caption: Proposed signaling pathway for the antidiuretic effect of this compound in the rat kidney.

Experimental Workflow

The general workflow for characterizing the biological activity of a novel peptide like this compound involves a series of logical steps from synthesis to in vivo testing.

Experimental_Workflow Peptide_Synthesis Peptide Synthesis and Purification Characterization Structural and Purity Characterization (e.g., MS, HPLC) Peptide_Synthesis->Characterization In_Vitro_Assays In Vitro Receptor Binding Assays Characterization->In_Vitro_Assays Avian_Assay Avian Vasodepressor Assay In_Vitro_Assays->Avian_Assay Rat_Assay Rat Antidiuretic Assay In_Vitro_Assays->Rat_Assay Data_Analysis Data Analysis and Potency Determination Avian_Assay->Data_Analysis Rat_Assay->Data_Analysis Conclusion Conclusion on Biological Activity Profile Data_Analysis->Conclusion

Caption: General experimental workflow for the characterization of this compound.

Conclusion

This compound is a biologically active analogue of oxytocin with demonstrated avian vasodilator and rat antidiuretic properties. The substitution of aspartic acid at position 5 significantly influences its pharmacological profile. The standardized experimental protocols and an understanding of the likely signaling pathways provided in this guide are essential for the continued investigation and potential therapeutic development of this and other novel oxytocin analogues. Further research is warranted to fully elucidate the specific receptor interactions and intracellular signaling cascades activated by this compound.

Methodological & Application

Purification of [Asp5]-Oxytocin Using Preparative High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the purification of the synthetic oxytocin (B344502) analog, [Asp5]-Oxytocin, utilizing preparative reverse-phase high-performance liquid chromatography (RP-HPLC). This compound, a nonapeptide where the asparagine at position 5 is replaced by aspartic acid, is of significant interest in pharmacological research. The protocol herein is designed to yield high-purity this compound suitable for subsequent in vitro and in vivo studies, addressing the needs of researchers in peptide chemistry and drug development. This guide includes a comprehensive experimental protocol, expected data presented in tabular format, and visual diagrams to illustrate the workflow and the relevant biological pathway.

Introduction

This compound is a synthetic analog of the neurohypophysial hormone oxytocin. The substitution of asparagine with aspartic acid at the 5th position can alter the peptide's physicochemical properties and its interaction with the oxytocin receptor, making it a valuable tool for structure-activity relationship studies.[1][2] High-purity synthetic peptides are essential for accurate and reproducible research findings. Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the purification of synthetic peptides, offering high resolution and efficiency in separating the target peptide from impurities generated during synthesis, such as truncated or deletion sequences.[3][4][5]

This application note outlines a robust RP-HPLC method for the purification of this compound, detailing the necessary materials, equipment, and a step-by-step protocol.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific crude sample characteristics and the scale of purification.

Materials and Reagents
  • Crude synthetic this compound (lyophilized powder)

  • HPLC-grade Acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC grade (0.1% v/v in mobile phases)

  • C18 reverse-phase preparative HPLC column (e.g., 250 x 21.2 mm, 5-10 µm particle size, 300 Å pore size)[6]

  • Analytical C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • 0.22 µm syringe filters

Equipment
  • Preparative HPLC system with a gradient pump, UV detector, and fraction collector

  • Analytical HPLC system

  • Vortex mixer

  • Sonicator

  • Lyophilizer (freeze-dryer)

  • pH meter

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

Filter both mobile phases through a 0.22 µm membrane filter and degas before use.

Sample Preparation
  • Accurately weigh the crude this compound powder.

  • Dissolve the crude peptide in a minimal volume of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile or acetic acid can be added.

  • Ensure the sample is fully dissolved. Sonication can be used to aid dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Preparative HPLC Purification

The following conditions are a starting point and should be optimized for the specific crude peptide mixture.

Table 1: Preparative HPLC Parameters

ParameterRecommended Setting
Column C18 Reverse-Phase, 250 x 21.2 mm, 5-10 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 18-20 mL/min
Detection UV at 220 nm and 280 nm
Column Temperature Ambient
Injection Volume Dependent on sample concentration and column capacity
Gradient See Table 2

Table 2: Preparative HPLC Gradient Program

Time (minutes)% Mobile Phase B
0-510
5-3510 to 40
35-4040 to 90
40-4590
45-5090 to 10
50-6010
Fraction Collection and Analysis
  • Collect fractions corresponding to the main peak eluting from the column.

  • Analyze the purity of each collected fraction using analytical RP-HPLC with a similar, but faster, gradient.

  • Pool the fractions that meet the desired purity level (typically >95%).

Post-Purification Processing
  • Combine the pure fractions.

  • Freeze the pooled solution at -80°C.

  • Lyophilize the frozen solution to obtain the purified this compound as a white, fluffy powder.

  • Store the purified peptide at -20°C or lower for long-term stability.

Data Presentation

The success of the purification process is evaluated based on the purity and recovery of the final product.

Table 3: Expected Performance of this compound Purification

ParameterTypical RangeNotes
Purity Achieved >95% to >99%Dependent on the complexity of the crude sample and gradient optimization.[6]
Recovery Rate 70-95%Can be influenced by peptide solubility, stability, and hydrophobicity.[6]
Loading Capacity MilligramsHighly dependent on the preparative column dimensions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Post-Processing dissolve Dissolve Crude Peptide filter_sample Filter Sample (0.22 µm) dissolve->filter_sample hplc_injection Inject onto Preparative HPLC filter_sample->hplc_injection fraction_collection Collect Fractions hplc_injection->fraction_collection purity_check Analytical HPLC Purity Check fraction_collection->purity_check pool_fractions Pool Pure Fractions purity_check->pool_fractions lyophilize Lyophilization pool_fractions->lyophilize final_product Purified this compound lyophilize->final_product

Caption: Workflow for the purification of synthetic this compound.

Oxytocin Receptor Signaling Pathway

This compound is an analog of oxytocin and is expected to act as an agonist at the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The binding of the ligand to the OTR primarily activates the Gq/11 protein pathway.[7][8]

oxytocin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand This compound otr Oxytocin Receptor (OTR) ligand->otr Binds g_protein Gq/11 otr->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Ca²⁺ Release er->ca2_release cellular_response Cellular Responses (e.g., muscle contraction) ca2_release->cellular_response pkc->cellular_response

Caption: Simplified Oxytocin Receptor signaling pathway.

Conclusion

The reverse-phase HPLC method detailed in this application note provides an effective and reproducible protocol for the purification of synthetic this compound. By adhering to this comprehensive guide, researchers can achieve high purity of the target peptide, a critical prerequisite for reliable and meaningful results in subsequent biological assays. The provided workflow and data tables serve as a valuable resource for scientists and professionals engaged in peptide synthesis and drug development.

References

Application Notes and Protocols: In Vitro Rat Uterine Contraction Assay for [Asp5]-Oxytocin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The in vitro rat uterine contraction assay is a robust and widely utilized method for characterizing the uterotonic or tocolytic activity of pharmacological compounds. This bioassay is particularly crucial in the study of oxytocin (B344502) and its analogs, providing valuable insights into their potency and efficacy at the oxytocin receptor (OTR). Oxytocin, a nonapeptide hormone, plays a pivotal role in inducing uterine contractions during parturition. [Asp5]-Oxytocin is a synthetic analog of oxytocin, and this document provides detailed application notes and protocols for assessing its activity on isolated rat uterine tissue.

The principle of the assay is based on the dose-dependent contractile response of isolated uterine smooth muscle to oxytocic agents.[1] The prepared uterine tissue is suspended in an organ bath containing a physiological salt solution, and the isometric contractions are recorded using a force transducer. This allows for the quantitative analysis of the effects of compounds like this compound and comparison with the standard agonist, oxytocin.

Data Presentation

The following table summarizes the reported uterotonic potency of this compound in comparison to standard Oxytocin. It is important to note that a direct comparative study providing EC50 values for both compounds from the same experimental setup was not available in the searched literature. The data presented is derived from different sources and methodologies.

CompoundReported Potency (Rat Uterotonic Assay)Notes
This compound 20.3 units/mgThe activity of this compound is reported to be enhanced in the presence of Mg2+.[2]
Oxytocin ~450-500 IU/mgThis is the standard potency for synthetic oxytocin.

Note: The potencies are expressed in different units (units/mg vs. IU/mg), which makes direct comparison challenging without a head-to-head study. The data suggests that oxytocin is significantly more potent than this compound in this assay. Further studies would be required to determine the precise relative potency and EC50 values under identical experimental conditions.

Experimental Protocols

This section provides a detailed methodology for performing the in vitro rat uterine contraction assay to evaluate this compound.

Materials and Reagents
  • Animals: Virgin female Wistar rats (150-200g), housed under controlled conditions.

  • Hormone Treatment: Diethylstilbestrol (B1670540) or Estradiol (B170435) Benzoate (B1203000).

  • Physiological Salt Solution: De Jalon's solution or Krebs solution.

    • De Jalon's Solution Composition (g/L):

      • NaCl: 9.0

      • KCl: 0.42

      • CaCl2: 0.06

      • NaHCO3: 0.5

      • Glucose: 0.5

    • Krebs Solution Composition (mM):

      • NaCl: 118

      • KCl: 4.7

      • CaCl2: 2.5

      • MgSO4·7H2O: 1.2

      • KH2PO4: 1.2

      • NaHCO3: 25

      • Glucose: 11.1

  • Test Compound: this compound

  • Reference Standard: Oxytocin

  • Gases: Carbogen (95% O2, 5% CO2)

  • Equipment:

    • Organ bath with a capacity of 10-20 mL

    • Isotonic or isometric force transducer

    • Data acquisition system (e.g., PowerLab)

    • Water bath with temperature control

    • Dissection tools

    • Syringes and needles

Experimental Procedure
  • Animal Preparation:

    • Administer diethylstilbestrol (0.1 mg/kg) or estradiol benzoate subcutaneously to the rats 18-24 hours before the experiment to sensitize the uterine tissue to oxytocin.[3]

  • Tissue Dissection and Preparation:

    • Euthanize the rat by cervical dislocation.

    • Immediately dissect the uterine horns and place them in a petri dish containing cold, aerated physiological salt solution.

    • Clean the tissue of any adhering fat and connective tissue.

    • Cut the uterine horns into longitudinal strips of approximately 1.5-2 cm in length.

  • Mounting the Tissue:

    • Mount one end of the uterine strip to a fixed hook in the organ bath chamber and the other end to an isometric force transducer.

    • The organ bath should be filled with the chosen physiological salt solution, maintained at 37°C, and continuously aerated with carbogen.

  • Equilibration:

    • Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of approximately 1g.[4]

    • During equilibration, wash the tissue with fresh physiological salt solution every 15 minutes.

    • Spontaneous contractions should become regular and stable during this period.

  • Construction of Dose-Response Curves:

    • After equilibration, record a stable baseline of spontaneous contractions.

    • Add increasing concentrations of the reference standard (Oxytocin) to the organ bath in a cumulative manner. Start with a low concentration (e.g., 10^-10 M) and increase the concentration by a factor of 10 until a maximal response is achieved.[4]

    • Allow the response to each concentration to stabilize before adding the next.

    • After the highest concentration, wash the tissue extensively with fresh physiological salt solution until the contractions return to the baseline level.

  • Testing of this compound:

    • Following the washout period, repeat the cumulative addition procedure with this compound.

    • To investigate the potentiating effect of magnesium, a separate set of experiments can be performed using a modified physiological salt solution containing an elevated concentration of MgCl2 (e.g., 1 mM).[2]

  • Data Analysis:

    • Measure the amplitude and frequency of the uterine contractions.

    • Plot the contractile response (e.g., increase in amplitude or area under the curve) against the logarithm of the agonist concentration to generate dose-response curves.

    • Calculate the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the maximum response (Emax) for both oxytocin and this compound.

    • The relative potency of this compound can be determined by comparing its EC50 value to that of oxytocin.

Signaling Pathways and Experimental Workflow

Oxytocin-Induced Uterine Contraction Signaling Pathway

The binding of oxytocin or its analogs to the oxytocin receptor (OTR), a G-protein coupled receptor, initiates a signaling cascade that leads to myometrial contraction.[4]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol OT Oxytocin / this compound OTR Oxytocin Receptor (OTR) OT->OTR Binds to Gq11 Gαq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates Ca_cyto ↑ [Ca²⁺]i SR->Ca_cyto Release Ca_SR Ca²⁺ Calmodulin Calmodulin Ca_cyto->Calmodulin Binds to Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates pMLC Phosphorylated MLC MLC->pMLC Contraction Uterine Contraction pMLC->Contraction Leads to

Caption: Oxytocin signaling pathway in myometrial cells.

Experimental Workflow

The following diagram illustrates the key steps involved in the in vitro rat uterine contraction assay.

workflow A 1. Animal Preparation (Estrogen Priming) B 2. Uterine Tissue Dissection A->B C 3. Tissue Mounting in Organ Bath B->C D 4. Equilibration (30-60 min) C->D E 5. Record Baseline Spontaneous Contractions D->E F 6. Cumulative Dosing (Oxytocin - Standard) E->F G 7. Data Recording (Dose-Response Curve) F->G H 8. Washout G->H I 9. Cumulative Dosing (this compound - Test) H->I J 10. Data Recording (Dose-Response Curve) I->J K 11. Data Analysis (EC50, Emax, Potency) J->K

Caption: Experimental workflow for the in vitro rat uterine contraction assay.

References

Application Notes and Protocols for Radioligand Binding Assay of [Asp5]-Oxytocin Receptor Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxytocin (B344502) receptor (OTR), a class A G protein-coupled receptor (GPCR), is a critical mediator of various physiological processes, including uterine contractions, lactation, and social behavior. Its modulation presents a promising therapeutic avenue for a range of conditions. [Asp5]-Oxytocin, an analog of the endogenous ligand oxytocin, has been identified as a potent agonist with high affinity for the OTR.[1][2] This document provides detailed application notes and protocols for determining the binding affinity of this compound to the oxytocin receptor using radioligand binding assays.

These protocols are designed to provide a robust framework for researchers to characterize the binding properties of novel compounds targeting the OTR, using this compound as a reference compound. The methodologies described herein cover membrane preparation, saturation binding assays to determine receptor density (Bmax) and radioligand dissociation constant (Kd), and competition binding assays to determine the inhibitory constant (Ki) of unlabeled ligands such as this compound.

Signaling Pathway of the Oxytocin Receptor

The oxytocin receptor primarily couples to Gαq/11 and Gαi/o G proteins. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling cascades ultimately lead to various cellular responses. The OTR can also activate the mitogen-activated protein kinase (MAPK) pathway.

Oxytocin_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Gq Gαq/11 OTR->Gq activates MAPK MAPK Pathway OTR->MAPK activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates Cellular_Response Cellular Responses Ca2->Cellular_Response PKC->Cellular_Response MAPK->Cellular_Response Saturation_Binding_Assay_Workflow A Prepare serial dilutions of [³H]-Oxytocin D Add [³H]-Oxytocin to all wells A->D B Set up total and non-specific binding wells in 96-well plate C Add unlabeled Oxytocin to non-specific wells B->C C->D E Add OTR membrane preparation D->E F Incubate to reach equilibrium E->F G Filter and wash F->G H Scintillation counting G->H I Data analysis: Determine Kd and Bmax H->I Competition_Binding_Assay_Workflow A Prepare serial dilutions of this compound C Add this compound to competition wells A->C B Set up wells for total binding, non-specific binding, and competition B->C D Add unlabeled Oxytocin to non-specific wells B->D E Add fixed concentration of [³H]-Oxytocin to all wells C->E D->E F Add OTR membrane preparation E->F G Incubate to reach equilibrium F->G H Filter and wash G->H I Scintillation counting H->I J Data analysis: Determine IC50 and Ki I->J

References

Application Notes and Protocols: Circular Dichroism Spectroscopy of Oxytocin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytocin (B344502) (OT) is a nine-amino-acid neuropeptide with a characteristic cyclic structure formed by a disulfide bond between two cysteine residues.[1][2] Its analogues are of significant interest in drug development for their diverse therapeutic potential, ranging from roles in labor and lactation to neuromodulation and social behavior.[3][4] The biological activity of these peptides is intimately linked to their three-dimensional conformation.

Circular Dichroism (CD) spectroscopy is a rapid, non-destructive, and highly sensitive technique for investigating the secondary and tertiary structures of peptides like oxytocin and its analogues.[5][6][7] By measuring the differential absorption of left- and right-handed circularly polarized light, CD provides invaluable insights into the conformational properties of these molecules in solution, tracking changes in α-helices, β-sheets, and random coils.[8][9][10] This application note provides a detailed protocol for performing CD spectroscopy on oxytocin analogues to characterize their structure, stability, and conformational dynamics.

Principle of Circular Dichroism

CD spectroscopy is based on the differential absorption of left- and right-handed circularly polarized light by chiral molecules.[6] In peptides, the primary chromophores are the amide bonds of the polypeptide backbone (for Far-UV CD, 180-250 nm) and the side chains of aromatic amino acids like tyrosine and the disulfide bond (for Near-UV CD, 250-320 nm).[10][11]

  • Far-UV CD (180-250 nm): This region is dominated by the peptide backbone's amide transitions and is used to determine the secondary structure content (α-helix, β-sheet, random coil).[10] For instance, α-helices typically show two negative bands around 208 nm and 222 nm, while β-sheets exhibit a negative band around 215 nm.[10]

  • Near-UV CD (250-320 nm): This region provides information on the tertiary structure by probing the environment of aromatic amino acid side chains (e.g., Tyrosine at position 2 in oxytocin) and disulfide bonds.[11][12] The native oxytocin spectrum, for example, shows a positive band around 225 nm, which is attributed to the Tyr2 transition with contributions from the amide backbone and disulfide bond.[11][12]

Oxytocin Receptor Signaling Pathway

Oxytocin and its analogues exert their effects by binding to the oxytocin receptor (OXTR), a Class A G-protein coupled receptor (GPCR).[13][14][15] Upon ligand binding, the OXTR undergoes a conformational change, activating intracellular heterotrimeric G-proteins, primarily Gαq and Gαi.[3][13] This initiates a cascade of downstream signaling events. Activation of Gαq leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[1][13][16] These pathways can subsequently activate the Mitogen-Activated Protein Kinase (MAPK/ERK) cascade, influencing processes like cell proliferation and muscle contraction.[3][17][18]

OxytocinSignaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol OXTR Oxytocin Receptor (GPCR) G_protein Gαq / Gαi (Inactive) OXTR->G_protein Activates G_protein_active Gαq-GTP / Gαi-GTP G_protein->G_protein_active GDP→GTP PLC Phospholipase C (PLC) G_protein_active->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates MAPK_cascade MAPK/ERK Cascade PKC->MAPK_cascade Activates Cell_Response Cellular Responses (e.g., Contraction, Proliferation) MAPK_cascade->Cell_Response Leads to Oxytocin Oxytocin Analogue Oxytocin->OXTR Binds CD_Workflow start Start prep 1. Sample Preparation - Dissolve peptide in appropriate buffer - Determine accurate concentration - Filter or centrifuge sample start->prep qc Check Sample Clarity & Buffer Absorbance prep->qc qc->prep Fail setup 2. Instrument Setup - Purge with N₂ gas - Calibrate instrument (e.g., with CSA) - Set acquisition parameters qc->setup Pass blank 3. Data Acquisition (Blank) - Record baseline spectrum of buffer setup->blank sample 4. Data Acquisition (Sample) - Load sample into cuvette - Acquire CD spectrum (3-5 scans) blank->sample process 5. Data Processing - Average scans - Subtract blank spectrum - Convert to Molar Ellipticity sample->process analyze 6. Data Analysis - Identify characteristic peaks - Estimate secondary structure content (e.g., using DichroWeb) process->analyze end End analyze->end

References

Application Notes and Protocols for Fmoc-Based Synthesis of Oxytocin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of oxytocin (B344502) analogues using fluorenyl-9-methoxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS). This document includes detailed experimental protocols, a summary of quantitative data for various analogues, and diagrams of the synthetic workflow and the oxytocin receptor signaling pathway.

Introduction

Oxytocin is a nine-amino-acid cyclic peptide hormone with a critical role in social bonding, uterine contraction, and lactation.[1][2] Its therapeutic potential has driven the development of numerous analogues with improved stability, selectivity, and pharmacokinetic profiles.[3] Fmoc-based SPPS is the standard method for synthesizing these peptides, offering high yields and purity.[4][5][6] This document outlines the protocols for synthesizing and characterizing oxytocin analogues and provides data to inform the design of novel compounds.

Quantitative Data of Oxytocin Analogues

The following table summarizes the binding affinities and functional activities of selected oxytocin analogues at the human oxytocin receptor (OTR) and vasopressin 1a receptor (V1aR). This data is crucial for understanding the structure-activity relationships and for selecting candidates for further development.

Compound NameModificationReceptorBinding Affinity (Ki, nM)Functional Activity (pA2 / EC50, nM)Purity (%)Bioactivity (IU/mg)
Oxytocin -hOTR4.28[7]->99[8]588[8]
hV1aR495.2[7]-
Demoxytocin N-terminal Cys replaced with β-mercaptopropionic acid (Mpa)hOTR-Enhanced potency compared to oxytocin[9]>95[9]-
[Mpa1]OT N-terminal Cys replaced with MpahOTR-pA2 = 8.68 ± 0.26 (antagonist)[10]--
Antag I OTAhOTRKa = 0.60 x 10^8 /M[11]---
Antag II OTAhOTRKa = 1.91 x 10^8 /M[11]---
Antag III OTAhOTRKa = 47.20 x 10^8 /M[11]---
L366948 OTAhOTRKa = 2.27 x 10^8 /M[11]---
Analogue 8 Lactam and glycosylationhOTRHigh Potency (EC50)[3]High Potency (EC50)[3]--
Q4F, N5F, P7F variants Amino acid substitutionhOTR-Antagonist activity observed[10]--
Q4N, L8A, L8S variants Amino acid substitutionhOTR->10-fold greater agonist activity than oxytocin[10]--

Experimental Protocols

This section provides a detailed methodology for the Fmoc-based solid-phase synthesis of a representative oxytocin analogue.

Materials and Reagents
  • Rink-Amide resin (or other suitable resin for C-terminal amide)

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU, HOBt, or DIC/Oxyma[12][13]

  • Base: N,N-Diisopropylethylamine (DIPEA) or Collidine[13][14]

  • Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)[14][15]

  • Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)[16]

  • Cleavage cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))[12]

  • Oxidation reagent: Iodine or other oxidizing agents for disulfide bond formation[8]

  • Purification solvents: Acetonitrile (ACN) and water with 0.1% TFA[9][12]

Synthesis Workflow

The synthesis of oxytocin analogues follows a cyclical process of deprotection and coupling, followed by cleavage, cyclization, and purification.[15][17]

G cluster_synthesis Peptide Synthesis cluster_postsynthesis Post-Synthesis Processing Resin_Prep 1. Resin Preparation (Swelling in DMF) Fmoc_Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprotection1 Wash1 3. Washing (DMF) Fmoc_Deprotection1->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents, Base) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat Final_Deprotection 6. Final Fmoc Deprotection Wash2->Final_Deprotection Repeat->Fmoc_Deprotection1 Cleavage 7. Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation 8. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Cyclization 9. Cyclization/Oxidation (e.g., Iodine) Precipitation->Cyclization Purification 10. Purification (RP-HPLC) Cyclization->Purification Lyophilization 11. Lyophilization Purification->Lyophilization G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxytocin Oxytocin/ Analogue OXTR Oxytocin Receptor (OXTR) Oxytocin->OXTR Gq Gαq OXTR->Gq Gi Gαi OXTR->Gi PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC PKC DAG->PKC Ca->PKC CaMK CaMK Ca->CaMK MAPK_pathway MAPK Pathway (ERK1/2, ERK5) PKC->MAPK_pathway Transcription_Factors Transcription Factors (CREB, MEF-2, c-fos, c-jun) CaMK->Transcription_Factors MAPK_pathway->Transcription_Factors Cellular_Response Cellular Response (Uterine Contraction, etc.) Transcription_Factors->Cellular_Response

References

In Vitro Functional Assessment of [Asp5]-Oxytocin Action: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Asp5]-Oxytocin is an analogue of the neurohypophyseal hormone oxytocin (B344502), where the asparagine residue at position 5 has been substituted with aspartic acid. This modification has been shown to result in a biologically active peptide with a range of physiological effects, including uterine contractions.[1][2][3] This document provides detailed application notes and protocols for the in vitro functional assessment of this compound, focusing on its interaction with the oxytocin receptor (OXTR), a G-protein coupled receptor (GPCR). The protocols outlined below are essential for characterizing the pharmacological profile of this compound and similar oxytocin analogues.

The oxytocin receptor primarily couples to Gαq/11 G-proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, a key event in many of oxytocin's physiological actions. The OXTR can also couple to Gαi/o proteins, which can modulate other signaling pathways, including the MAPK/ERK pathway.

Data Presentation

Table 1: Receptor Binding Affinity

CompoundReceptorRadioligandK_i (nM)K_d (nM)Cell Line/Tissue
This compound Human OXTR[³H]-OxytocinData not availableData not availableCHO-K1 cells expressing human OXTR
Oxytocin Human OXTR[³H]-Oxytocin1-101-10Myometrial membranes, CHO-K1 or HEK293 cells expressing human OXTR

Table 2: Functional Potency in Calcium Mobilization Assay

CompoundReceptorAssay PrincipleEC₅₀ (nM)Cell Line
This compound Human OXTRFluo-4 AM dyeData not availableCHO-K1 cells expressing human OXTR
Oxytocin Human OXTRFluo-4 AM dye1-10CHO-K1 cells expressing human OXTR

Table 3: Functional Potency in Uterine Contraction Assay

CompoundSpeciesPotencyNotes
This compound Rat20.3 units/mgIn vitro uterotonic activity.[1]
Oxytocin Human~1 nMPromotes near-maximal contraction in human myometrial cell lines.

Table 4: Other Reported Biological Activities of this compound

ActivitySpeciesPotency
Avian VasodepressorAvian41 units/mg
Rat AntidiureticRat0.14 units/mg

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of the oxytocin receptor and the general workflows for the in vitro functional assays described in this document.

OXTR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol OXTR Oxytocin Receptor (OXTR) Gq Gαq/11 OXTR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation ERK ERK Phosphorylation PKC->ERK Downstream Signaling Ca_release Ca²⁺ Release ER->Ca_release Ca_release->ERK Downstream Signaling Ligand This compound Ligand->OXTR Binding

Figure 1: Oxytocin Receptor Signaling Pathway.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_calcium Calcium Mobilization Assay cluster_erk ERK Phosphorylation Assay B1 Prepare cell membranes expressing OXTR B2 Incubate membranes with radiolabeled oxytocin and This compound B1->B2 B3 Separate bound and free radioligand B2->B3 B4 Quantify radioactivity B3->B4 B5 Calculate Ki/Kd B4->B5 C1 Seed cells expressing OXTR in microplates C2 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) C1->C2 C3 Add this compound C2->C3 C4 Measure fluorescence change in real-time C3->C4 C5 Calculate EC50 C4->C5 E1 Seed and serum-starve cells expressing OXTR E2 Stimulate cells with This compound E1->E2 E3 Lyse cells and perform Western blot or ELISA for p-ERK E2->E3 E4 Quantify p-ERK levels E3->E4 E5 Determine dose-response E4->E5

Figure 2: General Experimental Workflows.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound to the oxytocin receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from a cell line stably expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Oxytocin.

  • Test Compound: this compound.

  • Non-specific Binding Control: Unlabeled Oxytocin (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail.

  • 96-well plates.

  • Cell Harvester.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing OXTR in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard protein assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Cell membranes (20-40 µg protein), [³H]-Oxytocin (at a concentration near its Kd, e.g., 1-5 nM), and assay buffer.

    • Non-specific Binding: Cell membranes, [³H]-Oxytocin, and a high concentration of unlabeled oxytocin (1 µM).

    • Competitive Binding: Cell membranes, [³H]-Oxytocin, and varying concentrations of this compound.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value from the resulting competition curve using non-linear regression.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This assay measures the ability of this compound to stimulate an increase in intracellular calcium concentration in cells expressing the oxytocin receptor.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human oxytocin receptor.

  • Test Compound: this compound.

  • Positive Control: Oxytocin.

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12) supplemented with FBS and antibiotics.

  • Calcium-sensitive dye: Fluo-4 AM or Fura-2 AM.

  • Pluronic F-127.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Black, clear-bottom 96- or 384-well plates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the OXTR-expressing cells into black, clear-bottom microplates at an appropriate density and incubate overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02-0.04%) in assay buffer.

    • Remove the cell culture medium from the wells and add the dye loading solution.

    • Incubate the plate at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature, protected from light.

  • Assay:

    • Wash the cells once with assay buffer to remove excess dye. Add fresh assay buffer to each well.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Record a baseline fluorescence reading for a few seconds.

    • Inject varying concentrations of this compound or oxytocin into the wells and continue to record the fluorescence signal for 1-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Plot the ΔF or the ratio of fluorescence relative to baseline (F/F₀) against the log concentration of this compound.

    • Determine the EC₅₀ value from the resulting dose-response curve using non-linear regression.

ERK Phosphorylation Assay

This protocol assesses the activation of the MAPK/ERK signaling pathway downstream of OXTR activation by measuring the phosphorylation of ERK1/2.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human oxytocin receptor.

  • Test Compound: this compound.

  • Positive Control: Oxytocin or Phorbol 12-myristate 13-acetate (PMA).

  • Cell Culture Medium: As described above.

  • Serum-free medium.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Primary Antibodies: Rabbit anti-phospho-ERK1/2 (p44/42) and rabbit or mouse anti-total-ERK1/2.

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Western Blotting reagents and equipment.

  • Alternatively, a cell-based ELISA kit for phospho-ERK can be used.

Procedure:

  • Cell Culture and Starvation: Seed cells in multi-well plates and grow to 80-90% confluency. The day before the experiment, replace the growth medium with serum-free medium and incubate overnight to reduce basal ERK phosphorylation.

  • Cell Stimulation: Treat the serum-starved cells with varying concentrations of this compound for a predetermined time (typically 5-15 minutes) at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-ERK signal to the total ERK signal for each sample.

    • Plot the normalized phospho-ERK levels against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀.

Conclusion

The protocols detailed in this document provide a robust framework for the in vitro functional assessment of this compound and other oxytocin analogues. By systematically evaluating receptor binding, proximal signaling events such as calcium mobilization, and downstream pathway activation like ERK phosphorylation, researchers can build a comprehensive pharmacological profile. While quantitative data for this compound remains to be fully elucidated in the public domain, the provided methodologies will enable its thorough characterization and comparison with oxytocin and other novel compounds targeting the oxytocin system.

References

Application Notes and Protocols for Liquid-Phase Synthesis of Oxytocin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the liquid-phase synthesis of oxytocin (B344502) and its analogues. The methodologies described are geared towards researchers and professionals in peptide chemistry and drug development, offering a foundation for the synthesis, purification, and characterization of these important therapeutic peptides.

Introduction to Liquid-Phase Peptide Synthesis (LPPS)

Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, is a classical approach to peptide synthesis where reactions are carried out in a homogeneous solution. Unlike solid-phase peptide synthesis (SPPS), where the growing peptide chain is anchored to a resin, LPPS involves the stepwise coupling of amino acids or peptide fragments in solution, with purification of the intermediate product after each step. While SPPS is often favored for its ease of automation and purification of the final product, LPPS offers advantages for the large-scale production of peptides and can be more cost-effective for certain applications.

A common strategy in LPPS for longer peptides like oxytocin analogues is fragment condensation , where smaller, protected peptide fragments are synthesized and purified separately before being coupled together in solution to form the final peptide. This approach can improve the overall yield and purity of the final product.

Oxytocin Analogues: An Overview

Oxytocin is a nonapeptide hormone with the sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂, containing a disulfide bridge between the two cysteine residues. Oxytocin analogues are modified versions of the native hormone, designed to have improved pharmacokinetic properties, such as longer half-life, enhanced stability, or altered receptor selectivity. Key examples include:

  • Carbetocin: A long-acting oxytocin agonist used for the prevention of postpartum hemorrhage.

  • Atosiban (B549348): An oxytocin/vasopressin receptor antagonist used to delay preterm labor.

  • Demoxytocin: A desamino-oxytocin analogue with enhanced potency and a longer half-life.

Quantitative Data Summary

The following tables summarize key quantitative data from representative liquid-phase synthesis and purification protocols for oxytocin and its analogues.

Table 1: Synthesis and Purification Yields

PeptideSynthesis StageMethodYield (%)Purity (%)Reference
OxytocinCrude ProductLiquid-Phase Fragment Condensation-95[1]
OxytocinFinal ProductReversed-Phase HPLC Purification->99[1]
AtosibanCrude Linear PeptideSolid-Phase Synthesis85-[2]
AtosibanFinal Product (Acetate Salt)Liquid-Phase Oxidation & Purification55 (overall)>99.5[2]
CarbetocinCrude ProductSolid-Phase Synthesis & Cleavage-85.22[3]
CarbetocinFinal ProductReversed-Phase HPLC Purification42.5 (overall)>98.5[3]

Table 2: Biological Activity

PeptideBiological ActivityMethodReference
Oxytocin588 IU/mg-[1]

Experimental Protocols

Protocol 1: Liquid-Phase Synthesis of Oxytocin via Fragment Condensation

This protocol is adapted from a patented method for the liquid-phase synthesis of oxytocin and serves as a foundational method for the synthesis of its analogues.[1] The strategy involves the synthesis of three protected peptide fragments, followed by their sequential coupling in solution.

Materials and Reagents:

  • Protected amino acids (Boc and Fmoc strategies)

  • Coupling reagents (e.g., HOBt, DCC)

  • Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection reagents (e.g., Diethylamine for Fmoc, Trifluoroacetic acid (TFA) for Boc and other protecting groups)

  • Iodine solution for cyclization

  • Reagents for purification (e.g., Acetonitrile (B52724), Water, TFA for RP-HPLC)

Procedure:

Part 1: Synthesis of Peptide Fragments

This method utilizes a combination of Boc and Fmoc protecting group strategies to synthesize three key fragments of the oxytocin sequence.

  • Fragment 1 Synthesis: Boc-Cys(Acm)-Tyr(tBu)-OH

    • Synthesize the dipeptide using standard solution-phase coupling methods, starting with Tyr(tBu)-OH and coupling Boc-Cys(Acm)-OH.

  • Fragment 2 Synthesis: H-Ile-Gln(Trt)-Asn(Trt)-Cys(Acm)-Pro-OMe

    • This pentapeptide is synthesized stepwise in solution, starting from Pro-OMe and sequentially coupling the Fmoc-protected amino acids.

    • After the assembly of the protected pentapeptide, the N-terminal Fmoc group is removed to yield the free amine.

  • Fragment 3 Synthesis: H-Leu-Gly-NH₂

    • Synthesize the dipeptide amide using standard solution-phase methods.

Part 2: Fragment Condensation

  • Coupling of Fragment 1 and Fragment 2:

    • Activate the carboxyl group of Fragment 1 using a suitable coupling reagent.

    • React the activated Fragment 1 with the N-terminal amine of Fragment 2 in solution to form the protected heptapeptide (B1575542).

    • Purify the resulting product.

  • Coupling with Fragment 3:

    • Remove the C-terminal methyl ester from the heptapeptide and activate the newly formed carboxyl group.

    • Couple the activated heptapeptide with the N-terminal amine of Fragment 3 to yield the fully protected linear oxytocin nonapeptide.

    • Purify the protected nonapeptide.

Part 3: Deprotection and Cyclization

  • Cyclization:

    • Dissolve the protected linear nonapeptide in a suitable solvent (e.g., DMF).

    • Add a solution of iodine in DMF dropwise to simultaneously remove the Acm protecting groups from the cysteine residues and facilitate the formation of the disulfide bond.

    • Monitor the reaction by HPLC.

    • Quench the reaction with a solution of sodium thiosulfate.

  • Final Deprotection:

    • Treat the cyclized, protected peptide with a cleavage cocktail containing trifluoroacetic acid (TFA) to remove the remaining side-chain protecting groups (tBu, Trt) and the N-terminal Boc group.

    • Precipitate the crude oxytocin with cold diethyl ether.

Part 4: Purification

  • Recrystallization:

    • Recrystallize the crude oxytocin from a suitable solvent such as ethyl acetate (B1210297) to improve purity.

  • Reversed-Phase HPLC (RP-HPLC):

    • Dissolve the recrystallized crude product in an appropriate aqueous buffer.

    • Purify the peptide using a preparative C18 RP-HPLC column with a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions containing the pure product.

    • Lyophilize the pooled fractions to obtain the final high-purity oxytocin.

Protocol 2: Liquid-Phase Oxidation for Atosiban Synthesis

This protocol focuses on the critical liquid-phase cyclization step for the synthesis of atosiban, an oxytocin analogue.[2][4][5][6] This step is typically performed after the linear peptide has been assembled using solid-phase synthesis and cleaved from the resin.

Materials and Reagents:

  • Crude linear atosiban peptide

  • Acetonitrile/water solution

  • Ammonia (B1221849) water or other suitable base

  • Hydrogen peroxide (H₂O₂) or iodine

  • Acetic acid

  • Reagents for RP-HPLC purification

Procedure:

  • Dissolution of Linear Peptide:

    • Dissolve the crude linear atosiban in an acetonitrile/water mixture (e.g., 10% acetonitrile in water).[6] The concentration should be kept low (e.g., 0.1-1 mg/mL) to minimize intermolecular dimerization.[4]

  • pH Adjustment:

    • Adjust the pH of the solution to 8-9 with ammonia water.[4][6]

  • Oxidation:

    • Add hydrogen peroxide (H₂O₂) dropwise to the solution while stirring.[4][6] The reaction is typically carried out at room temperature for 5-60 minutes.[6]

    • Monitor the reaction progress by HPLC to ensure the complete conversion of the linear peptide to the cyclic form.

  • Quenching the Reaction:

    • Once the reaction is complete, quench it by adjusting the pH to ~4 with acetic acid.

  • Purification:

    • Purify the crude cyclic atosiban using preparative RP-HPLC as described in Protocol 1, Part 4.

    • Lyophilize the purified fractions to obtain the final atosiban product.

Visualization of Key Pathways and Workflows

Oxytocin Receptor Signaling Pathway

The oxytocin receptor (OTR) is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein.[7][8] This initiates a cascade of intracellular events, leading to various physiological responses. The receptor can also couple to other G-proteins like Gi/o.[9][10]

Oxytocin_Signaling Oxytocin Oxytocin OTR Oxytocin Receptor (GPCR) Oxytocin->OTR Binds to Gq_alpha Gαq OTR->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates G_beta_gamma Gβγ PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_response Cellular Responses (e.g., muscle contraction, gene transcription) Ca_release->Cellular_response Leads to MAPK_pathway MAPK Pathway PKC->MAPK_pathway Activates MAPK_pathway->Cellular_response Leads to

Caption: Oxytocin receptor signaling cascade.

Liquid-Phase Synthesis Workflow

The following diagram illustrates a general workflow for the liquid-phase synthesis of an oxytocin analogue using the fragment condensation approach.

LPPS_Workflow start Start frag_synth Fragment Synthesis (Solution Phase) start->frag_synth frag1 Fragment 1 frag_synth->frag1 frag2 Fragment 2 frag_synth->frag2 frag3 Fragment 3 frag_synth->frag3 coupling1 Fragment 1 + 2 Coupling frag1->coupling1 frag2->coupling1 coupling2 Couple with Fragment 3 frag3->coupling2 purify1 Purification coupling1->purify1 purify1->coupling2 purify2 Purification coupling2->purify2 cyclize Cyclization (Oxidation) purify2->cyclize deprotect Final Deprotection cyclize->deprotect purify_final Final Purification (RP-HPLC) deprotect->purify_final lyophilize Lyophilization purify_final->lyophilize end Pure Oxytocin Analogue lyophilize->end

References

Troubleshooting & Optimization

overcoming aspartimide formation in [Asp5]-Oxytocin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of aspartimide formation during the solid-phase peptide synthesis (SPPS) of [Asp5]-Oxytocin.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a concern in this compound synthesis?

Aspartimide formation is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS) involving peptides containing aspartic acid (Asp). The reaction is initiated by the basic conditions used for Fmoc-group removal (e.g., piperidine), where the backbone amide nitrogen attacks the side-chain carboxyl group of the Asp residue. This intramolecular cyclization forms a five-membered succinimide (B58015) ring, known as an aspartimide.[1]

This side reaction is particularly problematic for several reasons:

  • Formation of Byproducts: The aspartimide ring can be opened by nucleophiles like piperidine (B6355638) or water, leading to a mixture of desired α-aspartyl peptide and undesired β-aspartyl peptide isomers.[1]

  • Racemization: The chiral center of the aspartic acid can epimerize during this process, resulting in the formation of D-aspartyl peptides.

  • Purification Challenges: These byproducts, particularly the β-aspartyl and D-aspartyl peptides, often have very similar masses and chromatographic retention times to the target peptide, making purification difficult and sometimes impossible.[2]

  • Reduced Yield: The formation of these side products significantly lowers the overall yield of the desired peptide.[3]

In the synthesis of this compound (Cys-Tyr-Ile-Gln-Asp-Cys-Pro-Leu-Gly-NH₂), the presence of the Asp residue at position 5 makes it susceptible to this side reaction.

Q2: Which sequences are most prone to aspartimide formation?

The propensity for aspartimide formation is highly sequence-dependent. The risk is greatest when the Asp residue is followed by a small, sterically unhindered amino acid. The most problematic sequences are:

  • Asp-Gly (most susceptible) [1]

  • Asp-Asn

  • Asp-Ser

  • Asp-Arg

  • Asp-Ala

  • Asp-Cys

Q3: How can I detect aspartimide formation in my crude this compound product?

Aspartimide formation can be detected by analyzing the crude peptide product using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS).

  • HPLC: Aspartimide-related byproducts, including the aspartimide itself, and the resulting α- and β-piperidide adducts, as well as the D- and L-β-aspartyl peptides, may appear as separate peaks close to the main product peak.[2]

  • MS: Mass spectrometry can confirm the presence of these byproducts. The aspartimide intermediate will have a mass corresponding to the loss of water (-18 Da) from the parent peptide. The piperidide adducts will show an increase in mass. The α- and β-aspartyl peptides will be isomeric with the target peptide, having the same mass but different retention times on HPLC.

Troubleshooting Guide

Issue: Significant byproduct peaks are observed around the main product peak in the HPLC chromatogram of crude this compound.

This is a strong indication of aspartimide formation. The following strategies can be employed to mitigate this issue in subsequent syntheses.

1. Modification of Fmoc Deprotection Conditions

  • Use of Weaker Bases: Replacing the standard 20% piperidine in DMF with a less basic deprotection solution can significantly reduce the rate of aspartimide formation.

    • Recommended Alternative: 2-5% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with 2-5% piperidine in DMF.

  • Addition of Acidic Modifiers: Adding a weak acid to the standard piperidine deprotection solution can temper its basicity and suppress aspartimide formation.

2. Utilization of Sterically Bulky Aspartic Acid Side-Chain Protecting Groups

Increasing the steric hindrance around the side-chain carboxyl group of aspartic acid can physically block the intramolecular cyclization. This is a highly effective strategy.

  • Standard Protecting Group: Fmoc-Asp(OtBu)-OH (tert-butyl) offers minimal protection and is prone to aspartimide formation in susceptible sequences.

  • Recommended Alternatives:

    • Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl): Offers significantly better protection than OtBu.

    • Fmoc-Asp(OBno)-OH (5-n-butyl-5-nonyl): Provides exceptional protection against aspartimide formation, even in highly prone sequences like Asp-Gly.[2][4]

Data Presentation: Comparison of Aspartic Acid Protecting Groups

The following table summarizes the effectiveness of different Asp side-chain protecting groups in reducing aspartimide-related byproducts in the model peptide VKDGYI, which is highly prone to this side reaction.

Asp Protecting Group% Aspartimide-Related Byproducts (Asp-Asn sequence)% Aspartimide-Related Byproducts (Asp-Arg sequence)% D-Asp Isomer (Asp-Asn sequence)
Asp(OtBu)48.7%36.3%12.1%
Asp(OMpe)11.2%8.8%3.0%
Asp(OBno)0.8%0.6%0.4%

Data sourced from comparative studies on the scorpion toxin II model peptide after prolonged treatment with 20% piperidine in DMF.[5]

3. Backbone Protection

This strategy involves protecting the backbone amide nitrogen of the amino acid residue following the aspartic acid, which completely prevents it from acting as a nucleophile. This is often achieved by using a pre-formed dipeptide.

  • Recommended Approach: For an Asp-Gly sequence, which is highly susceptible, using Fmoc-Asp(OtBu)-(Dmb)Gly-OH is extremely effective. The 2,4-dimethoxybenzyl (Dmb) group protects the glycine's amide nitrogen. The Dmb group is then removed during the final trifluoroacetic acid (TFA) cleavage step.

Experimental Protocols

Protocol 1: Synthesis of this compound using Fmoc-Asp(OBno)-OH

This protocol outlines the solid-phase synthesis of this compound on a Rink Amide resin, incorporating Fmoc-Asp(OBno)-OH at position 5 to minimize aspartimide formation.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asp(OBno)-OH , Fmoc-Gln(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole)

  • Base: DIPEA (N,N-diisopropylethylamine)

  • Solvents: DMF (N,N-dimethylformamide), DCM (dichloromethane)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA, 2.5% TIS (triisopropylsilane), 2.5% water

  • Oxidation solution: Iodine in methanol (B129727)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Amino Acid Coupling (Iterative Cycle):

    • Couple Fmoc-Gly-OH (4 eq) using HBTU/HOBt (4 eq) and DIPEA (8 eq) in DMF for 2 hours.

    • Wash the resin with DMF and DCM.

    • Perform a Kaiser test to confirm complete coupling.

    • Repeat the deprotection and coupling steps for each amino acid in the sequence: Leu, Pro, Cys(Trt), Asp(OBno) , Gln(Trt), Ile, Tyr(tBu), and Cys(Trt).

  • On-Resin Cyclization:

    • After coupling the final amino acid and removing the Fmoc group, wash the resin thoroughly with DMF and DCM.

    • Treat the resin with a solution of iodine (10 eq) in methanol until a persistent yellow color is observed, indicating the formation of the disulfide bond.

    • Wash the resin with methanol, DMF, and DCM.

  • Cleavage and Global Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

    • Purify the crude peptide by preparative RP-HPLC.

    • Confirm the identity and purity of the final product by analytical HPLC and MS.

Visualizations

Mechanism of Aspartimide Formation

Aspartimide_Formation Peptide Peptide with Asp(OR)-Xaa Deprotection Fmoc Deprotection (Piperidine) Peptide->Deprotection Intermediate Deprotonated Backbone Amide Deprotection->Intermediate Attack Intramolecular Nucleophilic Attack Intermediate->Attack Aspartimide Aspartimide Intermediate (- H₂O) Attack->Aspartimide Byproducts Mixture of: - α-aspartyl peptide - β-aspartyl peptide - D-aspartyl peptide - Piperidide adducts Aspartimide->Byproducts Nucleophilic Opening (H₂O, Piperidine)

Caption: Base-catalyzed mechanism of aspartimide formation.

Experimental Workflow for this compound Synthesis with Asp(OBno)

Synthesis_Workflow start Start: Rink Amide Resin spps Iterative Fmoc-SPPS (Gly to Cys1) Using Fmoc-Asp(OBno)-OH at Pos. 5 start->spps cyclization On-Resin Oxidative Cyclization (Iodine) spps->cyclization cleavage TFA-mediated Cleavage & Global Deprotection cyclization->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis Analysis (HPLC, MS) purification->analysis end Pure this compound analysis->end

Caption: Workflow for this compound synthesis.

Troubleshooting Decision Tree

Troubleshooting_Tree start High level of byproducts in crude HPLC? q1 Is the sequence Asp-Gly? start->q1 a1_yes Use Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide for backbone protection. q1->a1_yes Yes a1_no Is the sequence Asp-Asn/Ser/Arg? q1->a1_no No a2_yes Use a bulky side-chain protecting group: Fmoc-Asp(OBno)-OH (recommended) or Fmoc-Asp(OMpe)-OH. a1_no->a2_yes a2_no Modify deprotection conditions: - Add 0.1M HOBt to piperidine - Use a weaker base (e.g., DBU/piperidine mix) a2_yes->a2_no If still problematic

References

troubleshooting low yield in solid-phase synthesis of oxytocin analogues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase synthesis of oxytocin (B344502) analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these complex peptides.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the solid-phase synthesis of an oxytocin analogue?

The overall yield of an oxytocin analogue synthesis can vary significantly depending on the specific sequence, the scale of the synthesis, the efficiency of each coupling and deprotection step, and the purification process. Generally, a crude peptide yield of over 70% after cleavage from the resin is considered good. However, the final yield of the purified, cyclized peptide will be lower. Even with a hypothetical 99% yield at each of the 18 steps (9 deprotections and 9 couplings), the maximum theoretical yield would be approximately 83% (0.99^18). A realistic final purified yield often ranges from 30-50%.

Q2: Which amino acid residues in the oxytocin sequence are most likely to cause problems leading to low yield?

Several amino acids in the oxytocin sequence can present challenges during solid-phase peptide synthesis (SPPS):

  • Cysteine (Cys): Prone to racemization, especially during activation with carbodiimides. The free thiol group can also undergo side reactions if not properly protected.

  • Isoleucine (Ile): As a β-branched amino acid, it can cause steric hindrance, leading to slower and incomplete coupling reactions.

  • Asparagine (Asn) and Glutamine (Gln): The side-chain amides can undergo dehydration to form a nitrile during the activation step, particularly with carbodiimide (B86325) reagents. Asparagine is also susceptible to aspartimide formation, a common side reaction in Fmoc-based SPPS.

  • Proline (Pro): Its unique cyclic structure can lead to incomplete coupling of the subsequent amino acid.

Q3: How can I monitor the progress and efficiency of my synthesis in real-time?

Several methods are available to monitor the progress of your synthesis:

  • Kaiser Test (Ninhydrin Test): This is a common qualitative colorimetric test to detect the presence of free primary amines after a coupling step. A negative result (yellow beads) indicates a complete coupling reaction, while a positive result (blue beads) signifies incomplete coupling.[1][2][3][4][5]

  • UV-Vis Monitoring of Fmoc Deprotection: The removal of the Fmoc protecting group with piperidine (B6355638) releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. This can be monitored spectrophotometrically to quantify the completion of the deprotection step.

  • Test Cleavage and Analysis: A small amount of the peptide-resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry to assess the quality of the synthesis at an intermediate stage.[6]

Q4: What are the most common side reactions that can lower the yield of oxytocin analogues?

  • Incomplete Deprotection: Failure to completely remove the Fmoc group leads to truncated sequences.

  • Incomplete Coupling: Results in deletion sequences where one or more amino acids are missing from the final peptide.

  • Aspartimide Formation: The side chain of asparagine can react with the peptide backbone to form a five-membered ring, which can then hydrolyze to form β-aspartyl peptides, leading to impurities that are difficult to separate.[7]

  • Racemization: Cysteine is particularly susceptible to racemization during activation.

  • Oxidation: The thiol group of cysteine can be oxidized if not properly protected.

  • Dehydration of Asn and Gln: The side-chain amides can be converted to nitriles during activation.

  • Diketopiperazine Formation: This can occur at the dipeptide stage, leading to cleavage of the peptide from the resin.

Troubleshooting Guides

Issue 1: Low Crude Peptide Yield After Cleavage

Symptoms:

  • Significantly less peptide obtained after cleavage and precipitation than theoretically expected.

  • HPLC analysis of the crude product shows a complex mixture with no major peak corresponding to the target peptide.

Possible Causes and Solutions:

Possible CauseRecommended Action
Incomplete Coupling - Perform a Kaiser test after each coupling step to ensure completion.[1][2][3][4][5] - For sterically hindered amino acids like Isoleucine, use a stronger coupling reagent (e.g., HATU, HCTU) or double couple. - Increase the coupling time.
Incomplete Fmoc Deprotection - Extend the deprotection time or perform a second deprotection step. - Use fresh deprotection solution (20% piperidine in DMF). - Monitor the deprotection using UV-Vis spectroscopy if available.
Peptide Aggregation on Resin - Use a more polar solvent system (e.g., NMP instead of DMF). - Incorporate "difficult sequence" protocols, such as using pseudo-proline dipeptides or backbone protecting groups. - Synthesize at a lower substitution level on the resin.
Premature Cleavage from Resin - If using a hyper-acid sensitive resin (e.g., 2-chlorotrityl), ensure that acidic conditions are avoided during synthesis. - Use a more robust linker.
Poor Precipitation of Crude Peptide - Ensure the use of a sufficient volume of cold diethyl ether. - Try a different precipitation solvent, such as a mixture of ether and hexane.
Issue 2: Low Yield of Cyclized Oxytocin Analogue

Symptoms:

  • HPLC analysis of the crude product after cyclization shows a significant amount of the linear precursor remaining.

  • Mass spectrometry analysis reveals the presence of dimers and other oligomers.

Possible Causes and Solutions:

Possible CauseRecommended Action
Inefficient On-Resin Cyclization - Optimize the on-resin oxidation conditions (e.g., oxidant, reaction time, temperature). - Ensure complete removal of cysteine protecting groups before cyclization.
Intermolecular Disulfide Bond Formation - Perform the cyclization in solution at high dilution (0.1-0.5 mg/mL) to favor intramolecular reaction. - Add the linear peptide slowly to the reaction vessel containing the oxidizing agent.
Incorrect pH for Cyclization - The optimal pH for disulfide bond formation is typically between 8 and 9. Adjust the pH of the reaction mixture accordingly.
Oxidation of other residues - Ensure that other sensitive residues like Tyrosine are appropriately protected during the cyclization step.

Data Presentation

The following tables provide a qualitative comparison of common reagents used in the solid-phase synthesis of oxytocin analogues. Please note that the optimal choice of reagents is sequence-dependent, and the following data is for illustrative purposes.

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentRelative SpeedRacemization Risk (for Cys)CostNotes
HBTU/HOBtFastModerateModerateA widely used and effective coupling reagent.
HATU/HOAtVery FastLowHighExcellent for sterically hindered couplings.
DIC/HOBtModerateHighLowCost-effective but higher risk of racemization for Cysteine.
PyBOPFastModerateHighGood for difficult couplings, but can be expensive.

Table 2: Comparison of Cleavage Cocktails for Oxytocin Analogues

Cleavage Cocktail Composition (TFA/Scavengers)Target ResiduesEfficacyNotes
95% TFA, 2.5% TIS, 2.5% H₂OStandard PeptidesGoodA general-purpose cleavage cocktail. Not suitable for peptides containing Trp, Met, or unprotected Cys.
94% TFA, 2.5% H₂O, 2.5% EDT, 1% TISPeptides with Cys(Trt)Very GoodEDT acts as a reducing agent to prevent cysteine oxidation.
88% TFA, 5% Phenol (B47542), 5% H₂O, 2% TISPeptides with TyrGoodPhenol acts as a scavenger for the t-butyl cation, protecting Tyrosine.
82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTPeptides with multiple sensitive residuesExcellentA robust cocktail for complex peptides containing Cys, Tyr, and other sensitive residues.[8]

Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling Reactions

Reagents:

  • Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol.

  • Solution B: 1 g phenol in 20 mL n-butanol.

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

  • Withdraw a small sample of resin beads (approx. 1-2 mg) from the reaction vessel and place them in a small glass test tube.

  • Wash the beads with DMF and then with ethanol.

  • Add 2-3 drops of each of Solution A, B, and C to the test tube.

  • Heat the test tube at 100-120°C for 5 minutes.[1][5]

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Yellow/Colorless beads and solution: Coupling is complete.

  • Blue beads and/or blue solution: Coupling is incomplete. Recouple the amino acid.

Protocol 2: Test Cleavage of Peptide from Resin

Procedure:

  • Withdraw a small amount of dried peptide-resin (e.g., 5-10 mg) and place it in a microcentrifuge tube.

  • Prepare a cleavage cocktail appropriate for your peptide sequence (see Table 2).

  • Add approximately 200 µL of the cleavage cocktail to the resin.

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing.

  • After the cleavage is complete, precipitate the peptide by adding 1 mL of cold diethyl ether.

  • Centrifuge the tube to pellet the peptide, decant the ether, and allow the peptide pellet to air dry.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724) in water) and analyze by analytical HPLC and mass spectrometry.

Mandatory Visualizations

Oxytocin Receptor Signaling Pathway

Oxytocin_Signaling cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm OT Oxytocin OTR Oxytocin Receptor (GPCR) OT->OTR Binds to Gq_alpha Gαq OTR->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Cellular_Response Cellular Response (e.g., muscle contraction) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Contributes to Troubleshooting_Workflow Start Low Crude Peptide Yield Check_Coupling Check Coupling Efficiency Start->Check_Coupling Kaiser_Test Perform Kaiser Test Check_Coupling->Kaiser_Test How? Incomplete_Coupling Incomplete Coupling Kaiser_Test->Incomplete_Coupling Positive (Blue) Check_Deprotection Check Fmoc Deprotection Kaiser_Test->Check_Deprotection Negative (Yellow) Double_Couple Double Couple / Use Stronger Activator Incomplete_Coupling->Double_Couple Solution Final_Analysis Analyze Final Product Double_Couple->Final_Analysis UV_Monitoring UV Monitoring / Test Cleavage Check_Deprotection->UV_Monitoring How? Incomplete_Deprotection Incomplete Deprotection UV_Monitoring->Incomplete_Deprotection Problem Detected Check_Aggregation Suspect Peptide Aggregation? UV_Monitoring->Check_Aggregation No Issues Extend_Deprotection Extend Deprotection Time Incomplete_Deprotection->Extend_Deprotection Solution Extend_Deprotection->Final_Analysis Change_Solvent Change Solvent / Use Aggregation Breakers Check_Aggregation->Change_Solvent Yes Check_Aggregation->Final_Analysis No Change_Solvent->Final_Analysis

References

Technical Support Center: Measuring [Asp5]-Oxytocin with Commercial ELISA Kits

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [Asp5]-Oxytocin measurement using commercial ELISA kits. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in obtaining accurate and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Poor Standard Curve

Q: I am observing a poor standard curve with low R-squared values and inaccurate back-calculated concentrations. What are the possible causes and solutions?

A: A poor standard curve is a common issue that can arise from several factors. Here’s a systematic approach to troubleshooting:

  • Inaccurate Pipetting: Ensure your pipettes are properly calibrated and that you are using appropriate techniques to minimize errors, especially when preparing serial dilutions of the standard.

  • Improper Standard Dilution: Briefly centrifuge the standard vial before reconstitution to ensure all the lyophilized powder is at the bottom. Allow the standard to fully dissolve and mix gently but thoroughly before making serial dilutions.[1]

  • Reagent Preparation: Ensure all buffers and reagents are prepared according to the kit manual and are at room temperature before use. Use deionized, ultra-pure water for all preparations.[2][3]

  • Incubation Times and Temperatures: Strictly adhere to the incubation times and temperatures specified in the protocol.[4] Deviations can significantly impact the binding kinetics and the final signal.

  • Washing Steps: Inadequate washing can lead to high background noise. Ensure complete aspiration of wells between each wash step. If using an automated plate washer, check that all ports are clean and functioning correctly.[1][4]

High Background or Non-Specific Binding

Q: My blank wells and zero standard wells show high absorbance values. How can I reduce the background signal?

A: High background can mask the true signal from your samples. Consider the following:

  • Insufficient Washing: This is a primary cause of high background. Increase the number of washes or the soak time during each wash step to ensure complete removal of unbound reagents.[4]

  • Contaminated Reagents: Check for contamination in your wash buffer, substrate, or other reagents. Prepare fresh buffers if contamination is suspected.[1] The substrate solution should be colorless or very light blue before use.[4]

  • Cross-Contamination: Be careful to avoid splashing or carryover between wells during pipetting steps.

  • Extended Incubation or Development Time: Over-incubation with the substrate can lead to a strong signal in all wells. Monitor the color development and add the stop solution when the desired color change is observed in the standards.[4]

Low Signal or Poor Sensitivity

Q: I am getting very low absorbance readings for my samples and standards, even at the highest concentrations. What could be the reason?

A: Low signal can prevent the accurate quantification of this compound. Here are potential causes and solutions:

  • Improper Kit Storage: Ensure the ELISA kit has been stored at the recommended temperature and has not expired.[1]

  • Inactive Reagents: The enzyme conjugate (e.g., HRP) or the substrate may have lost activity. Ensure they are handled and stored correctly.

  • Insufficient Incubation Time: Verify that the incubation times for the antibody, sample, and substrate steps are as per the protocol.[1]

  • Incorrect Wavelength: Double-check that the plate reader is set to the correct wavelength for measuring the absorbance of the final product.[1]

  • Sample Degradation: this compound is a peptide and can be susceptible to degradation. Ensure samples are collected and stored properly, using protease inhibitors if necessary, and minimize freeze-thaw cycles.[2][5]

High Variability Between Replicate Wells (High CV%)

Q: There is a large variation in the absorbance readings between my duplicate or triplicate wells. How can I improve the precision of my assay?

A: High coefficient of variation (CV%) indicates poor precision. To address this:

  • Pipetting Technique: Inconsistent pipetting is a major source of variability. Ensure you are dispensing the same volume accurately and consistently into each well.

  • Incomplete Mixing: Ensure all reagents are thoroughly mixed before being added to the wells. Also, gently tap the plate after adding reagents to ensure a homogenous solution in each well.

  • Well Effects: While less common, some plates may have "edge effects." If you consistently see variability in the outer wells, consider not using them for critical samples or standards.

  • Inadequate Washing: Inconsistent washing across the plate can lead to variability. Ensure all wells are washed equally and thoroughly.[4]

Suspected Cross-Reactivity

Q: I suspect the assay is detecting molecules other than this compound. How can I assess and mitigate this?

A: Cross-reactivity with structurally similar peptides is a significant challenge in oxytocin (B344502) immunoassays.[6][7]

  • Review Kit Specificity: Check the manufacturer's data sheet for cross-reactivity data with related peptides like vasopressin, mesotocin, and other oxytocin metabolites.[8]

  • Sample Purification: Employing a sample extraction method, such as solid-phase extraction (SPE), can help remove interfering substances and improve the specificity of the measurement.[6][9][10]

  • Confirmation with an Alternative Method: If possible, confirm your ELISA results with a more specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]

Data Presentation: Comparison of Commercial ELISA Kit Performance

The performance of commercial ELISA kits for oxytocin can vary significantly. The following table summarizes key performance characteristics based on available data for representative kits. Note that direct measurement of "this compound" is not commonly specified, and the data generally pertains to oxytocin.

FeatureArbor Assays KitCayman Chemical KitEnzo Life Sciences KitAbcam Kit (ab133050)
Sensitivity Not specified, but differentiated KO from WT mice[10]~20 pg/mL (80% B/B0)[2]Varies by protocol15.6 pg/mL[3]
Assay Range Not specified5.9 - 750 pg/mL[2]Not specified15.6 - 1000 pg/mL[3]
Sample Types Plasma[10]Plasma, Urine, Saliva[2]Plasma[10][13]Serum, Saliva, CSF, Urine, Tissue Culture Media[3]
Cross-Reactivity High specificity shown in KO mouse model[10]Data available in kit manualSusceptible to interference without extraction[10][14]Data available in kit manual
Sample Prep Extraction recommended but not essential for differentiating genotypes[10]Purification recommended for plasma[2]Extraction highly recommended for plasma[13]Extraction protocol provided for serum/plasma[5]

Note: This data is compiled from various sources and should be used for comparative purposes only. Always refer to the specific kit manual for the most accurate and up-to-date information.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline for purifying this compound from plasma to reduce matrix effects and improve assay specificity. It is based on common procedures recommended for oxytocin ELISA kits.[2][9]

  • Cartridge Activation: Activate a C18 SPE cartridge by washing with 2 mL of methanol (B129727) followed by 5 mL of ultrapure water. Do not allow the cartridge to dry out.[2]

  • Sample Loading: Acidify plasma samples by adding an equal volume of 0.1% trifluoroacetic acid (TFA) in water. Centrifuge at high speed (e.g., 17,000 x g) for 15 minutes at 4°C. Load the supernatant onto the activated SPE cartridge.[5]

  • Washing: Wash the cartridge with 6-10 mL of water, followed by 3 mL of 3% acetone (B3395972) in water to remove hydrophilic impurities.[2]

  • Elution: Elute the this compound from the cartridge using two applications of 1 mL of 98% acetone in water.[2]

  • Drying: Dry the eluted sample completely using a vacuum centrifuge or a gentle stream of nitrogen. This step is critical as residual solvent can interfere with the ELISA.[2]

  • Reconstitution: Reconstitute the dried extract in the ELISA assay buffer provided with the kit. The reconstitution volume can be adjusted to concentrate the sample.[2]

Visualizations

Logical Flowchart for Troubleshooting Poor ELISA Results

ELISA_Troubleshooting cluster_protocol Protocol Execution cluster_advanced Advanced Troubleshooting start Poor ELISA Results (e.g., High CV, Low Signal, High Background) check_pipetting Verify Pipetting Technique and Calibration start->check_pipetting check_reagents Check Reagent Preparation and Storage check_pipetting->check_reagents OK issue_identified Issue Identified and Corrected check_pipetting->issue_identified Issue Found check_incubation Review Incubation Times and Temperatures check_reagents->check_incubation OK check_reagents->issue_identified Issue Found check_washing Evaluate Washing Procedure check_incubation->check_washing OK check_incubation->issue_identified Issue Found check_plate_reader Confirm Plate Reader Settings check_washing->check_plate_reader OK check_washing->issue_identified Issue Found check_plate_reader->issue_identified Issue Found no_issue Still Experiencing Issues check_plate_reader->no_issue OK matrix_effects Consider Matrix Effects (Run dilution series) no_issue->matrix_effects cross_reactivity Investigate Cross-Reactivity (Check kit specificity) matrix_effects->cross_reactivity sample_prep Implement Sample Purification (e.g., SPE) cross_reactivity->sample_prep sample_prep->issue_identified

Caption: A flowchart for troubleshooting common ELISA issues.

Experimental Workflow for this compound Measurement

ELISA_Workflow cluster_elisa ELISA Steps sample_collection 1. Sample Collection (Plasma, Saliva, etc.) sample_prep 2. Sample Preparation (Optional but Recommended) sample_collection->sample_prep extraction Solid-Phase Extraction (SPE) sample_prep->extraction e.g. elisa_assay 3. ELISA Assay sample_prep->elisa_assay Direct Assay extraction->elisa_assay add_sample Add Standards & Samples add_reagents Add Antibody & Conjugate add_sample->add_reagents incubate1 Incubate add_reagents->incubate1 wash1 Wash incubate1->wash1 add_substrate Add Substrate wash1->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate 4. Read Plate (405-420 nm) add_stop->read_plate data_analysis 5. Data Analysis (Standard Curve & Concentration Calculation) read_plate->data_analysis

Caption: A typical workflow for measuring this compound via ELISA.

Concept of Antibody Cross-Reactivity

Cross_Reactivity cluster_analytes Analytes in Sample antibody Antibody target This compound (Target Analyte) antibody->target High Affinity Binding (Correct Signal) related Related Peptide (e.g., Vasopressin) antibody->related Non-Specific Binding (False Positive Signal) unrelated Unrelated Molecule

Caption: Illustration of antibody cross-reactivity in an immunoassay.

References

Technical Support Center: [Asp5]-Oxytocin Storage and Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [Asp5]-Oxytocin. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing aggregation and ensuring the stability of this compound during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the aggregation of this compound during storage?

A1: The aggregation of peptides like this compound is a complex process influenced by both intrinsic and extrinsic factors. Key contributors include:

  • Temperature: Elevated temperatures significantly accelerate degradation and aggregation.[1][2] Storage at recommended low temperatures is crucial.

  • pH: The pH of the solution strongly influences the charge state of the peptide, affecting its conformational stability and propensity to aggregate.[1][3] For the closely related oxytocin (B344502), the optimal pH for stability is in the range of 3.5 to 5.[1][4]

  • Concentration: Higher peptide concentrations can increase the likelihood of intermolecular interactions, leading to aggregation.[1]

  • Mechanical Stress: Agitation or shear stress during handling and storage can induce aggregation.

  • Excipients: The absence of appropriate stabilizing excipients can leave the peptide vulnerable to aggregation.[5][6]

  • Chemical Degradation: Chemical modifications such as deamidation or oxidation can lead to the formation of species that are more prone to aggregation.[1][3]

Q2: What are the ideal storage conditions for this compound?

A2: For lyophilized this compound powder, long-term storage at -80°C is recommended to ensure stability.[7] For reconstituted solutions, it is best practice to follow the storage guidelines for oxytocin, which recommend refrigeration at 2-8°C and protection from light.[8][9] It is also advisable to use the reconstituted solution promptly.

Q3: Can I store reconstituted this compound at room temperature?

A3: Storing reconstituted this compound at room temperature is not recommended for extended periods. Oxytocin, a similar peptide, loses effectiveness after three months of storage at temperatures above 30°C.[8] While short-term exposure to room temperature (e.g., during experimental setup) may be unavoidable, prolonged exposure will likely lead to increased degradation and aggregation.

Q4: What are some common excipients that can be used to minimize this compound aggregation?

A4: Several classes of excipients are effective in preventing peptide aggregation:

  • Buffers: Buffering agents like acetate, citrate (B86180), and histidine help maintain an optimal pH where the peptide is most stable.[5]

  • Sugars and Polyols: Sugars such as sucrose (B13894) and trehalose, and sugar alcohols like mannitol (B672) and sorbitol, can stabilize the native conformation of the peptide.[6][10]

  • Surfactants: Non-ionic surfactants like polysorbates (e.g., Polysorbate 20) can prevent surface-induced aggregation at very low concentrations.[11]

  • Amino Acids: Certain amino acids, including glycine, arginine, and histidine, can act as stabilizers.[6][11]

  • Antioxidants: If oxidation is a concern, antioxidants may be included in the formulation.[6]

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Visible precipitation or cloudiness in the reconstituted solution. - Peptide aggregation. - Poor solubility at the current pH or concentration. - Contamination.- Do not use the solution. - Review the reconstitution protocol, ensuring the correct buffer and pH are used. - Consider optimizing the formulation with stabilizing excipients. - Filter the solution through a 0.22 µm filter if appropriate for your application, but be aware this may not remove soluble aggregates.
Loss of biological activity in my assay. - Aggregation leading to a decrease in the concentration of active monomer. - Chemical degradation of the peptide. - Improper storage conditions (temperature, light exposure).- Confirm storage conditions were appropriate. - Analyze the sample for aggregation using SEC-HPLC. - Prepare a fresh solution from a new vial of lyophilized powder.
Inconsistent results between experiments. - Variable levels of aggregation in different batches or preparations. - Inconsistent handling and storage procedures.- Standardize the reconstitution and storage protocol. - Always visually inspect the solution before use. - Characterize each new batch of reconstituted peptide for aggregation before use in critical experiments.

Quantitative Data Summary

The stability of oxytocin, a close analog of this compound, is highly dependent on pH and temperature. The following tables summarize key quantitative data from stability studies on oxytocin. This data can serve as a valuable guide for formulating and storing this compound.

Table 1: Effect of pH on Oxytocin Degradation Rate at 70°C

pHDegradation Rate Constant (kobs, day-1) at 0.1 mg/mL
2.00.63
4.50.391
7.0Higher than pH 4.5
9.0Highest degradation rate
Data adapted from a study on oxytocin degradation kinetics.[1]

Table 2: Activation Energies for Oxytocin Degradation at Different pH Values

pHActivation Energy (Ea, kJ/mol)
4.5116.3
A higher activation energy indicates greater stability with increasing temperature. Data suggests that a pH of 4.5 provides the most stable formulation for oxytocin.[1]

Table 3: Recommended Storage Conditions for Oxytocin Injections

ConditionTemperatureDuration
Long-term Storage2°C to 8°CAs per manufacturer's shelf-life
Short-term Excursion30°CNo more than 1 month
Short-term Excursion40°CNo more than 1 week
Based on WHO recommendations for oxytocin.[9]

Experimental Protocols

Protocol 1: Analysis of this compound Aggregation by Size-Exclusion Chromatography (SEC-HPLC)

This method separates molecules based on their size, allowing for the quantification of monomers, dimers, and higher-order aggregates.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A size-exclusion column suitable for the molecular weight range of this compound and its aggregates (e.g., a silica-based column with appropriate pore size).

  • Mobile Phase: A buffer that minimizes non-specific interactions with the column matrix, such as a phosphate (B84403) or citrate buffer at a pH known to be optimal for the stability of this compound (a starting point could be pH 4.5, based on oxytocin data). The mobile phase should also contain salt (e.g., 150 mM NaCl) to reduce ionic interactions.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV absorbance at 220 nm or 280 nm.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a known concentration of the this compound sample.

    • Monitor the elution profile. The monomeric peptide will elute as the main peak, while larger aggregates will elute earlier.

    • Integrate the peak areas to determine the relative percentage of monomer and aggregates.

Protocol 2: Identification of Degradation Products by Mass Spectrometry (MS)

Mass spectrometry can be used to identify the chemical modifications that may lead to aggregation.

  • Instrumentation: A high-resolution mass spectrometer, such as an ESI-MS/MS system, often coupled with an HPLC for online separation (LC-MS).[1]

  • Procedure:

    • The this compound sample is introduced into the mass spectrometer, either directly or after separation by HPLC.

    • The mass-to-charge ratio (m/z) of the intact peptide and any degradation products is measured.

    • Tandem mass spectrometry (MS/MS) can be used to fragment the ions and obtain sequence information, which helps to pinpoint the site of modification (e.g., deamidation).

Visualizations

AggregationPathway Monomer Native Monomer (this compound) Unfolded Partially Unfolded Monomer Monomer->Unfolded Conformational Change Unfolded->Monomer Refolding Dimer Soluble Dimer Unfolded->Dimer Self-Association Oligomer Soluble Oligomer Dimer->Oligomer Growth Aggregate Insoluble Aggregate (Precipitate) Oligomer->Aggregate Precipitation TroubleshootingWorkflow Start Experiment Shows Unexpected Results CheckSolution Visually Inspect Solution (Clarity, Precipitate) Start->CheckSolution CheckStorage Verify Storage Conditions (Temp, Light, Duration) CheckSolution->CheckStorage Solution is Clear PrepareFresh Prepare Fresh Sample CheckSolution->PrepareFresh Precipitate Found AnalyzeAggregation Analyze for Aggregates (e.g., SEC-HPLC) CheckStorage->AnalyzeAggregation Storage OK CheckStorage->PrepareFresh Storage Incorrect OptimizeFormulation Optimize Formulation (pH, Excipients) AnalyzeAggregation->OptimizeFormulation Aggregates Detected OutcomeGood Proceed with Experiment AnalyzeAggregation->OutcomeGood No Aggregates PrepareFresh->OutcomeGood OptimizeFormulation->PrepareFresh OutcomeBad Contact Technical Support OptimizeFormulation->OutcomeBad

References

Technical Support Center: Enhancing the Solubility of Synthetic Oxytocin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on enhancing the solubility of synthetic oxytocin (B344502) analogues. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My synthetic oxytocin analogue has poor water solubility. What are the initial steps I should take?

A1: The first step is to analyze the amino acid sequence of your oxytocin analogue to predict its physicochemical properties. Determine the isoelectric point (pI) and the overall hydrophobicity. For a preliminary solubility test, use a small aliquot of the peptide to avoid risking the entire batch. As a general guideline, always attempt to dissolve the peptide in sterile, purified water first before moving to other solvents.

Q2: How does the isoelectric point (pI) of my oxytocin analogue affect its solubility?

A2: The pI is the pH at which a peptide has no net electrical charge. At this pH, intermolecular interactions are at their strongest, often leading to aggregation and precipitation, thus minimum solubility. To enhance solubility, the pH of the solution should be adjusted to be at least one or two pH units away from the pI. For acidic peptides (pI < 7), using a basic buffer will increase the net negative charge and promote solubilization. Conversely, for basic peptides (pI > 7), an acidic buffer will increase the net positive charge and improve solubility.

Q3: What are the recommended solvents for dissolving hydrophobic oxytocin analogues?

A3: For highly hydrophobic oxytocin analogues, organic solvents are often necessary for initial solubilization. The most commonly used organic solvent is dimethyl sulfoxide (B87167) (DMSO), which can dissolve a wide range of nonpolar peptides. Other options include dimethylformamide (DMF), acetonitrile (B52724) (ACN), and alcohols like isopropanol (B130326) or ethanol. It is crucial to first dissolve the peptide in a minimal amount of the organic solvent to create a concentrated stock solution. This stock solution can then be slowly added dropwise to a stirring aqueous buffer to reach the desired final concentration. Be cautious, as high concentrations of organic solvents can be detrimental to many biological assays.

Q4: My oxytocin analogue dissolves in an organic solvent but precipitates when I add it to my aqueous buffer. What should I do?

A4: This is a common issue that occurs when the peptide's solubility limit in the final aqueous/organic mixture is exceeded. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of your peptide in the aqueous buffer.

  • Increase the organic co-solvent percentage: If your experimental setup allows, slightly increasing the percentage of the organic co-solvent in the final solution can help maintain solubility. However, always check the tolerance of your assay to the organic solvent.

  • Slow addition and vigorous stirring: Add the concentrated peptide-organic stock solution to the aqueous buffer very slowly, drop-by-drop, while the buffer is being vigorously stirred or vortexed. This helps to avoid localized high concentrations that can lead to immediate precipitation.

  • Use of surfactants: In some cases, the addition of a small amount of a non-ionic surfactant, such as Tween 20 or Triton X-100, can help to keep the peptide in solution.

Q5: What chemical modifications can I make to my synthetic oxytocin analogue to permanently improve its solubility?

A5: Several chemical modifications can be incorporated during peptide synthesis to enhance the intrinsic solubility of oxytocin analogues:

  • Amino Acid Substitution: Replacing hydrophobic amino acids with more hydrophilic or charged residues can significantly improve aqueous solubility.

  • PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide can increase its hydrodynamic radius and create a hydrophilic shell, thereby improving solubility and in vivo stability.[1][2]

  • Lipidation: Attaching a lipid moiety can sometimes improve solubility and is a common strategy to enhance other pharmacokinetic properties like plasma half-life.[3]

  • Glycosylation: The addition of sugar moieties can increase the hydrophilicity of the peptide.

  • Cyclization: Constraining the peptide's conformation through cyclization can prevent aggregation and, in some cases, improve solubility.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Lyophilized peptide appears oily or clumpy. Residual solvent from purification (e.g., TFA).Lyophilize the peptide again to remove residual solvents. If the problem persists, consider a different counter-ion exchange during purification.
Peptide will not dissolve in water. The peptide is hydrophobic or the pH of the water is close to its pI.1. Calculate the pI. If acidic, try a basic buffer (e.g., PBS pH 7.4 or higher). If basic, try an acidic buffer (e.g., 10% acetic acid).2. If the peptide is neutral or highly hydrophobic, dissolve a small amount in a minimal volume of an organic solvent (e.g., DMSO) first, then slowly dilute into your aqueous buffer.
Solution is cloudy or contains visible particles after vortexing/sonication. The peptide has not fully dissolved and is suspended.1. Centrifuge the solution to pellet the undissolved peptide. Use the supernatant for your experiment, but note that the concentration will be lower than intended.2. Try a stronger solvent or a different solubilization strategy as outlined in the FAQs.
Peptide solubility is inconsistent between different batches. Variations in the counter-ion (e.g., TFA vs. acetate) or purity.1. Request the certificate of analysis for each batch to check for differences.2. Perform a salt exchange to a more suitable counter-ion if necessary.
Precipitation occurs during storage at 4°C or -20°C. The peptide is coming out of solution at lower temperatures.1. Store the peptide as a lyophilized powder and reconstitute it fresh for each experiment.2. If a stock solution is necessary, consider storing it at a lower concentration or with a higher percentage of co-solvent. Aliquoting the stock solution can prevent freeze-thaw cycles that may promote precipitation.

Data Presentation: Solubility of Oxytocin and its Analogues

The following tables summarize solubility data for oxytocin and some of its clinically relevant analogues.

Table 1: Solubility of Oxytocin Analogues in Various Solvents

CompoundSolventSolubility
Oxytocin Ethanol~5 mg/mL
DMSO~14 mg/mL
Dimethyl formamide (B127407) (DMF)~30 mg/mL
PBS (pH 7.2)~5 mg/mL
Carbetocin WaterSoluble to 29.65 mg/mL[5]
Ethanol~30 mg/mL[6]
DMSO~30 mg/mL[6]
Dimethyl formamide (DMF)~30 mg/mL[6]
PBS (pH 7.2)~5 mg/mL[6]
Atosiban WaterSoluble to 50 mg/ml
Ethanol~5 mg/mL[7]
DMSO~14 mg/mL[7]
Dimethyl formamide (DMF)~30 mg/mL[7]
PBS (pH 7.2)~5 mg/mL[7]

Table 2: Stability of PEGylated Oxytocin Analogues in Aqueous Solution at Elevated Temperatures

This table presents the percentage of the intact peptide remaining after storage, indicating improved stability which is often correlated with better solubility and resistance to aggregation.

AnalogueStorage Condition% Remaining after 24h% Remaining after 7 days
Native Oxytocin 40 °C in aqueous buffer~70%~20%
Linear PEG-Oxytocin 40 °C in aqueous buffer>95%~85%
"Comb" PEG-Oxytocin 40 °C in aqueous buffer>95%~90%

Data adapted from studies on the stability of PEGylated oxytocin analogues, which demonstrate that modification can prevent degradation and aggregation in aqueous solutions.[1][2]

Experimental Protocols

Protocol 1: General Solubilization of a Hydrophobic Oxytocin Analogue

  • Preparation: Allow the vial of the lyophilized oxytocin analogue to warm to room temperature before opening. Centrifuge the vial briefly to ensure all the powder is at the bottom.

  • Initial Solvent Addition: Add a minimal amount of 100% DMSO (e.g., 10-20 µL) to the lyophilized peptide.

  • Dissolution: Gently vortex or sonicate the vial for a few minutes until the peptide is completely dissolved. The solution should be clear.

  • Dilution: While vigorously stirring your desired aqueous buffer (e.g., PBS, pH 7.4), slowly add the dissolved peptide solution drop-by-drop to the buffer.

  • Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, it indicates that the solubility limit has been exceeded.

Protocol 2: N-Terminal PEGylation of an Oxytocin Analogue via Reductive Amination

This protocol is an example for the covalent attachment of a PEG chain to the N-terminal amine of an oxytocin analogue.

  • Reagent Preparation:

    • Dissolve aldehyde-functionalized PEG (e.g., 20 µmol) in sodium phosphate (B84403) buffer (100 mM, pH 6.2) at 10°C.

    • Dissolve the oxytocin analogue (e.g., 15 µmol) in a separate aliquot of the same buffer at 10°C.

  • Conjugation Reaction:

    • Combine the PEG and oxytocin analogue solutions.

    • Add a freshly prepared solution of a reducing agent, such as sodium cyanoborohydride (NaCNBH₃, 25 mmol).

    • Stir the reaction mixture overnight at 10°C.[8]

  • Monitoring and Purification:

    • Monitor the reaction progress using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Once the reaction is complete, purify the PEGylated oxytocin analogue from unreacted components using preparative RP-HPLC.

  • Characterization:

    • Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Visualizations

experimental_workflow cluster_start Start cluster_solubilization Solubilization cluster_analysis Analysis cluster_troubleshoot Troubleshooting start Lyophilized Oxytocin Analogue solubility_test Solubility Test (small aliquot) start->solubility_test choose_solvent Choose Solvent (Water -> Buffer -> Organic) solubility_test->choose_solvent dissolve Dissolve in minimal solvent choose_solvent->dissolve dilute Slowly dilute into aqueous buffer dissolve->dilute check_solubility Check for Precipitation dilute->check_solubility clear_solution Clear Solution (Ready for experiment) check_solubility->clear_solution No precipitate Precipitate Observed check_solubility->precipitate Yes troubleshoot Adjust Protocol: - Lower Concentration - Change Solvent/pH - Modify Peptide precipitate->troubleshoot troubleshoot->solubility_test

Caption: A workflow for solubilizing synthetic oxytocin analogues.

troubleshooting_logic cluster_charge Charge-Based Approach cluster_hydrophobicity Hydrophobicity-Based Approach cluster_modification Modification Strategy start Peptide Fails to Dissolve in Water is_pI_known Is pI known? start->is_pI_known calc_pI Calculate pI is_pI_known->calc_pI No acidic_peptide Acidic Peptide (pI < 7) Use Basic Buffer (pH > pI+1) is_pI_known->acidic_peptide Yes, Acidic basic_peptide Basic Peptide (pI > 7) Use Acidic Buffer (pH < pI-1) is_pI_known->basic_peptide Yes, Basic is_hydrophobic Is peptide hydrophobic? is_pI_known->is_hydrophobic Yes, Neutral calc_pI->is_pI_known acidic_peptide->is_hydrophobic basic_peptide->is_hydrophobic use_organic Use Organic Solvent (e.g., DMSO) Create stock, then dilute is_hydrophobic->use_organic Yes modify_peptide Consider Chemical Modification: - PEGylation - Amino Acid Substitution is_hydrophobic->modify_peptide No, but still insoluble use_organic->modify_peptide Fails

Caption: A decision tree for troubleshooting poor peptide solubility.

oxytocin_signaling cluster_gq Gq Pathway cluster_gi Gi/o Pathway cluster_downstream Downstream Effects oxytocin Oxytocin Analogue oxtr Oxytocin Receptor (OXTR) (GPCR) oxytocin->oxtr gq Gαq/11 oxtr->gq gi Gαi/o oxtr->gi plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc activates cellular_response Cellular Responses (e.g., Contraction, Gene Expression) ca_release->cellular_response mapk MAPK Pathway pkc->mapk activates ac_inhibit Adenylate Cyclase (AC) Inhibition gi->ac_inhibit inhibits camp_decrease ↓ cAMP ac_inhibit->camp_decrease camp_decrease->cellular_response mapk->cellular_response

Caption: A simplified diagram of the oxytocin receptor signaling pathway.

References

Technical Support Center: Strategies to Prevent Degradation of [Asp5]-Oxytocin by Oxytocinase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments with [Asp5]-Oxytocin and its degradation by oxytocinase.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from native oxytocin (B344502)?

This compound is an analog of the neurohypophyseal hormone oxytocin. In this analog, the asparagine (Asn) residue at position 5 is replaced by aspartic acid (Asp). This compound is a biologically active analog that retains a high affinity for the oxytocin receptor and possesses an intrinsic activity similar to that of native oxytocin[1]. It is known to cause uterine contractions in vitro, and its activity can be enhanced by the presence of magnesium ions[1].

Q2: What is oxytocinase and how does it degrade oxytocin and its analogs?

Oxytocinase is a zinc-dependent aminopeptidase (B13392206), specifically a placental leucine (B10760876) aminopeptidase (P-LAP)[2][3][4][5]. It is found in high concentrations in the serum of pregnant women. The primary mechanism of oxytocin degradation by oxytocinase is the cleavage of the N-terminal peptide bond between Cysteine-1 and Tyrosine-2. This initial cleavage inactivates the hormone. While direct studies on this compound are limited, it is highly probable that oxytocinase degrades it through the same N-terminal cleavage mechanism.

Q3: My this compound appears to be losing activity in my experiments. What are the likely causes?

Loss of this compound activity can be attributed to several factors:

  • Enzymatic Degradation: If your experimental system contains sources of aminopeptidases, such as serum or cell lysates, enzymatic degradation is a primary suspect.

  • Improper Storage and Handling: Peptides are sensitive to temperature fluctuations, repeated freeze-thaw cycles, pH changes, and exposure to light and oxygen[6][7][8][9][10][11]. For long-term storage, lyophilized peptides should be kept at -20°C or -80°C[6][7][8][9][10][11]. Once in solution, it is best to make single-use aliquots to avoid repeated freeze-thaw cycles[6][7][8][9][10][11].

  • Suboptimal Buffer Conditions: The pH of the buffer can significantly impact peptide stability. For oxytocin, a pH range of 5-7 is considered optimal for the stability of stock solutions[7].

  • Adsorption to Surfaces: Hydrophobic peptides can adsorb to plastic surfaces, leading to a decrease in the effective concentration[10]. Using glass or low-adsorption plastic vials is recommended[10].

Q4: What strategies can I employ to prevent the degradation of this compound by oxytocinase?

Several strategies can be implemented to mitigate the degradation of this compound:

  • Use of Inhibitors: The most direct approach is to add inhibitors of oxytocinase to your experimental setup.

  • Chemical Modifications of the Peptide: While you are working with this compound, further modifications can enhance stability. N-terminal modifications, such as acetylation, can block the action of aminopeptidases[12][13][14].

  • Alternative Delivery Systems: For in vivo applications, encapsulation of the peptide in protective matrices like liposomes or polymers can shield it from enzymatic degradation[15].

  • Control of Experimental Conditions: Performing experiments at lower temperatures can reduce enzyme activity.

Troubleshooting Guides

Issue 1: High Variability in Experimental Results
Possible Cause Troubleshooting Steps
Inconsistent Peptide Concentration Ensure accurate and consistent preparation of this compound stock and working solutions. Prepare fresh working solutions for each experiment from a new aliquot.
Variable Enzyme Activity If using a biological matrix (e.g., serum), the activity of oxytocinase can vary between batches. Standardize the source of the enzyme or use a purified, recombinant oxytocinase.
Inconsistent Incubation Times Use a precise timer for all incubation steps in your assay.
Temperature Fluctuations Ensure all incubations are performed in a calibrated and stable temperature environment (e.g., a water bath or incubator).
Issue 2: Low or No Detectable this compound Activity
Possible Cause Troubleshooting Steps
Complete Degradation of the Peptide Verify the integrity of your this compound stock solution using HPLC or mass spectrometry. If degradation is suspected, prepare a fresh stock. In your assay, ensure the concentration of oxytocinase is not excessively high. Consider adding an oxytocinase inhibitor.
Inactive Peptide Confirm the biological activity of your this compound stock in a control experiment without any degrading enzymes.
Assay Conditions Not Optimal Ensure the pH, ionic strength, and any necessary co-factors (like Mg2+ for this compound activity) are optimal for your assay.
Incorrect Detection Method Verify that your detection method is sensitive enough to measure the expected concentration of this compound or its downstream effects.
Issue 3: High Background Signal in an Enzyme Activity Assay
Possible Cause Troubleshooting Steps
Autofluorescence of Assay Components If using a fluorescence-based assay, check the background fluorescence of the buffer, substrate, and the peptide itself.[16]
Non-specific Binding Non-specific binding of the peptide or detection reagents to the microplate can cause high background. Adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to the buffer can help.[16]
Contaminating Enzymes If using a crude enzyme preparation, other proteases may be present that can cleave the substrate. Use a more specific substrate or purify the oxytocinase.[17]

Quantitative Data Summary

Inhibitor Concentration Effect Reference
1,10-Phenanthroline 1.25 mM (in combination with EDTA)Optimal inhibition of oxytocinase in whole blood.[18]
EDTA 10 mM (in combination with 1,10-Phenanthroline)Optimal inhibition of oxytocinase in whole blood.[18]

Note: The efficacy of these inhibitors should be empirically determined for your specific experimental setup with this compound.

Experimental Protocols

Protocol 1: Oxytocinase Activity Assay using a Fluorogenic Substrate

This protocol provides a general method for measuring oxytocinase (leucine aminopeptidase) activity, which can be adapted to screen for inhibitors that may protect this compound.

Materials:

  • Purified placental leucine aminopeptidase (oxytocinase)

  • Fluorogenic substrate (e.g., Leucine-7-amido-4-methylcoumarin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Inhibitor of interest

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the fluorogenic substrate in DMSO.

  • Prepare serial dilutions of the inhibitor in Assay Buffer.

  • In a 96-well plate, add the purified oxytocinase to each well (except for the no-enzyme control).

  • Add the different concentrations of the inhibitor to the appropriate wells.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately start monitoring the increase in fluorescence over time using a microplate reader (Excitation/Emission wavelengths will depend on the fluorophore).

  • Calculate the initial reaction velocity from the linear portion of the fluorescence curve.

  • Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

Protocol 2: Analysis of this compound Degradation by LC-MS/MS

This protocol outlines a general workflow for quantifying the degradation of this compound in the presence of oxytocinase.

Materials:

  • This compound

  • Purified oxytocinase

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Quenching solution (e.g., 1% Trifluoroacetic acid in acetonitrile)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing this compound and reaction buffer.

  • Initiate the enzymatic reaction by adding purified oxytocinase.

  • Incubate the reaction at 37°C.

  • At various time points, withdraw an aliquot of the reaction mixture and stop the reaction by adding it to the quenching solution.

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining intact this compound and identify any degradation products.

  • Plot the concentration of intact this compound against time to determine the degradation rate and half-life.

Visualizations

G cluster_strategies Strategies to Prevent this compound Degradation cluster_assay Experimental Workflow cluster_pathway This compound Signaling Pathway Chemical Modification Chemical Modification Reaction Setup Reaction Setup Inhibitor Addition Inhibitor Addition Alternative Delivery Alternative Delivery Time-course Incubation Time-course Incubation Reaction Setup->Time-course Incubation Reaction Quenching Reaction Quenching Time-course Incubation->Reaction Quenching LC-MS/MS Analysis LC-MS/MS Analysis Reaction Quenching->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Asp5_Oxytocin Asp5_Oxytocin OTR Oxytocin Receptor (GPCR) Asp5_Oxytocin->OTR Gq_11 Gαq/11 OTR->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER/SR) IP3->Ca_release stimulates PKC Protein Kinase C DAG->PKC activates Contraction Smooth Muscle Contraction Ca_release->Contraction MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway activates MAPK_Pathway->Contraction

Caption: Logical relationships and workflows for studying this compound degradation and signaling.

G Asp5_Oxytocin This compound OTR Oxytocin Receptor (OTR) Asp5_Oxytocin->OTR Binds to G_protein Gαq/11 OTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Cellular Response (e.g., Muscle Contraction) Ca_Release->Contraction MAPK MAPK Cascade PKC->MAPK Activates MAPK->Contraction

Caption: Simplified signaling pathway of the Oxytocin Receptor activated by this compound.

G Start Start: Prepare Reaction Mix (this compound + Buffer ± Inhibitor) Add_Enzyme Initiate Reaction: Add Oxytocinase Start->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Time_Points Collect Aliquots at Different Time Points Incubate->Time_Points Quench Quench Reaction (e.g., with Acid/Acetonitrile) Time_Points->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Data_Analysis Data Analysis: Quantify Remaining Peptide, Determine Degradation Rate Analyze->Data_Analysis

Caption: Experimental workflow for monitoring the enzymatic degradation of this compound.

References

Technical Support Center: Optimizing Purification Parameters for [Asp5]-Oxytocin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of [Asp5]-Oxytocin.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first-pass method for purifying this compound?

The most common and effective technique for purifying synthetic peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][][3] A good starting point involves a C18 column and a water/acetonitrile (B52724) gradient with trifluoroacetic acid (TFA) as an ion-pairing agent.[][3]

Q2: What type of HPLC column is most suitable for this compound purification?

For peptide purification, C18 columns are the most widely used and are a suitable choice for this compound.[3][4] For peptides with molecular weights over 10,000 Da, wide-pore columns (300 Å) are recommended to avoid peak broadening; however, for a peptide the size of this compound (MW ≈ 1007 g/mol ), a standard pore size (100-120 Å) is generally sufficient.[5]

Q3: Why is Trifluoroacetic Acid (TFA) typically used in the mobile phase?

TFA serves two primary purposes in peptide purification. Firstly, it adjusts the pH of the mobile phase to around 2, which protonates acidic side chains and reduces secondary interactions with the stationary phase.[6][7] Secondly, it acts as an ion-pairing agent, neutralizing the positive charges on basic residues and minimizing peak tailing, which leads to sharper peaks and better separation.[][6]

Q4: Can I use other mobile phase modifiers besides TFA?

Yes, other ion-pairing reagents and mobile phase modifiers can be used. Formic acid is a common alternative that also lowers the mobile phase pH.[6] Different modifiers can alter the selectivity of the separation, which can be advantageous for resolving difficult impurities.[5][6] For instance, changing the mobile phase pH can significantly impact the retention and elution profile of a peptide.[7]

Q5: How should I prepare my crude this compound sample for injection?

Most peptides can be dissolved in ultrapure water.[] If solubility is an issue, a small amount of the mobile phase A (e.g., water with 0.1% TFA) or an organic solvent like DMSO can be used to dissolve the crude peptide before diluting it with the initial mobile phase.[6][8] It is crucial to filter the sample through a 0.45 µm filter before injection to prevent clogging of the HPLC system.[9]

Troubleshooting Guide

Problem 1: Low Purity or Poor Resolution of this compound Peak

Q: My main peak for this compound is not well-separated from impurities. How can I improve the resolution?

A: Poor resolution is a common challenge in peptide purification. Here are several strategies to improve the separation of your target peptide from contaminants:

  • Optimize the Gradient: A shallower gradient can significantly enhance the resolution of closely eluting peaks.[6][10] If you have an initial broad gradient (e.g., 5-95% Acetonitrile), try a shallower, more focused gradient around the expected elution point of this compound.[6]

  • Alter Mobile Phase Selectivity:

    • Change the Organic Solvent: While acetonitrile is standard, trying a different organic solvent like methanol (B129727) or isopropanol (B130326) can alter the elution order and improve separation.[5]

    • Adjust Modifier Concentration: Varying the concentration of TFA (e.g., from 0.05% to 0.1%) can impact peak shape and resolution.[8]

    • Change the Modifier: Switching from TFA to another acid like formic acid can change the selectivity of the separation.[5][6]

  • Adjust the Column Temperature: Temperature can affect the selectivity of the separation.[5][6] Experimenting with different column temperatures (e.g., 40°C or 60°C) may improve the resolution between this compound and its impurities.[6]

ParameterRecommended ActionExpected Outcome
Gradient Slope Decrease the slope (e.g., from 1%/min to 0.5%/min)Increased separation between peaks
Mobile Phase Switch from 0.1% TFA to 0.1% Formic AcidAltered selectivity, potentially resolving co-eluting impurities
Temperature Increase column temperature (e.g., from 25°C to 40°C)Sharper peaks and potential changes in selectivity
Problem 2: Peak Tailing or Broadening

Q: The peak for my this compound is broad and asymmetrical (tailing). What could be the cause and how do I fix it?

A: Peak tailing is often caused by secondary interactions between the peptide and the stationary phase or issues with the mobile phase.

  • Insufficient Ion-Pairing: Ensure you have an adequate concentration of an ion-pairing agent like TFA (typically 0.1%) in your mobile phase.[][6] This will minimize interactions between basic residues on the peptide and free silanols on the silica-based column packing.[6]

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing. Try reducing the amount of crude peptide loaded onto the column.[11]

  • Low Column Temperature: Increasing the column temperature can improve peak shape for some peptides.[5][6]

  • Column Degradation: If the column has been used extensively, especially at high pH, the silica (B1680970) matrix may be compromised, leading to poor peak shape. Consider replacing the column.

Problem 3: Low Yield of Purified this compound

Q: After purification, the final yield of my this compound is very low. What are the potential reasons?

A: Low recovery can stem from several factors throughout the purification process:

  • Poor Solubility: If the peptide is not fully dissolved before injection, you will lose a significant portion of your sample. Ensure complete dissolution of the crude material.

  • Adsorption to Surfaces: Peptides can adsorb to vials and other surfaces. Using low-adsorption vials can help mitigate this.[12]

  • Precipitation on the Column: The peptide may precipitate at the head of the column if the loading conditions are not optimal. Ensure the sample is fully soluble in the initial mobile phase.

  • Overly Broad Peak Collection: If peaks are broad, it can be difficult to collect the pure fraction without also collecting impurities, leading to a trade-off between purity and yield. Improving peak shape (see Problem 2) can help.

  • Sub-optimal Elution Conditions: If the elution conditions are too weak, the peptide may not fully elute from the column.

Problem 4: High Backpressure

Q: My HPLC system is showing unusually high backpressure during the purification run. What should I do?

A: High backpressure is a serious issue that can damage your HPLC system and column. It is typically caused by a blockage.

  • Filter Your Sample and Mobile Phases: Always filter your sample and mobile phases through a 0.45 µm or 0.22 µm filter to remove any particulate matter.[9]

  • Check for Blockages: Systematically check for blockages, starting from the column outlet and moving backward. A common location for blockages is the column inlet frit.

  • Column Contamination: If the column has been contaminated with precipitated sample or other material, you may need to perform a cleaning cycle as recommended by the manufacturer.

  • High Flow Rate: Ensure your flow rate is appropriate for the column dimensions and particle size.

Experimental Protocols

General RP-HPLC Purification Protocol for this compound

This protocol provides a starting point for the purification of this compound. Optimization will likely be required.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Filter both mobile phases through a 0.22 µm filter and degas.

  • Column and System Preparation:

    • Install a suitable C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min for at least 10-15 column volumes, or until the baseline is stable.

  • Sample Preparation:

    • Dissolve the crude this compound in Mobile Phase A at a concentration of 1-5 mg/mL.

    • If solubility is an issue, use a minimal amount of a stronger solvent like acetonitrile or DMSO to dissolve the peptide, then dilute with Mobile Phase A.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • Chromatographic Run:

    • Inject the prepared sample onto the equilibrated column.

    • Run a linear gradient. A suggested starting gradient is:

      • 5-65% Mobile Phase B over 60 minutes.

    • Monitor the elution profile at 210-220 nm.[3]

  • Fraction Collection:

    • Collect fractions corresponding to the major peaks.

    • Analyze the purity of each fraction using analytical HPLC.

  • Post-Purification Processing:

    • Pool the fractions containing the pure this compound.

    • Lyophilize the pooled fractions to obtain the purified peptide as a powder.

Visualizations

experimental_workflow cluster_prep Preparation cluster_run Purification Cycle cluster_optimization Optimization Loop cluster_final Final Steps prep_sample Prepare Crude Sample (Dissolve & Filter) run_initial Initial Purification Run (Scouting Gradient) prep_sample->run_initial prep_hplc Prepare HPLC System (Mobile Phases & Column) prep_hplc->run_initial analyze_fractions Analyze Fractions (Analytical HPLC) run_initial->analyze_fractions assess_results Assess Purity & Yield analyze_fractions->assess_results is_pure Purity > 98%? assess_results->is_pure optimize Optimize Parameters (Gradient, Mobile Phase, Temp.) is_pure->optimize No pool_fractions Pool Pure Fractions is_pure->pool_fractions Yes optimize->run_initial lyophilize Lyophilize pool_fractions->lyophilize final_product Purified this compound lyophilize->final_product

Caption: Experimental workflow for optimizing the purification of this compound.

troubleshooting_workflow cluster_purity Low Purity / Poor Resolution cluster_shape Peak Tailing / Broadening cluster_pressure High Backpressure start Identify Problem purity_q1 Are peaks co-eluting? start->purity_q1 shape_q1 Check Mobile Phase start->shape_q1 pressure_q1 Filtered Sample/Solvents? start->pressure_q1 purity_a1 Decrease Gradient Slope purity_q1->purity_a1 purity_a2 Change Mobile Phase (Solvent or Modifier) purity_q1->purity_a2 purity_a3 Adjust Temperature purity_q1->purity_a3 shape_a1 Ensure 0.1% TFA shape_q1->shape_a1 shape_q2 Is sample overloaded? shape_q1->shape_q2 shape_a2 Reduce Injection Volume shape_q2->shape_a2 pressure_a1 Filter all solutions (0.45µm) pressure_q1->pressure_a1 pressure_q2 Check for blockages pressure_q1->pressure_q2 pressure_a2 Systematically check components pressure_q2->pressure_a2

Caption: Troubleshooting workflow for common HPLC purification issues.

References

Technical Support Center: Addressing Cross-Reactivity in Immunoassays for Oxytocin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing cross-reactivity in immunoassays for oxytocin (B344502) and its analogues. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is cross-reactivity in the context of oxytocin immunoassays?

A1: Cross-reactivity is a type of interference where the antibody in an immunoassay binds to molecules other than the intended analyte (oxytocin).[1][2] These cross-reacting molecules are often structurally similar to oxytocin, such as its analogues (e.g., mesotocin (B1516673), isotocin) or metabolites.[1][3] This binding can lead to inaccurate, often falsely elevated, measurements of oxytocin concentrations.[1][4]

Q2: Why are my measured oxytocin concentrations significantly higher than expected, especially in unextracted samples?

A2: High oxytocin readings in unextracted plasma or serum samples are a common issue and can be two or more orders of magnitude greater than those in extracted samples.[1][5] This is often due to matrix effects and interference from other plasma proteins and molecules that can interact with the assay antibodies.[4][6] Sample extraction is a critical step to remove these interfering substances and improve the accuracy of the immunoassay.[1][4][5]

Q3: Can different commercial ELISA kits for oxytocin give different results for the same sample?

A3: Yes, it is well-documented that different commercial immunoassay kits can produce varying results for the same samples.[5][7][8] This variability can be attributed to differences in the antibodies used in the kits, including their specificity and the specific epitope of oxytocin they recognize.[9][10] Some kits are more susceptible to interference than others.[1][7]

Q4: What are some common oxytocin analogues that can cross-react in an immunoassay?

A4: Common oxytocin analogues that can exhibit significant cross-reactivity include mesotocin and isotocin (B1583897), which are structurally very similar to oxytocin.[3][11] For example, the Arbor Assays Oxytocin EIA kit reports cross-reactivity of 94.3% for isotocin and 88.4% for mesotocin.[3] Arginine vasopressin (AVP), another structurally related peptide, can also be a source of cross-reactivity, although many modern kits have minimized this.[3][9]

Q5: How can I determine if my immunoassay is affected by cross-reactivity?

A5: Several validation experiments can help assess cross-reactivity. These include:

  • Spike and Recovery: Add a known amount of oxytocin standard to your sample matrix and measure the recovery. Poor recovery may indicate interference.[5][10]

  • Parallelism/Serial Dilution: Dilute your sample serially and check if the measured concentrations are consistent after correcting for the dilution factor. A lack of parallelism suggests interference.[5][10]

  • Testing with Knockout Samples: If available, analyzing samples from oxytocin knockout animals can reveal false-positive signals caused by interfering substances.[1][5]

  • Competitive ELISA: This can be used to determine the degree of cross-reactivity with structurally related antigens.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background noise or falsely elevated oxytocin levels. Matrix effects from unextracted samples (plasma, serum).[1][4]Implement a sample extraction protocol (e.g., Solid Phase Extraction) to remove interfering substances.[1][11]
Cross-reactivity with endogenous analogues or metabolites.[1][9]Select a highly specific monoclonal antibody if using a custom assay.[13][14] Evaluate the cross-reactivity profile of your commercial kit. Consider using a kit with lower reported cross-reactivity to relevant analogues.
Poor correlation between results from different ELISA kits. Differences in antibody specificity and epitope recognition.[9][10]If possible, validate your findings with an alternative method like LC-MS/MS for higher specificity.[15] When comparing data, always use the same kit and protocol.
Inconsistent results between extracted and unextracted samples. Inefficient extraction or presence of protein-bound oxytocin.[1][10]Optimize your extraction protocol. Consider a reduction-alkylation step to liberate protein-bound oxytocin.[1][9]
Low signal or poor sensitivity. Suboptimal assay conditions.Optimize assay parameters such as incubation time, temperature, and pH to enhance specific binding.[12]
Analyte degradation.Ensure proper sample collection and storage to prevent degradation of oxytocin.

Quantitative Data on Cross-Reactivity

Table 1: Cross-Reactivity of Commercial Oxytocin Immunoassay Kits with Selected Analogues

Kit Analogue Cross-Reactivity (%) Reference
Arbor Assays DetectX Oxytocin EIA Kit (K048-H5)Isotocin94.3[3]
Mesotocin88.4[3]
Vasotocin< 0.15[3]
Arginine Vasopressin< 0.15[3]
Cayman Chemical Oxytocin ELISA Kit (500440)Mesotocin100[3]
Isotocin100[3]
Arginine Vasopressin< 0.01[3]
Generic Oxytocin ELISA KitMesotocin7.0[16]

Note: Cross-reactivity data is often provided by the manufacturer and can vary between lots. It is recommended to verify this information for your specific kit.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Plasma/Serum Samples

This protocol is a general guideline for C18 column-based solid-phase extraction to reduce matrix interference.

Materials:

  • C18 Sep-Pak columns (e.g., 200 mg)

  • 0.1% Trifluoroacetic acid (TFA) in water

  • Acetonitrile (B52724)

  • Centrifuge

  • Evaporator (e.g., Speedvac or nitrogen gas manifold)

  • Assay Buffer

Procedure:

  • Sample Preparation:

    • To your sample, add an equal volume of 0.1% TFA in water.

    • Centrifuge at 17,000 x g for 15 minutes at 4°C to pellet proteins.

    • Carefully collect the supernatant.[16]

  • Column Equilibration:

    • Equilibrate the C18 column by washing with 1 mL of acetonitrile.

    • Follow with a wash of 10-25 mL of 0.1% TFA in water.[16]

  • Sample Loading:

    • Apply the supernatant from step 1 to the equilibrated C18 column.

  • Washing:

    • Wash the column with 10-20 mL of 0.1% TFA in water to remove hydrophilic impurities. Discard the wash.[16]

  • Elution:

    • Elute the oxytocin from the column by slowly passing 3 mL of a solution containing 95% acetonitrile and 5% of 0.1% TFA in water. Collect the eluate.[16]

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness using a Speedvac or a stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable volume of the assay buffer provided with your immunoassay kit. The reconstituted sample is now ready for analysis.

Visualizations

Experimental_Workflow_for_Addressing_Cross_Reactivity cluster_0 Sample Preparation cluster_1 Immunoassay cluster_2 Data Analysis & Validation cluster_3 Troubleshooting Sample Plasma/Serum Sample Extraction Solid Phase Extraction (SPE) Sample->Extraction Immunoassay Competitive ELISA Extraction->Immunoassay Data_Acquisition Plate Reading (450nm) Immunoassay->Data_Acquisition Concentration_Calc Calculate Oxytocin Concentration Data_Acquisition->Concentration_Calc Validation Perform Validation Checks (Parallelism, Spike & Recovery) Concentration_Calc->Validation Cross_Reactivity_Check Assess Cross-Reactivity Validation->Cross_Reactivity_Check Optimization Optimize Assay Protocol Cross_Reactivity_Check->Optimization

Caption: Workflow for minimizing cross-reactivity in oxytocin immunoassays.

Oxytocin_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling OT Oxytocin OTR Oxytocin Receptor (OTR) (GPCR) OT->OTR Binding G_protein Gq/11 OTR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation IP3 IP3 PLC->IP3 Generates Ca_release Ca2+ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Ca_release->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to MAPK MAPK Pathway PKC->MAPK Activates

Caption: Simplified oxytocin receptor signaling pathway.

References

Validation & Comparative

[Asp5]-Oxytocin: A Comparative Analysis of its Selectivity for Vasopressin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity of [Asp5]-Oxytocin for vasopressin receptors (V1a, V1b, and V2) relative to the oxytocin (B344502) receptor (OTR). This compound, also known as Aspartocin, is a synthetic analogue of oxytocin where the asparagine residue at position 5 is replaced by aspartic acid. This substitution has been shown to impart significant biological activity, making a detailed understanding of its receptor selectivity profile crucial for its potential therapeutic applications and as a research tool.

Quantitative Analysis of Receptor Potency

LigandReceptor/AssayPotency
This compound Rat Uterotonic Activity (OTR-mediated)20.3 units/mg[1][2]
Avian Vasodepressor Activity (V1a-like)41 units/mg[1][2]
Rat Antidiuretic Activity (V2-mediated)0.14 units/mg[1][2]
Oxytocin (OT) Human OTR (hOTR) - Binding Affinity (Ki)~1-10 nM
Human V1a Receptor (hV1aR) - Binding Affinity (Ki)~20-100 nM
Human V1b Receptor (hV1bR) - Binding Affinity (Ki)~30-100 nM
Human V2 Receptor (hV2R) - Binding Affinity (Ki)>1000 nM
Arginine Vasopressin (AVP) Human V1a Receptor (hV1aR) - Binding Affinity (Ki)~0.5-2 nM
Human V1b Receptor (hV1bR) - Binding Affinity (Ki)~0.5-2 nM
Human V2 Receptor (hV2R) - Binding Affinity (Ki)~1-5 nM
Human OTR (hOTR) - Binding Affinity (Ki)~2-20 nM

Interpretation of Data:

  • This compound demonstrates potent activity in the rat uterotonic assay, a classic measure of oxytocin receptor agonism.[1][2]

  • Its significant avian vasodepressor activity suggests considerable interaction with V1a-like vasopressin receptors.[1][2]

  • The presence of rat antidiuretic activity, although lower than its other effects, confirms its ability to act as an agonist at V2 vasopressin receptors.[1][2]

  • A direct comparison of the potencies suggests that this compound is more potent at oxytocin and V1a-like receptors than at V2 receptors. However, without standardized binding and functional data across all receptor subtypes, a precise selectivity ratio cannot be calculated.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the selectivity of ligands like this compound for vasopressin and oxytocin receptors.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

General Protocol:

  • Membrane Preparation:

    • Cells stably expressing the human receptor of interest (hOTR, hV1aR, hV1bR, or hV2R) are cultured and harvested.

    • The cells are homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a binding buffer. The protein concentration is determined using a standard method (e.g., Bradford assay).

  • Competition Binding Assay:

    • A constant concentration of a radiolabeled ligand with known high affinity and selectivity for the target receptor (e.g., [³H]-Oxytocin for OTR, [³H]-Arginine Vasopressin for V1aR, V1bR, and V2R) is used.

    • A range of concentrations of the unlabeled test compound (this compound) is added to the reaction mixture containing the cell membranes and the radioligand.

    • The reaction is incubated to allow for competitive binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Objective: To determine the functional potency (EC50) and efficacy of a test compound as an agonist or antagonist at a specific receptor subtype.

1. Calcium Mobilization Assay (for Gq-coupled receptors: OTR, V1aR, V1bR):

  • Cell Culture and Dye Loading:

    • Cells stably expressing the receptor of interest are seeded in a multi-well plate.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Addition and Signal Detection:

    • A range of concentrations of the test compound is added to the wells.

    • The plate is immediately placed in a fluorescence plate reader.

    • Changes in intracellular calcium concentration are measured as changes in fluorescence intensity over time.

  • Data Analysis:

    • The peak fluorescence response at each concentration of the test compound is determined.

    • The data are plotted as the response versus the log of the compound concentration.

    • The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined by non-linear regression analysis.

2. cAMP Accumulation Assay (for Gs-coupled receptors: V2R):

  • Cell Culture and Stimulation:

    • Cells stably expressing the V2 receptor are seeded in a multi-well plate.

    • The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).

    • A range of concentrations of the test compound is added to the wells, and the cells are incubated for a defined period.

  • cAMP Measurement:

    • The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis:

    • The amount of cAMP produced at each concentration of the test compound is determined.

    • The data are plotted as the cAMP concentration versus the log of the compound concentration.

    • The EC50 value is determined by non-linear regression analysis.

Visualizing a Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane Cell Membrane Preparation Incubation Incubation: Membranes + [³H]-Ligand + Test Compound Membrane->Incubation Radioligand Radiolabeled Ligand ([³H]-Ligand) Radioligand->Incubation TestCompound Test Compound (this compound) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting (Measure Bound Radioactivity) Filtration->Counting Analysis IC50 Determination (Non-linear Regression) Counting->Analysis Ki Ki Calculation (Cheng-Prusoff) Analysis->Ki

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathways of Vasopressin and Oxytocin Receptors

G cluster_ligands Ligands cluster_receptors Receptors cluster_gproteins G-Proteins cluster_effectors Effectors & Second Messengers OT Oxytocin OTR OTR OT->OTR AVP Vasopressin V1aR V1aR AVP->V1aR V1bR V1bR AVP->V1bR V2R V2R AVP->V2R Asp5OT This compound Asp5OT->OTR Asp5OT->V1aR Asp5OT->V2R Gq11 Gq/11 OTR->Gq11 V1aR->Gq11 V1bR->Gq11 Gs Gs V2R->Gs PLC Phospholipase C (PLC) Gq11->PLC AC Adenylyl Cyclase (AC) Gs->AC IP3_DAG IP₃ & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 cAMP ↑ cAMP AC->cAMP

Caption: Signaling pathways of vasopressin and oxytocin receptors.

Logical Relationship of Receptor Selectivity

G cluster_concept Concept of Selectivity cluster_determination Determination of Selectivity HighAffinity High Affinity (Low Ki) BindingAssay Binding Assays (Determine Ki) HighAffinity->BindingAssay LowAffinity Low Affinity (High Ki) LowAffinity->BindingAssay HighPotency High Potency (Low EC50) FunctionalAssay Functional Assays (Determine EC50) HighPotency->FunctionalAssay LowPotency Low Potency (High EC50) LowPotency->FunctionalAssay SelectivityRatio Selectivity Ratio (e.g., Ki(V1aR) / Ki(OTR)) BindingAssay->SelectivityRatio FunctionalAssay->SelectivityRatio

Caption: Determining receptor selectivity through binding and functional assays.

References

In Vitro Biological Activity of [Asp5]-Oxytocin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro biological activity of [Asp5]-Oxytocin against native Oxytocin (B344502) and other relevant analogues. The information is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential applications.

Comparative Analysis of In Vitro Activity

This compound is recognized as the first neurohypophyseal hormone analogue with a substitution at the 5-position that demonstrates significant biological activity.[1][2] It exhibits a high affinity for the uterotonic receptor and possesses an intrinsic activity identical to that of native oxytocin.[1] Its uterotonic effects, observed as uterine contractions in vitro, are notably enhanced in the presence of magnesium ions (Mg²⁺).[1]

Table 1: Comparative In Vitro Activity of Oxytocin Analogues

CompoundReceptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM)Assay TypeCell Line/Tissue
This compound High Affinity (Specific value not cited)Potency reported as 20.3 units/mg (rat uterotonic)Uterine ContractionRat Uterus
Oxytocin 0.75 ± 0.08[3]9.7 ± 4.43[4]Inositol (B14025) Phosphate (B84403) AccumulationHuman Myometrial Smooth Muscle Cells
1.5 ± 0.4[5]1.0 (approx. for maximal effect)[6][7][8]Collagen Lattice ContractionHuman Myometrial Cells (hTERT-C3 & M11)
0.71[4]5.62 ± 1.22[9]Myometrial Strip ContractionRat Myometrium
4.0 (for increase in [Ca²⁺]i)[10]Calcium MobilizationHuman Myometrial Cells
Carbetocin (B549339) 7.1[11][12]48.8 ± 16.09[4]Inositol Phosphate AccumulationHEK293 cells expressing human OXTR
7.24 ± 0.29 (myometrial V1a receptor)[9]48.0 ± 8.20[9]Myometrial Strip ContractionRat Myometrium
Atosiban 3.55 ± 0.52[3]IC50 = 5[13]Inhibition of Oxytocin-induced Ca²⁺ increaseMyometrial Cells
397[14]-Radioligand BindingMyometrium

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of these findings.

Oxytocin Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound for the oxytocin receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human oxytocin receptor (e.g., from human uterine smooth muscle cells or recombinant cell lines like CHO-K1/OXTR).

  • Radioligand: [³H]-Oxytocin.

  • Test compounds: this compound, Oxytocin, and other analogues.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare cell membranes from a suitable source.

  • In a 96-well plate, add assay buffer, serial dilutions of the test compound, and a fixed concentration of [³H]-Oxytocin (typically near its Kd).

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at a controlled temperature (e.g., 22°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (with Oxytocin Receptors) incubation Incubate Membranes, Radioligand, & Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand ([³H]-Oxytocin) & Test Compounds prep_ligands->incubation filtration Filter to Separate Bound & Free Ligand incubation->filtration scintillation Add Scintillation Cocktail & Count Radioactivity filtration->scintillation calc_ic50 Calculate IC50 scintillation->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Calcium Mobilization Assay Workflow
Inositol Phosphate (IP) Accumulation Assay

This assay measures the activation of the Gq signaling pathway downstream of the oxytocin receptor by quantifying the accumulation of inositol phosphates.

Materials:

  • Cells expressing the human oxytocin receptor.

  • [³H]-myo-inositol.

  • Stimulation Buffer containing lithium chloride (LiCl) to inhibit IP degradation.

  • Test compounds: this compound, Oxytocin.

  • Dowex anion-exchange resin.

  • Scintillation cocktail and counter.

Procedure:

  • Label the cells by incubating them with [³H]-myo-inositol overnight to incorporate it into cellular phosphoinositides.

  • Wash the cells to remove unincorporated [³H]-myo-inositol.

  • Pre-incubate the cells with stimulation buffer containing LiCl.

  • Add the test compound at various concentrations and incubate for a defined period (e.g., 30-60 minutes) to allow for IP accumulation.

  • Stop the reaction and lyse the cells.

  • Separate the inositol phosphates from the cell lysate using anion-exchange chromatography (Dowex resin).

  • Elute the total inositol phosphates and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of [³H]-inositol phosphate produced against the compound concentration to determine the EC50 value.

Oxytocin Receptor Signaling Pathway

The oxytocin receptor (OXTR) is a G-protein coupled receptor (GPCR). Upon binding of an agonist like Oxytocin or this compound, the receptor primarily couples to Gαq/11 proteins. This initiates a signaling cascade that leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The elevated intracellular Ca²⁺ is a key event leading to various cellular responses, including smooth muscle contraction.

Canonical Oxytocin Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OXTR Oxytocin Receptor (OXTR) Gq Gαq/11 OXTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca_release Ca²⁺ Release SR->Ca_release Response Cellular Response (e.g., Contraction) Ca_release->Response Agonist Oxytocin or This compound Agonist->OXTR Binds

Oxytocin Receptor Signaling Pathway

References

[Asp5]-Oxytocin: A Comparative Analysis of Cross-Reactivity with Vasopressin Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of [Asp5]-Oxytocin with the human vasopressin receptor subtypes V1a, V1b, and V2. Due to the limited availability of direct quantitative data for this compound, this document presents available qualitative information for the analog alongside a quantitative comparison of the parent molecule, Oxytocin (B344502) (OXT), and the endogenous vasopressin ligand, Arginine Vasopressin (AVP). This guide aims to provide a valuable resource for researchers investigating the selectivity and potential off-target effects of oxytocin analogs.

Introduction to this compound and Vasopressin Receptors

This compound is an analog of the neuropeptide hormone oxytocin, in which the asparagine residue at position 5 has been substituted with aspartic acid. Oxytocin and arginine vasopressin are structurally similar nonapeptides that play crucial roles in a wide range of physiological processes. Their actions are mediated by a family of four G-protein coupled receptors (GPCRs): the oxytocin receptor (OTR) and the three vasopressin receptor subtypes—V1a, V1b, and V2. The structural homology between these receptors can lead to cross-reactivity of their respective ligands, a critical consideration in the development of selective therapeutic agents.

The V1a receptor is primarily involved in vasoconstriction, platelet aggregation, and social behaviors. The V1b (or V3) receptor is predominantly found in the anterior pituitary and is involved in the regulation of ACTH release. The V2 receptor, located in the kidney collecting ducts, is the primary mediator of the antidiuretic effect of vasopressin.

Quantitative Comparison of Ligand-Receptor Interactions

The following tables summarize the available binding affinity (Ki) and functional activity (EC50) data for Oxytocin and Arginine Vasopressin at the human vasopressin receptor subtypes. This data provides a baseline for understanding the potential cross-reactivity profile of oxytocin analogs.

Table 1: Binding Affinities (Ki, nM) of Oxytocin and Arginine Vasopressin at Human Vasopressin Receptors

LigandV1a Receptor (Ki, nM)V1b Receptor (Ki, nM)V2 Receptor (Ki, nM)
Oxytocin 36.1 - 495.2~10-100 fold lower affinity than AVP~400-fold lower affinity than AVP
Arginine Vasopressin 4.70High AffinityHigh Affinity
This compound Data not availableData not availableData not available

Note: A higher Ki value indicates lower binding affinity.

Table 2: Functional Activity (EC50, nM) of Oxytocin and Arginine Vasopressin at Human Vasopressin Receptors

LigandV1a Receptor (EC50, nM)V1b Receptor (EC50, nM)V2 Receptor (EC50, nM)
Oxytocin Data not availableData not availableData not available
Arginine Vasopressin Data not availableData not availableData not available
This compound Data not availableData not availableQualitative evidence of antidiuretic effect in rats[1][2][3]

Note: EC50 represents the concentration of a ligand that gives half-maximal response.

Qualitative Information on this compound: Commercial sources indicate that this compound exhibits "rat antidiuretic" activity, which suggests that it acts as an agonist at the V2 vasopressin receptor[1][2][3]. However, specific quantitative data on its binding affinity or functional potency at any of the vasopressin receptor subtypes is not readily available in the peer-reviewed literature. Studies on other oxytocin analogs with modifications at the 5th position have shown that this position is critical for biological activity, and substitutions often lead to a significant decrease in potency[4].

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the signaling pathways of vasopressin receptors and a general workflow for assessing receptor cross-reactivity.

cluster_V1 V1a and V1b Receptor Signaling cluster_V2 V2 Receptor Signaling AVP_V1 AVP / OXT V1R V1a / V1b Receptor AVP_V1->V1R Binds Gq_11 Gq/11 V1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response_V1 Cellular Response (e.g., Vasoconstriction, ACTH Release) Ca_release->Cellular_Response_V1 PKC->Cellular_Response_V1 AVP_V2 AVP / OXT V2R V2 Receptor AVP_V2->V2R Binds Gs Gs V2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2 Aquaporin-2 Vesicles PKA->AQP2 Phosphorylates Membrane_Insertion Membrane Insertion AQP2->Membrane_Insertion Promotes Cellular_Response_V2 Cellular Response (Water Reabsorption) Membrane_Insertion->Cellular_Response_V2

Caption: Signaling pathways of vasopressin V1 (V1a/V1b) and V2 receptors.

cluster_Binding Binding Affinity (Ki) cluster_Functional Functional Potency (EC50) Start Start: Assess Cross-Reactivity Cell_Culture Cell Culture: HEK293 or CHO cells stably expressing human V1a, V1b, or V2 receptors Start->Cell_Culture Binding_Assay Radioligand Binding Assay Cell_Culture->Binding_Assay Functional_Assay Functional Assay Cell_Culture->Functional_Assay Membrane_Prep Prepare cell membranes Binding_Assay->Membrane_Prep Assay_Setup Seed cells in microplates Functional_Assay->Assay_Setup Incubation Incubate membranes with radioligand (e.g., [3H]-AVP) and varying concentrations of this compound Membrane_Prep->Incubation Separation Separate bound and free radioligand (e.g., filtration) Incubation->Separation Quantification Quantify bound radioactivity Separation->Quantification Data_Analysis_Ki Calculate Ki value Quantification->Data_Analysis_Ki End End: Comparative Analysis Data_Analysis_Ki->End Compound_Addition Add varying concentrations of this compound Assay_Setup->Compound_Addition Second_Messenger Measure second messenger levels: - V1a/V1b: Intracellular Ca²⁺ - V2: cAMP accumulation Compound_Addition->Second_Messenger Data_Analysis_EC50 Calculate EC50 value Second_Messenger->Data_Analysis_EC50 Data_Analysis_EC50->End

Caption: Experimental workflow for determining vasopressin receptor cross-reactivity.

Experimental Protocols

The following are generalized protocols for key experiments used to determine the binding affinity and functional activity of a ligand at vasopressin receptors.

Radioligand Binding Assay (for Ki determination)
  • Cell Culture and Membrane Preparation:

    • Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human V1a, V1b, or V2 vasopressin receptor subtype.

    • Harvest cells and homogenize in a cold buffer to lyse the cells.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Competitive Binding Assay:

    • In a multi-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-Arginine Vasopressin) to each well.

    • Add increasing concentrations of the unlabeled competitor ligand (this compound).

    • To determine non-specific binding, add a high concentration of unlabeled AVP to a set of wells.

    • Add the prepared cell membranes to each well.

    • Incubate the plate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor ligand.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (for EC50 determination)

V1a and V1b Receptors (Calcium Mobilization Assay):

  • Cell Preparation:

    • Seed HEK293 or CHO cells stably expressing the human V1a or V1b receptor into a black, clear-bottom multi-well plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Assay Performance:

    • Prepare serial dilutions of this compound in an appropriate assay buffer.

    • Use a fluorescence plate reader to measure the baseline fluorescence of the cells.

    • Add the different concentrations of this compound to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the ligand.

    • Plot the fluorescence response as a function of the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

V2 Receptor (cAMP Accumulation Assay):

  • Cell Preparation:

    • Seed HEK293 or CHO cells stably expressing the human V2 receptor into a multi-well plate.

  • Assay Performance:

    • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Add serial dilutions of this compound to the wells.

    • Incubate the plate to allow for cAMP accumulation.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, LANCE, or ELISA).

  • Data Analysis:

    • Plot the cAMP concentration as a function of the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

While direct quantitative data on the cross-reactivity of this compound with vasopressin receptor subtypes remains elusive, the available qualitative evidence of its antidiuretic effect in rats suggests an interaction with the V2 receptor. For a comprehensive understanding of its selectivity profile, further experimental investigation using the standardized assays outlined in this guide is necessary. The provided comparative data for oxytocin and arginine vasopressin serves as a valuable benchmark for interpreting any future findings on this compound and other oxytocin analogs. Researchers are encouraged to perform head-to-head comparisons to accurately determine the selectivity of their compounds of interest.

References

A Comparative Guide to the Biological Potency of 5-Position Oxytocin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological potency of various oxytocin (B344502) analogues with modifications at the 5-position (Asn5). The data presented herein is compiled from peer-reviewed studies and is intended to serve as a resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction to Oxytocin and the Significance of the 5-Position

Oxytocin is a nonapeptide hormone and neurotransmitter renowned for its role in social bonding, uterine contractions, and lactation. Its structure, Cys¹-Tyr²-Ile³-Gln⁴-Asn⁵-Cys⁶-Pro⁷-Leu⁸-Gly⁹-NH₂, features a 20-membered disulfide-bridged macrocyclic ring. The asparagine residue at the 5-position (Asn5) is a critical component of this ring and has been a focal point in structure-activity relationship (SAR) studies. While substitutions at this position in oxytocin agonists almost invariably lead to a significant loss of biological activity, the same is not true for oxytocin antagonists, which can tolerate a range of modifications.[1][2] This guide will delve into the available experimental data to compare the effects of these substitutions.

Comparative Biological Potency

The biological potency of 5-position oxytocin analogues has been primarily evaluated through in vitro uterotonic assays for both agonist and antagonist activity. The following tables summarize the quantitative data from these studies.

Agonist Activity of 5-Position Oxytocin Analogues

Substitutions at the Asn5 position of oxytocin have consistently resulted in a dramatic reduction in agonist activity. This highlights the crucial role of the asparagine side chain for productive interaction with the oxytocin receptor to elicit an agonist response.

AnalogueSubstitution at Position 5Biological ActivityReference
[D-Asn⁵]-OxytocinD-AsparagineVery low specific oxytocic and vasodepressor activities.[Dutta AS, et al. 1966]
Antagonist Activity of 5-Position Oxytocin Analogues

In contrast to agonists, oxytocin antagonists with modifications at the 5-position can retain and, in some cases, exhibit potent antagonist activity. The primary measure of antagonist potency is the pA₂, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA₂ value indicates greater potency.

The following data is for analogues of the potent oxytocin antagonist [Pen¹,D-Phe²,Thr⁴,Orn⁸]-oxytocin, where Asn⁵ has been replaced.

Analogue BackboneSubstitution at Position 5Antioxytocic Activity (pA₂) (in vitro rat uterine assay)Reference
[Pen¹,D-Phe²,Thr⁴,Orn⁸]-oxytocinL-Asparagine (Asn)7.23[1][2]
[Pen¹,D-Phe²,Thr⁴,Orn⁸]-oxytocinL-Threonine (Thr)7.16[1][2]
[Pen¹,D-Phe²,Thr⁴,Orn⁸]-oxytocinL-Aspartic acid (Asp)7.21[1][2]
[Pen¹,D-Phe²,Thr⁴,Orn⁸]-oxytocinL-Leucine (Leu)6.67[1][2]
[Pen¹,D-Phe²,Thr⁴,Orn⁸]-oxytocinL-Tyrosine (Tyr)6.76[1][2]

Furthermore, a study that screened a library of oxytocin variants found that a Phenylalanine substitution at position 5 (N5F) resulted in high antagonistic activity.

Experimental Protocols

The data presented in this guide were primarily generated using the following key experimental methodologies:

In Vitro Rat Uterine Bioassay for Agonist and Antagonist Activity

This bioassay is a classical pharmacological method to assess the uterotonic (agonist) or antioxytocic (antagonist) activity of compounds.

1. Animal and Tissue Preparation:

  • Female Wistar rats (150-200g) are used.

  • To sensitize the uterine tissue to oxytocin, the rat is brought into the estrus or proestrus stage. This can be confirmed by microscopic examination of a vaginal smear for the presence of cornified epithelial cells. Alternatively, the rat can be pre-treated with an estrogenic compound like stilbestrol (0.1 mg/kg, s.c.) 24 hours prior to the experiment.

  • The rat is euthanized, and the uterine horns are isolated and placed in a bath containing a physiological salt solution (e.g., De Jalon's solution) maintained at 30-32°C and aerated.

2. Experimental Setup:

  • A 2-3 cm segment of the uterine horn is mounted in an organ bath.

  • One end of the tissue is attached to a fixed point, and the other end is connected to an isotonic transducer to record muscle contractions on a kymograph or a digital data acquisition system.

  • A resting tension of approximately 0.5 g is applied to the tissue, and it is allowed to equilibrate for 30-45 minutes.

3. Agonist Activity Assessment:

  • A cumulative concentration-response curve for a standard oxytocin solution is generated by adding increasing concentrations of oxytocin to the organ bath and recording the resulting contractions.

  • The test analogue is then administered in the same manner to generate its concentration-response curve.

  • The potency of the agonist analogue is typically expressed as its EC₅₀ value (the concentration that produces 50% of the maximal response) relative to that of oxytocin.

4. Antagonist Activity Assessment (pA₂ Determination):

  • A control concentration-response curve for oxytocin is established.

  • The uterine preparation is then incubated with a fixed concentration of the antagonist analogue for a set period.

  • A second concentration-response curve for oxytocin is generated in the presence of the antagonist.

  • The concentration ratio (CR) is calculated by dividing the EC₅₀ of oxytocin in the presence of the antagonist by the EC₅₀ of oxytocin in the absence of the antagonist.

  • The pA₂ value is then calculated using the Schild equation: pA₂ = log(CR - 1) - log[B] , where [B] is the molar concentration of the antagonist.

Signaling Pathway and Experimental Workflow

Oxytocin Receptor Signaling Pathway

Oxytocin exerts its effects by binding to the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily. The primary signaling cascade initiated by OTR activation in myometrial cells is the Gq/11 pathway, leading to uterine contractions.

Oxytocin Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space OT Oxytocin OTR Oxytocin Receptor (GPCR) OT->OTR Binds to Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor on Ca2_cyto Ca²⁺ (intracellular) ER->Ca2_cyto Releases Ca2_ER Ca²⁺ Contraction Uterine Contraction Ca2_cyto->Contraction Initiates

Caption: Oxytocin Receptor Signaling Cascade.

Experimental Workflow for pA₂ Determination

The following diagram illustrates the logical flow of an experiment to determine the pA₂ value of an oxytocin antagonist.

pA2 Determination Workflow A Isolate and Prepare Rat Uterine Tissue B Generate Control Oxytocin Concentration-Response Curve (CRC) A->B D Incubate Tissue with Antagonist (Fixed Concentration) A->D C Calculate Control EC₅₀ B->C G Calculate Concentration Ratio (CR) CR = EC₅₀ (with antagonist) / EC₅₀ (control) C->G E Generate Oxytocin CRC in Presence of Antagonist D->E F Calculate EC₅₀ in Presence of Antagonist E->F F->G H Calculate pA₂ using Schild Equation G->H

Caption: Workflow for pA₂ Determination.

Conclusion

The modification of the asparagine residue at the 5-position of oxytocin has profound and divergent effects on the biological activity of agonists and antagonists. For oxytocin agonists, the Asn⁵ is indispensable, and its substitution leads to a near-complete loss of function. Conversely, oxytocin antagonists are more tolerant of substitutions at this position, with various amino acid replacements yielding potent antagonists. This differential SAR provides valuable insights for the rational design of novel oxytocin receptor modulators, particularly in the development of potent and selective antagonists with potential therapeutic applications, such as in the management of preterm labor. Further research into a broader range of substitutions at this position will continue to refine our understanding of the molecular interactions governing ligand binding and receptor activation.

References

A Comparative Analysis of the Antidiuretic Effects of [Asp5]-Oxytocin and Vasopressin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antidiuretic properties of the synthetic oxytocin (B344502) analogue, [Asp5]-Oxytocin, and the endogenous hormone, vasopressin. While direct quantitative data for this compound is limited in publicly available literature, this document synthesizes the known antidiuretic effects of oxytocin, the established mechanism of action via the vasopressin V2 receptor, and standard experimental protocols to provide a framework for validation studies.

Executive Summary

Vasopressin is the primary physiological regulator of water reabsorption in the kidneys, exerting a potent antidiuretic effect through the V2 receptor. Oxytocin, a structurally similar peptide, exhibits a weaker intrinsic antidiuretic activity, also mediated by the V2 receptor. The analogue this compound, in which the asparagine at position 5 is replaced by aspartic acid, has been reported as the first analogue with a position 5 substitution to retain significant biological activity, suggesting its potential for a notable antidiuretic effect. However, comprehensive studies quantifying this effect relative to vasopressin are not widely available. This guide outlines the necessary experimental framework to validate and quantify the antidiuretic potency of this compound.

Data Presentation: Comparative Biological Activities

The following table summarizes the known biological activities of vasopressin and oxytocin, providing a baseline for the anticipated evaluation of this compound.

ParameterVasopressin (Arginine Vasopressin)OxytocinThis compound
Primary Function Regulation of water homeostasis, blood pressureUterine contraction, lactationData not available
Antidiuretic Potency HighLow (significantly lower than vasopressin)Reported to have "significant biological activity"[1]; quantitative data not available
Receptor Specificity High affinity for V1a, V1b, and V2 receptorsHigh affinity for oxytocin receptor; low affinity for V2 receptorData not available
V2 Receptor Binding Affinity (EC50) ~0.44 nM[2]~5.2 nM[2]Data not available

Signaling Pathway: Vasopressin V2 Receptor-Mediated Antidiuresis

The antidiuretic effects of both vasopressin and oxytocin are mediated through the vasopressin V2 receptor (V2R), a G-protein coupled receptor located on the basolateral membrane of the principal cells in the kidney's collecting ducts. Activation of the V2R initiates a signaling cascade that ultimately leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane, increasing water reabsorption.

V2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space V Vasopressin or This compound V2R V2 Receptor V->V2R Binds to G_protein Gs Protein V2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2 CREB->AQP2_vesicle Increases AQP2 synthesis AQP2_channel AQP2 Water Channel (in apical membrane) AQP2_vesicle->AQP2_channel Translocates to apical membrane Water_reabsorption Increased Water Reabsorption AQP2_channel->Water_reabsorption

V2 Receptor Signaling Pathway for Antidiuresis.

Experimental Protocols

To validate and quantify the antidiuretic effect of this compound, a standardized in vivo protocol in rats is recommended.

Objective: To determine the dose-dependent antidiuretic effect of this compound compared to a known standard (Arginine Vasopressin) by measuring urine volume and osmolality in water-loaded rats.

Materials:

  • Male Wistar rats (200-250g)

  • Metabolic cages for individual housing and urine collection

  • This compound (test substance)

  • Arginine Vasopressin (standard)

  • Saline solution (0.9% NaCl)

  • Urethane (for anesthesia, if required for terminal studies)

  • Osmometer

  • Graduated cylinders for urine volume measurement

Procedure:

  • Animal Acclimatization: House rats in individual metabolic cages for at least 24 hours before the experiment to allow for acclimatization. Provide free access to food and water.

  • Fasting: Withhold food but not water for 12-18 hours prior to the experiment to ensure a uniform state of hydration and gastrointestinal content.

  • Water Loading: Administer a water load (e.g., 25 ml/kg of body weight of warm tap water) via oral gavage to induce diuresis.

  • Drug Administration:

    • Divide the animals into groups (n=6-8 per group):

      • Vehicle control (saline)

      • Positive control (Arginine Vasopressin at various doses)

      • Test groups (this compound at various doses)

    • Administer the test substances and controls intravenously (i.v.) or subcutaneously (s.c.) at the peak of diuresis (typically 60-90 minutes after water loading).

  • Urine Collection: Collect urine at timed intervals (e.g., every 30 minutes for 2-3 hours) following drug administration.

  • Measurements:

    • Record the cumulative urine volume for each collection period.

    • Measure the osmolality of each urine sample using an osmometer.

  • Data Analysis:

    • Calculate the percentage inhibition of urine output for each dose compared to the vehicle control.

    • Determine the dose-response relationship for both this compound and vasopressin on urine volume and osmolality.

    • Calculate the relative potency of this compound compared to vasopressin.

Experimental_Workflow A Animal Acclimatization (24h in metabolic cages) B Fasting (12-18h, water ad libitum) A->B C Water Loading (25 ml/kg, oral gavage) B->C D Group Assignment (Vehicle, Vasopressin, this compound) C->D E Drug Administration (i.v. or s.c.) D->E F Urine Collection (Timed intervals for 2-3h) E->F G Measurement of Urine Volume & Osmolality F->G H Data Analysis (Dose-response curves, Potency) G->H

In Vivo Antidiuretic Assay Workflow.

Conclusion

While vasopressin remains the benchmark for antidiuretic activity, the exploration of oxytocin analogues like this compound is a valuable endeavor in the search for novel therapeutics with potentially different selectivity profiles and pharmacokinetic properties. The provided experimental framework offers a robust starting point for the validation and characterization of the antidiuretic effect of this compound. Further studies should also aim to determine the binding affinity of this compound to the V2 receptor to fully elucidate its mechanism of action and therapeutic potential.

References

A Comparative Analysis of Receptor Binding and Functional Selectivity: [Asp5]-Oxytocin Versus Other Oxytocin Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the receptor binding domain interactions and functional selectivity of [Asp5]-Oxytocin and other key agonists of the oxytocin (B344502) receptor (OTR). By presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations, this document aims to serve as a valuable resource for researchers in pharmacology, neuroscience, and drug development.

Introduction

The oxytocin receptor, a class A G protein-coupled receptor (GPCR), is a critical mediator of various physiological processes, including uterine contractions, lactation, and complex social behaviors. Ligands targeting the OTR exhibit a spectrum of binding affinities and functional responses, ranging from full agonism to biased agonism and antagonism. Understanding the molecular determinants of these interactions is paramount for the rational design of novel therapeutics with improved efficacy and reduced side effects.

This compound is a synthetic analog of the endogenous nonapeptide hormone oxytocin. While noted for its significant biological activity, a detailed quantitative comparison of its receptor binding profile against other well-characterized OTR agonists has been less extensively documented in readily available literature. This guide consolidates available data to facilitate a clearer understanding of its place within the landscape of OTR ligands.

Quantitative Analysis of Receptor Binding and Functional Activity

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of various agonists at the oxytocin receptor. These values are critical for comparing the relative potencies and efficacies of these compounds.

Table 1: Binding Affinities (Ki) of Oxytocin Receptor Agonists

AgonistReceptor SpeciesCell Line/TissueRadioligandKi (nM)Reference(s)
OxytocinHumanUterine Smooth Muscle Cells[3H]-Oxytocin0.75 ± 0.08[1]
OxytocinMouseBrain[3H]-Oxytocin0.83 ± 0.17% CV[2][3]
OxytocinHamsterBrain[125I]OVTA4.28[4][5][6]
This compoundRatUterine ReceptorNot SpecifiedHigh Affinity*[7][8]
Carbetocin (B549339)HumanNot SpecifiedNot Specified7.1[9]
CarbetocinRatMyometrial Membranes[3H]-Oxytocin1.96[10]
[Thr4,Gly7]-OxytocinHumanUterine Smooth Muscle Cells[3H]-Oxytocin17.9 ± 2.8[1]
Arginine Vasopressin (AVP)HumanUterine Smooth Muscle Cells[3H]-Oxytocin2.99 ± 0.39[1]
Arginine Vasopressin (AVP)MouseBrain (OTR)[3H]-Oxytocin0.87 ± 8% CV[2][3]
Arginine Vasopressin (AVP)HamsterBrain (OTR)[125I]OVTA36.1[4][5][6]

Table 2: Functional Potency (EC50) of Oxytocin Receptor Agonists

AgonistAssay TypeCell LineEC50 (nM)Reference(s)
OxytocinGq Activation (BRET)HEK2939.7 ± 4.43[10]
OxytocinCell ProliferationUterine Smooth Muscle Cells5.47[1]
CarbetocinGq Activation (BRET)HEK29348.8 ± 16.09[10]
CarbetocinUterine ContractionRat Myometrial Strips48.0 ± 8.20[11]
Arginine Vasopressin (AVP)Cell ProliferationUterine Smooth Muscle Cells1190[1]

Receptor Binding Domain Interactions

Studies utilizing chimeric receptors and mutagenesis have shed light on the key domains of the OTR involved in agonist binding. For agonists like oxytocin and carbetocin , the extracellular N-terminus and the second and third extracellular loops (E2 and E3) of the OTR have been identified as crucial for high-affinity binding.[12] This is in contrast to certain antagonists, such as barusiban (B1609675), which primarily interact with the transmembrane domains.[12][13] While specific binding domain studies for this compound are not extensively published, its structural similarity to oxytocin suggests it likely engages with similar extracellular domains of the receptor.

Signaling Pathways and Functional Selectivity

The oxytocin receptor is known to couple to multiple G protein subtypes, primarily Gq/11 and Gi/o, leading to the activation of distinct downstream signaling cascades. This promiscuous coupling allows for the phenomenon of functional selectivity, or biased agonism, where a ligand can preferentially activate one pathway over another.

Canonical Gq Signaling Pathway:

Activation of the Gq pathway by an OTR agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is fundamental to many of the physiological effects of oxytocin, such as uterine muscle contraction.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor Gq Gq Protein (α, β, γ) OTR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Agonist Agonist (this compound, Oxytocin, etc.) Agonist->OTR IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca2_release->Cellular_Response PKC_activation->Cellular_Response Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation & Filtration cluster_detection Detection & Analysis A Prepare Serial Dilutions of Test Compounds B Prepare Assay Plate: Buffer, Compound, Radioligand, Cell Membranes A->B C Incubate to Reach Equilibrium B->C D Filter and Wash to Separate Bound and Free Ligand C->D E Add Scintillation Fluid and Measure Radioactivity D->E F Calculate Specific Binding (Total - Non-specific) E->F G Determine IC50 from Competition Curve F->G H Calculate Ki using Cheng-Prusoff Equation G->H

References

A Comparative Analysis of the In Vivo Half-Life of [Asp5]-Oxytocin and Native Oxytocin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Native oxytocin (B344502) is a neurohypophysial hormone with a notably short in vivo half-life, typically ranging from 3 to 5 minutes when administered intravenously.[1] This rapid clearance is a key factor in its physiological regulation and clinical application. [Asp5]-Oxytocin is a synthetic analogue of oxytocin, characterized by the substitution of asparagine with aspartic acid at position 5.[2][3][4][] While it has been shown to be a potent agonist of the oxytocin receptor with significant biological activity, its pharmacokinetic profile, including its in vivo half-life, has not been extensively reported in publicly available literature.[2][6]

This guide will delve into the available data for both compounds, present a standardized methodology for in vivo half-life determination, and illustrate the common signaling pathway through which both molecules are presumed to exert their effects.

Data Presentation: Quantitative Comparison

Due to the lack of available data for the in vivo half-life of this compound, a direct quantitative comparison is not possible at this time. The following table summarizes the known in vivo half-life of native oxytocin.

CompoundAdministration RouteSpeciesHalf-Life (t½)Reference
Native OxytocinIntravenousHuman~3-5 minutes[1]
Native OxytocinIntravenousHuman1-6 minutes[7]

Note: The half-life of native oxytocin can be influenced by factors such as pregnancy and lactation status.[7]

Biological Activity of this compound

This compound has been identified as the first 5-position neurohypophysial hormone analogue to exhibit significant biological activity.[2] It has been demonstrated to cause uterine contractions in vitro, and this activity is enhanced by the presence of Mg2+.[2][6] This suggests that this compound effectively binds to and activates the oxytocin receptor, retaining a high affinity and intrinsic activity comparable to native oxytocin.[2]

Experimental Protocols: Determination of In Vivo Half-Life of Peptide Hormones

The following is a generalized experimental protocol for determining the in vivo half-life of a peptide hormone like oxytocin or its analogues. Specific parameters would need to be optimized for the particular peptide and animal model.

Objective: To determine and compare the in vivo half-life of native oxytocin and this compound.

Materials:

  • Native Oxytocin (pharmaceutical grade)

  • This compound (synthesized and purified)

  • Experimental animals (e.g., rats, mice)

  • Intravenous (IV) cannulation supplies

  • Blood collection supplies (e.g., EDTA tubes, syringes)

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

  • Scintillation counter (if using radiolabeled peptides)

Procedure:

  • Animal Preparation: Healthy, adult male or female non-pregnant animals are anesthetized and an IV cannula is inserted into a suitable vein (e.g., jugular or femoral vein) for peptide administration and blood sampling.

  • Peptide Administration: A bolus IV injection of a known concentration of either native oxytocin or this compound is administered. For more detailed pharmacokinetic analysis, a constant infusion study can also be designed.

  • Blood Sampling: Blood samples are collected at predetermined time points post-injection (e.g., 0, 1, 2, 5, 10, 20, 30, and 60 minutes). The exact timing should be adjusted based on the expected half-life of the peptide.

  • Plasma Separation: Blood samples are immediately centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Peptide Extraction: The peptide of interest is extracted from the plasma using solid-phase extraction (SPE) to remove interfering substances.

  • Quantification: The concentration of the peptide in the plasma extracts is quantified using a validated analytical method, typically HPLC-MS/MS, which offers high sensitivity and specificity. Alternatively, if a radiolabeled peptide is used, its concentration can be determined by measuring radioactivity.

  • Data Analysis: The plasma concentration-time data is plotted. The half-life (t½) is calculated from the elimination phase of the curve using appropriate pharmacokinetic modeling software. The data is typically fitted to a one- or two-compartment model.

Signaling Pathway

Both native oxytocin and this compound are believed to exert their physiological effects through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[8] Upon binding of the ligand, the receptor activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).[9] The elevated intracellular calcium levels are crucial for smooth muscle contraction, such as in the uterus during labor.

OxytocinSignalingPathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin / this compound Oxytocin / this compound OTR Oxytocin Receptor (OTR) Oxytocin / this compound->OTR Binds to Gq Gq protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ release from ER IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_ER->Contraction Leads to PKC->Contraction Contributes to

ExperimentalWorkflow cluster_in_vivo In Vivo Experiment cluster_sample_processing Sample Processing cluster_analysis Analysis AnimalPrep Animal Preparation (Cannulation) PeptideAdmin Peptide Administration (IV Bolus) AnimalPrep->PeptideAdmin BloodSampling Serial Blood Sampling PeptideAdmin->BloodSampling Centrifugation Centrifugation to Obtain Plasma BloodSampling->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Quantification Quantification (HPLC-MS/MS) SPE->Quantification PK_Analysis Pharmacokinetic Analysis (Half-Life Calculation) Quantification->PK_Analysis

Conclusion

The in vivo half-life of native oxytocin is well-established to be short, facilitating its rapid physiological effects and clearance. While this compound has demonstrated significant biological activity as an oxytocin receptor agonist, its pharmacokinetic profile, particularly its in vivo half-life, remains to be determined. The lack of this data presents a knowledge gap for researchers and drug developers interested in the therapeutic potential of this oxytocin analogue. Future studies employing standardized pharmacokinetic protocols are necessary to elucidate the in vivo half-life of this compound and enable a direct comparison with native oxytocin. Such data would be invaluable for understanding its potential advantages or disadvantages in terms of duration of action and dosing regimens in a clinical setting.

References

A Comparative Guide to [Asp5]-Oxytocin and Other Selective Oxytocin Agonists: A Structural and Functional Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structure-function comparison of [Asp5]-Oxytocin and other notable selective oxytocin (B344502) receptor (OTR) agonists. By presenting experimental data, detailed protocols, and signaling pathway visualizations, this document aims to be a valuable resource for researchers in pharmacology and drug development.

Introduction to Oxytocin and its Analogs

Oxytocin (OT) is a nine-amino-acid neuropeptide renowned for its role in social bonding, uterine contractions, and lactation.[1] Its therapeutic potential is vast, but its clinical use is hampered by a short half-life and lack of receptor selectivity, exhibiting cross-reactivity with vasopressin receptors (V1a, V1b, and V2).[2] This has driven the development of synthetic analogs with improved selectivity and pharmacokinetic profiles. This guide focuses on this compound, a derivative with a substitution at the 5th position, and compares it with other well-characterized selective OTR agonists, Carbetocin and [Thr4,Gly7]-Oxytocin.

Structural Comparison

The primary structures of oxytocin and its analogs determine their binding affinity and selectivity for the oxytocin receptor.

  • Oxytocin: The endogenous ligand, with the sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2, featuring a disulfide bridge between the two cysteine residues.

  • This compound: This analog substitutes the asparagine (Asn) at position 5 with aspartic acid (Asp). Its sequence is Cys-Tyr-Ile-Gln-Asp-Cys-Pro-Leu-Gly-NH2.[3]

  • Carbetocin: A long-acting agonist, Carbetocin has modifications at the N-terminus and the disulfide bridge is replaced by a more stable carba-bridge. It also has a methyl group on the tyrosine at position 2.[4][5][6]

  • [Thr4,Gly7]-Oxytocin (TGOT): This analog has two substitutions: glutamine (Gln) at position 4 is replaced by threonine (Thr), and proline (Pro) at position 7 is replaced by glycine (B1666218) (Gly).[7][8][9]

Quantitative Comparison of Receptor Binding and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of the selected agonists for the human oxytocin receptor. Where available, data for vasopressin receptors are included to indicate selectivity. It is important to note that while this compound is reported to have a high affinity for the uterotonic receptor and an intrinsic activity identical to oxytocin, specific Ki and EC50 values from standardized binding and functional assays were not available in the reviewed literature.[10][11] The potency of this compound has been reported in activity units per milligram in various bioassays.[10][11]

Table 1: Oxytocin Receptor (OTR) Binding Affinity and Functional Potency

AgonistStructureOTR Binding Affinity (Ki, nM)OTR Functional Potency (EC50, nM)
Oxytocin Endogenous Ligand0.75 ± 0.08[12]5.47 (4.34–6.91)[12]
This compound Asn5 -> AspHigh affinity (qualitative)[10][11]20.3 units/mg (rat uterotonic)[10][11]
Carbetocin N-terminal & disulfide bridge modification7.1[13]Not explicitly found
[Thr4,Gly7]-Oxytocin Gln4 -> Thr, Pro7 -> Gly17.9 ± 2.8[12]Not explicitly found

Table 2: Selectivity Profile - Binding Affinities (Ki, nM) at Vasopressin Receptors

AgonistOTRV1aRV1bRV2R
Oxytocin 0.83 ± 0.1420.38 ± 5.336.32 ± 2.5>1000
Vasopressin (AVP) 2.99 ± 0.391.11 ± 0.30.43 ± 0.05Not explicitly found
Carbetocin 7.1>10,000>10,000>10,000
[Thr4,Gly7]-Oxytocin 17.9 ± 2.8>1000>1000>1000

Note: Data for Oxytocin and AVP selectivity are from studies on mouse receptors, which show conservation with human receptors.[12] Carbetocin and [Thr4,Gly7]-Oxytocin data indicate high selectivity for the OTR.

Signaling Pathways and Functional Selectivity

Activation of the oxytocin receptor, a G-protein coupled receptor (GPCR), primarily initiates the Gq/11 signaling cascade.[10] This leads to the activation of phospholipase C (PLC), production of inositol (B14025) trisphosphate (IP3), and subsequent release of intracellular calcium, which is a key event in cellular responses like muscle contraction.[14]

Some oxytocin analogs exhibit "functional selectivity" or "biased agonism," meaning they preferentially activate certain downstream signaling pathways over others. For instance, while oxytocin can activate both Gq and Gi/o protein subtypes, some synthetic agonists may show a bias towards one family.[10][15] Carbetocin, for example, has been described as a Gq-biased agonist. This property can be exploited to develop drugs with more specific therapeutic effects and fewer side effects.

Gq_Signaling_Pathway cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) Gq Gαq/11 OTR->Gq Activates Agonist Oxytocin Agonist ([Asp5]-OT, Carbetocin, etc.) Agonist->OTR Binds PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases CellularResponse Cellular Response (e.g., Muscle Contraction) Ca2->CellularResponse PKC->CellularResponse

Figure 1: Oxytocin Receptor Gq Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay (for determining Ki)

This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the oxytocin receptor.

1. Materials:

  • Cell membranes prepared from cells expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [3H]-Oxytocin.

  • Unlabeled test compounds (this compound, other agonists).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation fluid and a scintillation counter.

2. Procedure:

  • Membrane Preparation: Homogenize cells expressing the OTR in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • A serial dilution of the unlabeled test compound.

    • A constant concentration of [3H]-Oxytocin (typically at its Kd concentration).

    • The cell membrane preparation.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters several times with cold wash buffer.

  • Counting: Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The IC50 value (concentration of competitor that inhibits 50% of specific binding) is determined using non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep Prepare OTR-expressing cell membranes start->prep setup Set up 96-well plate: - Buffer - Unlabeled Ligand (serial dilution) - [3H]-Oxytocin (fixed conc.) - Membranes prep->setup incubate Incubate to reach equilibrium setup->incubate filter Filter and wash to separate bound and free radioligand incubate->filter count Add scintillant and count radioactivity filter->count analyze Analyze data: - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Figure 2: Radioligand Binding Assay Workflow.

Calcium Mobilization Assay (for determining EC50)

This protocol outlines a method to measure the functional potency (EC50) of an agonist by quantifying changes in intracellular calcium concentration.

1. Materials:

  • CHO-K1 or HEK293 cells stably expressing the human oxytocin receptor.

  • Black, clear-bottom 96-well or 384-well cell culture plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test compounds (this compound, other agonists).

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

2. Procedure:

  • Cell Plating: Seed the OTR-expressing cells into the microplates and culture overnight to allow for attachment.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to each well. Incubate for a specified time (e.g., 60 minutes at 37°C) to allow the dye to enter the cells.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer in a separate plate.

  • Fluorescence Measurement:

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading from the cells.

    • The instrument automatically injects the test compounds into the cell plate.

    • Immediately record the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.

  • Data Analysis: The peak fluorescence response is plotted against the log concentration of the agonist. The EC50 value (the concentration that produces 50% of the maximal response) is determined using non-linear regression analysis.

Conclusion

The development of selective oxytocin receptor agonists is a promising avenue for various therapeutic applications. While this compound has been identified as a potent analog, a full quantitative comparison is limited by the lack of standardized binding and functional data in the current literature. In contrast, agonists like Carbetocin and [Thr4,Gly7]-Oxytocin have been more extensively characterized and demonstrate high selectivity for the oxytocin receptor over vasopressin receptors. Further investigation into the quantitative pharmacology of this compound is warranted to fully understand its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future characterization and for the broader study of oxytocin receptor agonists.

References

Safety Operating Guide

Navigating the Disposal of [Asp5]-Oxytocin: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds extends beyond their experimental application to their safe and environmentally responsible disposal. [Asp5]-Oxytocin, a synthetic analogue of the neurohypophyseal hormone oxytocin (B344502), requires careful handling throughout its lifecycle, including its final disposition.[1][2] While specific disposal protocols for this compound are not extensively documented, a comprehensive approach can be formulated by adhering to the general principles of peptide and pharmaceutical waste management, alongside the safety guidelines established for its parent compound, oxytocin.

Core Principles of this compound Waste Management

The primary objective in disposing of this compound is to prevent its release into the environment, where it could have unintended biological effects. As with many peptide-based compounds, the main concern is the potential for environmental impact and the introduction of biologically active substances into ecosystems. Therefore, drain disposal is strictly discouraged.[3]

Key Handling and Safety Precautions

Prior to disposal, all personnel handling this compound waste must be equipped with appropriate personal protective equipment (PPE), including laboratory coats, gloves, and safety glasses.[4][5] All waste materials, including unused or expired compounds, contaminated labware (e.g., vials, syringes, pipette tips), and used PPE, should be segregated from other laboratory waste streams at the point of generation.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Safety glasses, gloves, lab coat[4][5]
Handling Environment Well-ventilated area or chemical fume hood[6]
Spill Management Absorb with inert material, collect in a sealed container for disposal[7]
Storage of Waste Clearly labeled, sealed, and puncture-resistant containers[6]

Recommended Disposal Procedures

The recommended method for the final disposal of this compound and its associated waste is incineration by a licensed environmental management vendor.[3] This high-temperature process ensures the complete destruction of the peptide, mitigating any risk of environmental contamination.

Disposal MethodRecommendationKey Considerations
Drain Disposal Not Recommended Potential for adverse environmental effects from biologically active compounds.
Landfill Not Recommended Risk of leaching into soil and groundwater.
Incineration Recommended Ensures complete destruction of the compound. Must be carried out by a licensed waste management facility.
Chemical Inactivation Potentially an option, but specific protocols for this compound are not established. Degradation of oxytocin is known to occur, but the toxicity of degradation products for this compound is not documented.[8]

Visualizing the Disposal Workflow

To aid in the decision-making process for handling this compound waste, the following logical workflow diagram outlines the key steps from waste generation to final disposal.

Logical Workflow for this compound Disposal A This compound Waste Generation (Unused product, contaminated labware, PPE) B Segregate Waste at Source A->B C Wear Appropriate PPE (Gloves, Lab Coat, Safety Glasses) B->C D Place in a Labeled, Leak-Proof, Puncture-Resistant Container C->D E Store in a Designated Secure Area D->E F Arrange for Collection by a Licensed Waste Management Vendor E->F G Final Disposal via Incineration F->G H Maintain Disposal Records G->H

Caption: Logical workflow for the proper disposal of this compound waste.

Experimental Protocols: A Note on Chemical Inactivation

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination. The following diagram outlines a general workflow for managing an this compound spill.

This compound Spill Management Workflow A Spill Occurs B Evacuate Immediate Area (if necessary) A->B D Don Appropriate PPE A->D C Alert Laboratory Personnel and Safety Officer B->C C->D E Contain the Spill with Absorbent Material D->E F Collect Spill Debris into a Labeled Waste Container E->F G Decontaminate the Spill Area F->G H Dispose of all Contaminated Materials as This compound Waste G->H

Caption: General workflow for handling a spill of this compound.

By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental stewardship that builds trust and confidence among researchers and the wider scientific community.

References

Essential Safety and Handling of [Asp5]-Oxytocin for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides like [Asp5]-Oxytocin is paramount to both personal safety and research integrity. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans.

Immediate Safety Protocols

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2][3].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15-20 minutes. Remove contaminated clothing and seek medical attention if irritation persists[1][4].

  • Eye Contact: Promptly flush eyes with large amounts of water for at least 20 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[1][4].

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to minimize exposure and prevent contamination when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes. Should meet ANSI Z87.1 standards[5].
Face ShieldRecommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder[5][6].
Hand Protection Chemical-Resistant GlovesNitrile gloves are the minimum requirement for incidental contact. Consider double-gloving for added protection, especially when handling concentrated solutions[5][6][7].
Body Protection Laboratory CoatA standard lab coat is required to protect clothing and skin from potential splashes[5][6].
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling the lyophilized powder to avoid inhalation of fine particles[5][6][8]. Work should be conducted in a well-ventilated area or a chemical fume hood[8].

Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to maintain the stability and integrity of this compound while ensuring the safety of laboratory personnel.

Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or a compromised seal.

Storage of Lyophilized Peptide: For long-term storage, keep the lyophilized peptide at -20°C or colder in a tightly sealed, light-protective container[5]. Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide[5][6].

Reconstitution:

  • Preparation: Ensure the designated work area is clean and uncluttered. Put on all required PPE[8].

  • Solvent Selection: The choice of solvent will depend on the specific experimental requirements. For many peptides, sterile, distilled water or a suitable buffer is appropriate.

  • Reconstitution Technique: Slowly add the selected solvent to the vial containing the lyophilized peptide. Securely cap the vial and mix by gentle vortexing or inversion until the peptide is fully dissolved. Sonication may be used to aid dissolution, but avoid excessive heat[5].

Storage of Peptide Solutions: It is not recommended to store peptides in solution for extended periods. For best results, prepare single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles[5].

Disposal Plan

All waste materials that have come into contact with this compound must be considered hazardous chemical waste.

Step-by-Step Disposal Procedure:

  • Waste Segregation: Collect all contaminated materials, including unused peptide solutions, pipette tips, gloves, and empty vials, in a designated and clearly labeled hazardous waste container[9][10].

  • Container Sealing: Securely seal the waste container to prevent any leakage[8].

  • Storage Pending Disposal: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials[11].

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor[10][11]. Never dispose of peptide waste down the drain or in the regular trash[10][11].

Handling_and_Disposal_Workflow cluster_receiving Receiving & Storage cluster_handling Handling (in Fume Hood) cluster_disposal Disposal receiving Receiving: Inspect container for damage storage Storage: -20°C or colder (Lyophilized) receiving->storage equilibration Equilibrate to Room Temp in Desiccator storage->equilibration ppe Don Required PPE: - Goggles/Face Shield - Gloves (Nitrile) - Lab Coat - Respirator equilibration->ppe reconstitution Reconstitution: - Add solvent slowly - Gentle mixing ppe->reconstitution aliquoting Aliquoting & Storage: - Single-use aliquots - Store at -20°C or -80°C reconstitution->aliquoting waste_segregation Waste Segregation: - Contaminated PPE - Vials, tips - Unused solutions aliquoting->waste_segregation waste_container Hazardous Waste Container: - Clearly labeled - Securely sealed waste_segregation->waste_container waste_storage Store in Designated Area waste_container->waste_storage waste_pickup Arrange for EHS Pickup waste_storage->waste_pickup

Caption: Workflow for handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.